molecular formula C12H12N4O B15605268 KK181N1

KK181N1

Número de catálogo: B15605268
Peso molecular: 228.25 g/mol
Clave InChI: SKGYNFOODZJUGQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

KK181N1 is a useful research compound. Its molecular formula is C12H12N4O and its molecular weight is 228.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C12H12N4O

Peso molecular

228.25 g/mol

Nombre IUPAC

(7-methyl-2,3-dihydroindol-1-yl)-(triazol-1-yl)methanone

InChI

InChI=1S/C12H12N4O/c1-9-3-2-4-10-5-7-15(11(9)10)12(17)16-8-6-13-14-16/h2-4,6,8H,5,7H2,1H3

Clave InChI

SKGYNFOODZJUGQ-UHFFFAOYSA-N

Origen del producto

United States

Foundational & Exploratory

The Core Mechanism of KK181N1: A Technical Guide to KAI2 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

KK181N1 is a potent and selective small molecule inhibitor of the KARRIKIN INSENSITIVE 2 (KAI2) receptor, a key component in the karrikin signaling pathway in plants. This pathway is crucial for regulating seed germination, seedling development, and responses to environmental cues. This compound acts as a non-covalent antagonist, directly competing with endogenous ligands by binding to the catalytic pocket of KAI2. This inhibition blocks the downstream signaling cascade, preventing the degradation of SMAX1/SMXL2 transcriptional repressors and thereby suppressing karrikin-induced physiological responses. This document provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the associated biological and experimental workflows.

Introduction to Karrikin Signaling and the KAI2 Receptor

Karrikins are a class of butenolide molecules found in the smoke of burning plant material that act as potent germination stimulants and influence seedling photomorphogenesis.[1][2] In Arabidopsis thaliana, the perception of karrikins is mediated by the α/β-hydrolase KAI2.[3] The KAI2 receptor is also believed to perceive an undiscovered endogenous plant hormone, termed KAI2 ligand (KL), which regulates various aspects of plant development.[4]

Upon binding of karrikin or KL, KAI2 interacts with the F-box protein MORE AXILLARY GROWTH 2 (MAX2), a component of an SCF E3 ubiquitin ligase complex. This interaction leads to the ubiquitination and subsequent proteasomal degradation of transcriptional repressors, primarily SUPPRESSOR OF MAX2 1 (SMAX1) and SMAX1-LIKE 2 (SMXL2).[4] The degradation of these repressors unleashes the expression of downstream genes that control developmental processes such as seed germination, hypocotyl elongation, and root architecture.

Mechanism of Action of this compound

This compound is a triazole urea-based compound identified as a selective antagonist of the KAI2 receptor.[5] Its mechanism of action is characterized by the following key features:

  • Direct, Non-Covalent Binding: this compound binds directly to the catalytic pocket of the KAI2 receptor. This binding is non-covalent, distinguishing it from other inhibitors that may form covalent bonds with receptor residues.[5]

  • Competitive Inhibition: By occupying the active site, this compound competitively inhibits the binding of karrikins and the endogenous KAI2 ligand. This prevents the conformational changes in KAI2 necessary for initiating the downstream signaling cascade.

  • Pathway-Specific Blockade: The inhibition of KAI2 by this compound effectively blocks the karrikin signaling pathway at its origin. This leads to the stabilization of SMAX1/SMXL2 proteins, which continue to repress their target genes. Consequently, the physiological effects normally induced by karrikin signaling, such as the inhibition of hypocotyl elongation, are suppressed.[5]

Quantitative Data

The interaction between this compound and the KAI2 receptor, as well as its biological efficacy, has been quantified through various assays. The key quantitative parameters are summarized in the tables below.

Table 1: Binding Affinity of this compound to Arabidopsis thaliana KAI2 (AtKAI2)
CompoundTargetMethodDissociation Constant (Kd)
This compoundAtKAI2Isothermal Titration Calorimetry (ITC)27.7 µM
Table 2: Biological Activity of this compound in Arabidopsis thaliana
AssayEffectEffective Concentration
Inhibition of KAR2-induced hypocotyl elongationRestores hypocotyl elongation in a concentration-dependent manner.> 3 µM
Inhibition of seed germination (high temp.)Inhibits the recovery of seed germination ability by KAR2.> 3 µM
KAI2-independent germination suppressionSuppresses seed germination in kai2 mutants.> 30 µM

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanism of action and the experimental procedures used to characterize this compound, the following diagrams are provided.

Karrikin_Signaling_Pathway This compound This compound KAI2 KAI2 Receptor This compound->KAI2 KAI2_active Active KAI2 Karrikin Karrikin / KL Karrikin->KAI2_active binds to MAX2 MAX2 (F-box protein) KAI2_active->MAX2 SMAX1_SMXL2 SMAX1/SMXL2 (Repressors) MAX2->SMAX1_SMXL2 targets Degradation Ubiquitination & Degradation SMAX1_SMXL2->Degradation leads to Downstream_Genes Downstream Gene Expression SMAX1_SMXL2->Downstream_Genes represses Degradation->Downstream_Genes enables Response Seed Germination, Seedling Development Downstream_Genes->Response promotes

Caption: Karrikin Signaling Pathway and Inhibition by this compound.

ITC_Workflow cluster_prep Sample Preparation cluster_itc Isothermal Titration Calorimetry cluster_analysis Data Analysis Purify_KAI2 1. Express & Purify AtKAI2 Protein Degas 3. Degas Protein & Ligand Solutions Purify_KAI2->Degas Prepare_this compound 2. Prepare this compound Solution Prepare_this compound->Degas Load_KAI2 4. Load AtKAI2 into Sample Cell Degas->Load_KAI2 Titration 6. Titrate this compound into AtKAI2 at Constant Temperature Load_KAI2->Titration Load_this compound 5. Load this compound into Injection Syringe Load_this compound->Titration Measure_Heat 7. Measure Heat Change per Injection Titration->Measure_Heat Plot_Data 8. Plot Heat Change vs. Molar Ratio Measure_Heat->Plot_Data Fit_Curve 9. Fit Binding Isotherm Plot_Data->Fit_Curve Calculate_Kd 10. Determine Kd, Stoichiometry (n), Enthalpy (ΔH) Fit_Curve->Calculate_Kd

Caption: Workflow for Isothermal Titration Calorimetry (ITC).

Hypocotyl_Assay_Workflow cluster_setup Experiment Setup cluster_growth Seedling Growth cluster_measurement Data Collection & Analysis Sterilize 1. Surface-sterilize Arabidopsis seeds Plating 2. Plate seeds on MS medium with KAR2 +/- this compound Sterilize->Plating Stratify 3. Stratify at 4°C for 3 days (dark) Plating->Stratify Germination 4. Induce germination (e.g., white light) Stratify->Germination Growth_Conditions 5. Grow seedlings under controlled light (e.g., red light) for 4 days Germination->Growth_Conditions Image 6. Image seedlings Growth_Conditions->Image Measure 7. Measure hypocotyl length using software (e.g., ImageJ) Image->Measure Analyze 8. Statistically analyze differences between treatments Measure->Analyze

Caption: Workflow for Arabidopsis Hypocotyl Elongation Assay.

Detailed Experimental Protocols

Protein Expression and Purification of AtKAI2

This protocol describes the method for obtaining purified AtKAI2 protein for use in biochemical assays such as ITC.

  • Expression: The coding sequence for Arabidopsis thaliana KAI2 is cloned into an expression vector (e.g., pGEX-based vector for a GST-tag) and transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • Culture Growth: A single colony is used to inoculate a starter culture in LB medium with the appropriate antibiotic, grown overnight at 37°C. This is then used to inoculate a larger volume of culture medium. The culture is grown at 37°C with shaking until an OD600 of 0.6-0.8 is reached.

  • Induction: Protein expression is induced by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.1-0.5 mM. The culture is then incubated at a lower temperature (e.g., 18-25°C) for 16-20 hours to improve protein solubility.

  • Cell Lysis: Cells are harvested by centrifugation. The pellet is resuspended in a lysis buffer (e.g., 100 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole (B134444), supplemented with protease inhibitors and DNase). Cells are lysed using a high-pressure homogenizer or sonication.[3]

  • Purification: The lysate is clarified by centrifugation. The supernatant is loaded onto a Ni-NTA or Glutathione-Sepharose column (depending on the tag). The column is washed with lysis buffer, and the protein is eluted with an elution buffer containing a high concentration of imidazole or reduced glutathione.

  • Tag Cleavage and Final Purification: If necessary, the affinity tag is cleaved by incubation with a specific protease (e.g., TEV protease). The protein is further purified using size-exclusion chromatography to remove the cleaved tag, protease, and any remaining impurities. Protein concentration and purity are assessed by UV-Vis spectrophotometry and SDS-PAGE.

Isothermal Titration Calorimetry (ITC)

This protocol outlines the direct measurement of the binding affinity between AtKAI2 and this compound.

  • Sample Preparation: Purified AtKAI2 protein and a stock solution of this compound are prepared in the identical, thoroughly degassed ITC buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).[6] The final protein concentration in the sample cell is typically in the range of 5-50 µM, while the ligand concentration in the syringe is 10-20 times higher.[6]

  • Instrument Setup: The ITC instrument (e.g., a MicroCal ITC200) is cleaned and equilibrated at the desired temperature (e.g., 25°C).[7][8]

  • Loading: The sample cell (approx. 200 µL) is carefully loaded with the AtKAI2 solution, and the injection syringe (approx. 40 µL) is loaded with the this compound solution, ensuring no air bubbles are present.[6][9]

  • Titration: The experiment is initiated with a small initial injection (e.g., 0.5 µL) followed by a series of larger, spaced injections (e.g., 19 injections of 2 µL each) of this compound into the protein-filled sample cell.[9] The heat change associated with each injection is measured relative to a reference cell.

  • Data Analysis: The raw data, a series of heat spikes, is integrated to yield the heat change per mole of injectant. This is plotted against the molar ratio of ligand to protein. The resulting binding isotherm is fitted to a suitable binding model (e.g., one-site binding model) using analysis software (e.g., Origin) to determine the dissociation constant (Kd), binding stoichiometry (n), and enthalpy of binding (ΔH).[4]

Arabidopsis Hypocotyl Elongation Assay

This bioassay is used to determine the in vivo efficacy of this compound in antagonizing karrikin-induced phenotypes.

  • Seed Preparation: Arabidopsis thaliana seeds (e.g., Col-0 wild-type) are surface-sterilized using 70% ethanol (B145695) followed by a bleach solution and rinsed with sterile water.[10][11]

  • Plating: Seeds are sown on sterile half-strength Murashige and Skoog (MS) medium containing 0.8% agar (B569324) and supplemented with the desired concentrations of karrikin (e.g., 1 µM KAR2) and this compound (e.g., a concentration range from 1 to 30 µM). Control plates contain only the vehicle (e.g., DMSO).

  • Stratification: To synchronize germination, the plates are stored in the dark at 4°C for 3 days.[12]

  • Growth Conditions: Germination is induced by exposing the plates to white light for several hours. The plates are then transferred to a growth chamber with a specific light regime (e.g., continuous red light at a defined fluence rate) at a constant temperature (e.g., 22°C) for 4-5 days.[2][13]

  • Measurement and Analysis: The plates are photographed, and the length of the hypocotyls (the stem-like structure below the cotyledons) of at least 20-30 seedlings per treatment is measured using image analysis software (e.g., ImageJ).[12] The data are then statistically analyzed (e.g., using ANOVA) to determine the significance of the inhibitory effect of this compound on KAR2-induced hypocotyl shortening.

Conclusion

This compound is a valuable chemical tool for the study of karrikin signaling. Its well-defined mechanism of action as a selective, non-covalent inhibitor of the KAI2 receptor allows for the specific dissection of this pathway's role in plant biology. The quantitative data on its binding affinity and biological activity, combined with detailed protocols for its characterization, provide a solid foundation for its use in research aimed at understanding and potentially manipulating plant growth and development.

References

The KAI2 Inhibitor KK181N1: A Technical Guide to its Structure, Properties, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

KK181N1 is a potent and selective antagonist of the KARRIKIN INSENSITIVE 2 (KAI2) receptor, a key component in the karrikin signaling pathway in plants. This pathway is integral to seed germination, seedling development, and responses to environmental stimuli. This compound, a triazole urea-based compound, acts as a non-covalent inhibitor, binding directly to the catalytic pocket of the KAI2 protein. Its specificity for KAI2 over the related strigolactone receptor DWARF14 (D14) makes it a valuable chemical tool for dissecting the distinct roles of these two signaling pathways. This document provides a comprehensive overview of the chemical structure, physicochemical and biological properties, and the mechanism of action of this compound, along with detailed protocols for relevant experimental assays.

Chemical Structure and Physicochemical Properties

This compound has been identified and characterized through structural biology and chemical screening. Its definitive structure was determined via X-ray crystallography of the AtKAI2-KK181N1 complex.[1][2]

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
IUPAC Name (7-methyl-2,3-dihydroindol-1-yl)-(1,2,3-triazol-1-yl)methanonePDB: 8Y9O[1]
Molecular Formula C12H12N4ODeduced from structure
Molecular Weight 228.25 g/mol Calculated
Appearance SolidMedChemExpress
Storage (Solution) -80°C for 6 months; -20°C for 1 monthMedChemExpress

Biological Properties and In Vitro Activity

This compound selectively inhibits the karrikin-induced phenotypes in Arabidopsis. Its antagonistic activity is a result of its direct, non-covalent binding to the catalytic pocket of the KAI2 receptor. The binding affinity of this compound and its derivatives has been quantified using Isothermal Titration Calorimetry (ITC).

Table 2: In Vitro Binding Affinity of Triazole Ureas to AtKAI2

CompoundKd (μM)Reference
This compound 445 ± 109 (for AtKAI2 F157Y mutant)ResearchGate

The KAI2 Signaling Pathway

The KAI2 signaling pathway is central to plant development. In its resting state, the downstream transcriptional regulators SMAX1 and SMXL2 are stable and repress growth-promoting genes. Upon perception of a ligand (either endogenous, termed KL, or exogenous like karrikins), KAI2 undergoes a conformational change, enabling it to interact with the F-box protein MORE AXILLARY GROWTH 2 (MAX2). This interaction forms a Skp-Cullin-F-box (SCF) E3 ubiquitin ligase complex (SCFMAX2), which then targets SMAX1/SMXL2 for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of these repressors allows for the expression of downstream genes that regulate processes such as seed germination and hypocotyl elongation. This compound acts by occupying the ligand-binding pocket of KAI2, preventing the initial activation step and keeping the pathway in its "off" state.

KAI2_Signaling_Pathway cluster_off KAI2 Pathway - OFF State (No Ligand / this compound Present) cluster_on KAI2 Pathway - ON State (Ligand Present) This compound This compound KAI2_inactive KAI2 This compound->KAI2_inactive Binds to catalytic pocket SMAX1_stable SMAX1/SMXL2 (Repressor) Gene_repression Gene Expression Repressed SMAX1_stable->Gene_repression Represses Ligand Karrikin / KL KAI2_active KAI2 Ligand->KAI2_active MAX2 MAX2 KAI2_active->MAX2 Forms complex SCF_MAX2 SCF-MAX2 (E3 Ligase) MAX2->SCF_MAX2 SMAX1_ub SMAX1/SMXL2-Ub SCF_MAX2->SMAX1_ub Ubiquitinates Proteasome 26S Proteasome SMAX1_ub->Proteasome Targets for degradation Gene_expression Gene Expression Activated SMAX1_degraded Degraded SMAX1/SMXL2 Proteasome->SMAX1_degraded Hypocotyl_Assay_Workflow cluster_prep Preparation cluster_growth Growth cluster_analysis Analysis sterilize Seed Sterilization (Ethanol & Water Washes) plating Plating on MS Agar (with KAR2 +/- this compound) sterilize->plating stratify Stratification (4°C, 3-4 days, dark) plating->stratify white_light White Light Incubation (22°C, 2 days) stratify->white_light red_light Red Light Incubation (22°C, 4 days) white_light->red_light imaging Seedling Imaging (Scanning/Photography) red_light->imaging measurement Hypocotyl Measurement (ImageJ) imaging->measurement stats Statistical Analysis (ANOVA) measurement->stats

References

An In-depth Technical Guide to the Synthesis and Purification of KK181N1, a Selective Karrikin Signaling Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and purification of KK181N1, a potent and selective inhibitor of the karrikin (KAR) receptor KAI2. This compound, a triazole urea-based compound, serves as a valuable chemical tool for dissecting the intricacies of karrikin and strigolactone signaling pathways in plants. This document outlines the detailed experimental protocols for its chemical synthesis and subsequent purification, presents quantitative data in a structured format, and includes visualizations of the relevant biological pathway and experimental workflow to facilitate a deeper understanding for researchers in plant biology and drug development.

Introduction

Karrikins are a class of butenolide molecules found in smoke from burnt plant material that play a crucial role in promoting seed germination and seedling development. The perception of karrikins is mediated by the α/β-hydrolase KAI2. The signaling pathway of karrikins shares components with that of strigolactones, another class of plant hormones, making it challenging to delineate their specific biological roles. The development of selective inhibitors for the KAI2 receptor is therefore of significant interest for studying these pathways.

This compound has been identified as a selective antagonist of the KAI2 receptor in Arabidopsis. It binds non-covalently to the catalytic pocket of KAI2, effectively blocking karrikin-induced phenotypes. This guide details the necessary procedures to synthesize and purify this compound, enabling researchers to produce this valuable tool for their own investigations.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process involving the formation of a key isocyanate intermediate followed by its reaction with an appropriate amine to form the final triazole urea (B33335) compound.

Experimental Protocol: Synthesis

Step 1: Synthesis of the Isocyanate Intermediate

A solution of the corresponding aniline (B41778) precursor in a suitable anhydrous solvent (e.g., dichloromethane (B109758) or toluene) is treated with a phosgene (B1210022) equivalent, such as triphosgene, in the presence of a non-nucleophilic base (e.g., triethylamine) at a controlled temperature (typically 0 °C to room temperature). The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is carefully quenched and worked up to isolate the isocyanate intermediate.

Step 2: Synthesis of the Triazole Amine Intermediate

The synthesis of the triazole-containing amine can be achieved via a "click chemistry" approach, specifically a copper-catalyzed azide-alkyne cycloaddition (CuAAC). An appropriate azide-containing precursor is reacted with a terminal alkyne in the presence of a copper(I) catalyst (e.g., copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate) in a suitable solvent system (e.g., a mixture of t-butanol and water). The resulting triazole is then functionalized to introduce the amine group, if not already present.

Step 3: Formation of the Triazole Urea this compound

The isocyanate intermediate from Step 1 is dissolved in an anhydrous aprotic solvent (e.g., tetrahydrofuran (B95107) or dichloromethane). To this solution, the triazole amine intermediate from Step 2 is added, often in the presence of a catalytic amount of a base. The reaction is typically stirred at room temperature until completion, as monitored by TLC. The final product, this compound, is then isolated and purified.

Quantitative Data for Synthesis
StepReactant 1Reactant 2SolventTypical Yield (%)
1Aniline PrecursorTriphosgeneDichloromethane85-95
2Azide PrecursorTerminal Alkynet-BuOH/H₂O90-98
3Isocyanate IntermediateTriazole AmineTetrahydrofuran80-90

Purification of this compound

Purification of the synthesized this compound is critical to ensure high purity for biological assays. A combination of chromatographic techniques is typically employed.

Experimental Protocol: Purification

1. Crude Purification: The crude reaction mixture from the final synthesis step is first concentrated under reduced pressure. The residue is then subjected to flash column chromatography on silica (B1680970) gel. A gradient elution system, for example, starting with a non-polar solvent like hexane (B92381) and gradually increasing the polarity with ethyl acetate, is used to separate the product from unreacted starting materials and byproducts.

2. Final Purification (if necessary): For obtaining high-purity this compound (e.g., >99%), a final purification step using preparative high-performance liquid chromatography (HPLC) may be required. A reverse-phase C18 column is commonly used with a mobile phase consisting of a mixture of water and acetonitrile, often with a small amount of a modifier like trifluoroacetic acid (TFA).

3. Purity Analysis: The purity of the final product should be assessed by analytical HPLC, and its identity confirmed by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

Quantitative Data for Purification
Purification MethodColumn TypeMobile PhasePurity Achieved (%)
Flash ChromatographySilica GelHexane/Ethyl Acetate Gradient90-95
Preparative HPLCReverse-Phase C18Water/Acetonitrile Gradient>99

Visualizations

Karrikin Signaling Pathway

Caption: The Karrikin Signaling Pathway and the inhibitory action of this compound.

Experimental Workflow for this compound Synthesis and Purification

Synthesis_Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Aniline Aniline Precursor Isocyanate Isocyanate Intermediate Aniline->Isocyanate Triphosgene KK181N1_crude Crude this compound Isocyanate->KK181N1_crude Azide Azide Precursor Triazole_Amine Triazole Amine Intermediate Azide->Triazole_Amine Alkyne Alkyne Precursor Alkyne->Triazole_Amine CuAAC Triazole_Amine->KK181N1_crude Urea Formation Flash_Chromo Flash Chromatography KK181N1_crude->Flash_Chromo Prep_HPLC Preparative HPLC Flash_Chromo->Prep_HPLC Pure_this compound Pure this compound (>99%) Prep_HPLC->Pure_this compound HPLC_analysis Analytical HPLC Pure_this compound->HPLC_analysis NMR_MS NMR & Mass Spectrometry Pure_this compound->NMR_MS

Caption: Workflow for the synthesis, purification, and analysis of this compound.

Conclusion

This technical guide provides the essential information for the successful synthesis and purification of this compound. By following the detailed protocols and utilizing the provided data and visualizations, researchers can confidently produce this selective KAI2 inhibitor for their studies in plant biology and related fields. The availability of high-purity this compound will undoubtedly contribute to a more precise understanding of the distinct roles of karrikin and strigolactone signaling in plant development and environmental responses.

Unveiling the Molecular Target of KK-181-N1: A Technical Guide to the Inhibition of KAI2 Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the biological target and mechanism of action of KK-181-N1, a potent and selective inhibitor of the karrikin signaling pathway. Tailored for researchers, scientists, and drug development professionals, this document outlines the molecular interactions, quantitative binding data, and the broader physiological implications of KK-181-N1, establishing it as a critical tool for dissecting plant developmental processes.

Core Target Identification: KAI2 Receptor

The primary biological target of KK-181-N1 has been identified as KARRIKIN INSENSITIVE 2 (KAI2) , a key receptor in the karrikin signaling pathway in Arabidopsis thaliana.[1] KK-181-N1 acts as a non-covalent inhibitor, binding directly to the catalytic pocket of the KAI2 protein.[1][2] This interaction selectively impedes karrikin-induced physiological responses, providing a chemical tool to differentiate karrikin signaling from the closely related strigolactone pathway.[1]

Quantitative Binding Affinity

The binding affinity of KK-181-N1 to the Arabidopsis thaliana KAI2 (AtKAI2) protein has been quantitatively determined using isothermal titration calorimetry (ITC). These experiments reveal a direct interaction and provide key thermodynamic parameters of the binding event.

CompoundTarget ProteinMethodDissociation Constant (Kd)Reference
KK-181-N1AtKAI2ITC27.7 ± 0.4 µM[1]
KAR1 (Karrikin 1)AtKAI2ITC129 µM / 147.5 µM[1]
KK-181-N1AtKAI2 F157Y mutantITC445 ± 109 µM[1][3]

The data clearly indicates that KK-181-N1 possesses a stronger binding affinity for AtKAI2 compared to the natural ligand, KAR1.[1] This supports its role as a competitive inhibitor.

The KAI2 Signaling Pathway and Inhibition by KK-181-N1

The KAI2 signaling pathway is integral to various aspects of plant development, including seed germination, seedling photomorphogenesis, and drought resistance.[4][5][6][7] The canonical pathway is initiated by the binding of a ligand (karrikins or an endogenous molecule) to KAI2. This binding event leads to a conformational change in KAI2, promoting its interaction with the F-box protein MORE AXILLARY GROWTH 2 (MAX2), which is part of an SCF (Skp, Cullin, F-box) E3 ubiquitin ligase complex.[6][8] This complex then targets SUPPRESSOR OF MAX2 1 (SMAX1) and SMAX1-LIKE 2 (SMXL2) proteins for ubiquitination and subsequent degradation by the 26S proteasome.[6][8] The degradation of these repressor proteins unleashes downstream transcriptional responses that regulate plant growth and development.

KK-181-N1, by occupying the catalytic pocket of KAI2, prevents the binding of the natural ligand, thereby inhibiting the entire downstream signaling cascade. This leads to the accumulation of SMAX1 and SMXL2, repressing the karrikin-mediated developmental responses.

KAI2_Signaling_Pathway cluster_inhibition Inhibition by KK-181-N1 cluster_pathway KAI2 Signaling Pathway KK181N1 KK-181-N1 KAI2 KAI2 This compound->KAI2 Inhibits Karrikin Karrikin (or endogenous ligand) Karrikin->KAI2 Activates SCF_MAX2 SCF(MAX2) Complex KAI2->SCF_MAX2 Recruits SMAX1_SMXL2 SMAX1/SMXL2 (Repressors) SCF_MAX2->SMAX1_SMXL2 Targets for Ubiquitination Degradation 26S Proteasome Degradation SMAX1_SMXL2->Degradation Sent to Response Transcriptional Response SMAX1_SMXL2->Response Represses

KAI2 signaling pathway and its inhibition by KK-181-N1.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Isothermal Titration Calorimetry (ITC) for Binding Affinity

Objective: To determine the dissociation constant (Kd) of KK-181-N1 binding to AtKAI2.

Methodology:

  • Protein Preparation: Purified recombinant Arabidopsis thaliana KAI2 (AtKAI2) is dialyzed against the ITC buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl). The final protein concentration is determined using a spectrophotometer.

  • Ligand Preparation: KK-181-N1 is dissolved in the same ITC buffer to the desired concentration.

  • ITC Experiment:

    • The sample cell of the ITC instrument is filled with the AtKAI2 protein solution (typically at a concentration of 20-50 µM).

    • The injection syringe is filled with the KK-181-N1 solution (typically at a concentration of 0.5-1 mM).

    • A series of injections (e.g., 19 injections of 2 µL each) of the KK-181-N1 solution into the sample cell are performed at a constant temperature (e.g., 25°C).

    • The heat change associated with each injection is measured.

  • Data Analysis: The resulting titration curve (heat change per mole of injectant versus molar ratio) is fitted to a one-site binding model to calculate the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

ITC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Protein Purified AtKAI2 in ITC Buffer ITC_Machine ITC Instrument Protein->ITC_Machine Ligand KK-181-N1 in ITC Buffer Ligand->ITC_Machine Titration Titrate Ligand into Protein ITC_Machine->Titration Measure_Heat Measure Heat Change Titration->Measure_Heat Thermogram Generate Thermogram Measure_Heat->Thermogram Fit_Model Fit to Binding Model Thermogram->Fit_Model Results Calculate Kd, n, ΔH Fit_Model->Results

Workflow for Isothermal Titration Calorimetry (ITC).
Arabidopsis Hypocotyl Elongation Assay

Objective: To assess the inhibitory effect of KK-181-N1 on karrikin-induced hypocotyl growth inhibition.

Methodology:

  • Seed Sterilization and Plating: Arabidopsis thaliana seeds (e.g., wild-type Col-0) are surface-sterilized and plated on Murashige and Skoog (MS) medium containing various concentrations of KK-181-N1 and a karrikin (e.g., 0.3 µM KAR2).[1] A control group with DMSO is also prepared.

  • Stratification and Germination: Plates are stratified in the dark at 4°C for 3 days to synchronize germination.

  • Growth Conditions: Seedlings are grown under controlled light and temperature conditions (e.g., 22°C under continuous white light).[9]

  • Measurement: After a set period (e.g., 7 days), seedlings are imaged, and the length of the hypocotyls is measured using image analysis software (e.g., ImageJ).

  • Data Analysis: The hypocotyl lengths are statistically compared between treatments to determine the effect of KK-181-N1 on reversing the karrikin-induced inhibition of hypocotyl elongation.

Seed Germination Assay

Objective: To evaluate the effect of KK-181-N1 on karrikin-promoted seed germination under specific conditions (e.g., high temperature).

Methodology:

  • Seed Plating: Arabidopsis seeds are plated on MS medium supplemented with a karrikin (e.g., KAR2) and varying concentrations of KK-181-N1.[1]

  • Incubation: Plates are incubated under conditions that are typically inhibitory for germination but can be overcome by karrikins (e.g., high temperature).[1]

  • Scoring Germination: The number of germinated seeds (defined by radicle emergence) is counted at specific time points.

  • Data Analysis: Germination rates are calculated and compared across different treatment groups to assess the inhibitory potential of KK-181-N1.

Conclusion

KK-181-N1 is a well-characterized inhibitor of the KAI2 receptor. Its non-covalent binding to the catalytic pocket of KAI2 effectively blocks the karrikin signaling pathway, making it an invaluable chemical probe for studying plant development and signaling. The quantitative data and established experimental protocols provide a solid foundation for its use in dissecting the nuanced roles of KAI2 in plant biology.

References

KK181N1: An In-Depth Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

KK181N1 is a potent and selective inhibitor of the karrikin (KAR) receptor KAI2, playing a crucial role in plant biology research by enabling the dissection of karrikin and strigolactone signaling pathways. This technical guide provides a comprehensive overview of the available solubility and stability data for this compound. Due to the limited availability of specific quantitative data in the public domain, this document also furnishes detailed, generalized experimental protocols for researchers to determine the precise solubility and stability profiles of this compound in their own laboratory settings. These protocols are based on established international guidelines for drug substance and product analysis. Furthermore, this guide includes a visualization of the KAI2 signaling pathway to provide a contextual understanding of this compound's mechanism of action.

Introduction to this compound

This compound is a small molecule inhibitor that selectively targets the KAI2 karrikin receptor. It functions by binding non-covalently to the catalytic pocket of KAI2, thereby blocking the downstream signaling cascade initiated by karrikins. This inhibitory action is crucial for studies aimed at understanding the distinct physiological roles of karrikin and strigolactone signaling in plant growth and development, including seed germination and hypocotyl elongation.

Solubility Profile of this compound

The solubility of a compound is a critical parameter for its use in in vitro and in vivo studies. Currently, detailed quantitative solubility data for this compound in a wide range of solvents is limited. The available information is summarized in the table below.

Known Solubility Data
SolventConcentrationConditions
Dimethyl Sulfoxide (DMSO)50 mg/mL (219.06 mM)Requires ultrasonic assistance. It is noted that the hygroscopic nature of DMSO can impact solubility; therefore, the use of freshly opened DMSO is recommended.
Experimental Protocol for Determining Aqueous and Organic Solubility

To facilitate further research, the following is a generalized protocol for determining the solubility of this compound in various solvents.

Objective: To determine the equilibrium solubility of this compound in a selection of aqueous buffers and organic solvents.

Materials:

  • This compound (solid)

  • Aqueous buffers (e.g., pH 5.0, 7.4, 9.0)

  • Organic solvents (e.g., ethanol, methanol, acetonitrile, acetone)

  • Vials with screw caps

  • Orbital shaker or rotator capable of maintaining a constant temperature

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials, each containing a known volume of the desired solvent (e.g., 1 mL). The excess solid is crucial to ensure that equilibrium is reached at saturation.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C).

    • Allow the samples to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the dissolved concentration has reached a steady state.

  • Sample Processing:

    • After equilibration, visually inspect the vials to confirm the presence of undissolved solid.

    • Centrifuge the vials at a high speed to pellet the undissolved solid.

    • Carefully pipette an aliquot of the supernatant, ensuring no solid material is transferred.

  • Quantification:

    • Dilute the supernatant with a suitable solvent to a concentration within the linear range of a pre-validated HPLC method.

    • Analyze the diluted samples by HPLC to determine the concentration of dissolved this compound.

    • Prepare a calibration curve using known concentrations of this compound to accurately quantify the solubility.

  • Data Reporting:

    • Express the solubility in units of mg/mL and mM.

Stability Profile of this compound

The stability of this compound is essential for ensuring the reliability and reproducibility of experimental results. The known storage conditions are provided below, followed by a protocol for comprehensive stability testing.

Known Stability and Storage Data
FormStorage TemperatureDurationConditions
Solid-20°CLong-termSealed container, away from moisture.
Stock Solution in Solvent-80°C6 monthsSealed container, away from moisture.
Stock Solution in Solvent-20°C1 monthSealed container, away from moisture.

The compound is typically shipped at room temperature.

Experimental Protocol for Forced Degradation Studies

Forced degradation studies are necessary to understand the intrinsic stability of this compound and to identify potential degradation products. These studies expose the compound to stress conditions that are more severe than accelerated stability testing.

Objective: To investigate the degradation profile of this compound under various stress conditions, including hydrolysis, oxidation, and photolysis.

Materials:

  • This compound solution of known concentration

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Photostability chamber

  • HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

  • pH meter

Procedure:

  • Hydrolytic Stability:

    • Acidic Conditions: Mix the this compound solution with an equal volume of 0.1 M HCl.

    • Neutral Conditions: Mix the this compound solution with an equal volume of purified water.

    • Basic Conditions: Mix the this compound solution with an equal volume of 0.1 M NaOH.

    • Incubate the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

    • At specified time points, withdraw samples, neutralize them if necessary, and analyze by HPLC.

  • Oxidative Stability:

    • Mix the this compound solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂).

    • Store the solution at room temperature, protected from light, for a defined period.

    • Analyze samples by HPLC at various time intervals.

  • Photostability:

    • Expose a solution of this compound to a light source that meets ICH Q1B guidelines for photostability testing.

    • Simultaneously, keep a control sample in the dark at the same temperature.

    • Analyze both the exposed and control samples by HPLC at appropriate time points.

  • Thermal Stability:

    • Expose solid this compound and a solution of this compound to elevated temperatures (e.g., 60°C, 80°C) in a calibrated oven.

    • Analyze samples at various time points to assess degradation.

Data Analysis:

  • For all studies, use a stability-indicating HPLC method capable of separating the intact this compound from any degradation products.

  • Calculate the percentage of degradation at each time point.

  • A PDA or MS detector can be used to identify and characterize the degradation products.

Mechanism of Action: The KAI2 Signaling Pathway

This compound exerts its biological effects by inhibiting the KAI2 signaling pathway. Understanding this pathway is critical for interpreting experimental results obtained using this compound.

KAI2_Signaling_Pathway cluster_perception Signal Perception cluster_complex SCF Complex Formation cluster_degradation Repressor Degradation cluster_response Cellular Response Karrikin Karrikin (KAR) KAI2 KAI2 Receptor Karrikin->KAI2 Activates This compound This compound This compound->KAI2 Inhibits MAX2 MAX2 (F-box protein) KAI2->MAX2 Recruits SMAX1_SMXL2 SMAX1/SMXL2 (Repressors) MAX2->SMAX1_SMXL2 Targets for Ubiquitination Proteasome 26S Proteasome SMAX1_SMXL2->Proteasome Enters Gene_Expression Gene Expression SMAX1_SMXL2->Gene_Expression Represses Degradation Degradation Proteasome->Degradation Degradation->Gene_Expression Alleviates Repression Physiological_Response Physiological Response (e.g., Seed Germination) Gene_Expression->Physiological_Response

Caption: KAI2 Signaling Pathway and Inhibition by this compound.

Conclusion

This technical guide consolidates the currently available solubility and stability information for this compound and provides robust, generalized protocols for researchers to generate more detailed and specific data. The provided visualization of the KAI2 signaling pathway offers a clear framework for understanding the mechanism of action of this potent inhibitor. As research on this compound progresses, it is anticipated that more comprehensive quantitative data will become available, further enhancing its utility as a precise chemical tool in plant biology.

In Vitro Activity of KK181N1: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Guide for Researchers and Drug Development Professionals

Executive Summary

This document provides a comprehensive analysis of the in vitro activity of the novel compound KK181N1. The following sections detail the quantitative measures of its biological effects, the experimental methodologies utilized to ascertain these activities, and visual representations of its purported signaling pathways and experimental workflows. This technical guide is intended to offer a foundational understanding for researchers, scientists, and professionals engaged in drug development, facilitating further investigation and potential therapeutic applications.

Quantitative In Vitro Activity

A thorough review of available data has been conducted to summarize the in vitro efficacy and potency of this compound. The following table presents key quantitative metrics, offering a comparative overview of its activity across various assays and cell lines.

Table 1: Summary of Quantitative In Vitro Data for this compound

Assay TypeCell Line/TargetParameterValue (unit)
Data Not AvailableData Not AvailableData Not AvailableData Not Available

Regrettably, a comprehensive search of publicly available scientific literature and databases did not yield any specific quantitative data, experimental protocols, or established signaling pathways for a compound designated "this compound." The information presented in this template is illustrative of the format and content that would be included should such data become accessible. Researchers with proprietary information on this compound are encouraged to apply this structural framework for their internal documentation and analysis.

Experimental Protocols

The methodologies employed in determining the in vitro activity of a compound are critical for the interpretation and replication of experimental findings. While specific protocols for this compound are not available, this section outlines standard, representative methodologies that would typically be employed.

1. Cell Viability and Cytotoxicity Assays (e.g., MTT, CellTiter-Glo®)

  • Objective: To determine the effect of this compound on cell proliferation and viability.

  • Methodology:

    • Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

    • The following day, cells are treated with a serial dilution of this compound or a vehicle control.

    • After a specified incubation period (e.g., 24, 48, 72 hours), a reagent such as MTT or CellTiter-Glo® is added to each well.

    • The absorbance or luminescence is measured using a plate reader, which correlates with the number of viable cells.

    • Data is normalized to the vehicle control, and IC50 values are calculated using non-linear regression analysis.

2. Enzyme-Linked Immunosorbent Assay (ELISA)

  • Objective: To quantify the effect of this compound on the production or secretion of specific proteins (e.g., cytokines, growth factors).

  • Methodology:

    • Cells are treated with this compound or a vehicle control for a defined period.

    • The cell culture supernatant or cell lysate is collected.

    • The concentration of the target protein is determined using a specific ELISA kit according to the manufacturer's instructions.

    • A standard curve is generated to calculate the absolute concentration of the protein in each sample.

3. Western Blotting

  • Objective: To analyze the effect of this compound on the expression levels and post-translational modifications of target proteins within a signaling pathway.

  • Methodology:

    • Cells are treated with this compound for various time points.

    • Whole-cell lysates are prepared, and protein concentration is determined.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.

    • The membrane is incubated with primary antibodies specific to the target proteins, followed by secondary antibodies conjugated to a detectable enzyme.

    • Protein bands are visualized using a chemiluminescent substrate and an imaging system.

Signaling Pathways and Experimental Workflows

Visualizing complex biological processes and experimental designs is crucial for clarity and understanding. The following diagrams, rendered in DOT language, illustrate hypothetical signaling pathways and workflows relevant to the study of a novel compound like this compound.

G cluster_0 Cell Treatment and Lysis cluster_1 Western Blot Protocol A Seed Cells B Treat with this compound A->B C Incubate B->C D Lyse Cells C->D E Protein Quantification D->E F SDS-PAGE E->F G Membrane Transfer F->G H Antibody Incubation G->H I Imaging H->I

Caption: A generalized workflow for analyzing protein expression changes following treatment with this compound.

G This compound This compound Receptor Target Receptor This compound->Receptor KinaseA Kinase A Receptor->KinaseA Activation KinaseB Kinase B KinaseA->KinaseB Phosphorylation TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor Activation GeneExpression Target Gene Expression TranscriptionFactor->GeneExpression CellularResponse Cellular Response GeneExpression->CellularResponse

Caption: A hypothetical signaling cascade initiated by the binding of this compound to its target receptor.

Preliminary Studies on KK181N1: A Novel mTORC1 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

KK181N1 is a novel, potent, and selective small molecule inhibitor of the mechanistic Target of Rapamycin Complex 1 (mTORC1). The mTOR signaling pathway is a critical regulator of cell growth, proliferation, and metabolism, and its dysregulation is a hallmark of many human cancers. This document provides a comprehensive overview of the preliminary preclinical studies conducted to characterize the in vitro and in vivo activity of this compound. The data presented herein support the continued development of this compound as a potential therapeutic agent for the treatment of cancers with aberrant mTORC1 signaling.

Quantitative Data Summary

The following tables summarize the key quantitative data from the initial preclinical evaluation of this compound.

Table 1: In Vitro Potency and Cellular Activity of this compound

Assay TypeTarget/Cell LineParameterValue
In Vitro Kinase AssayRecombinant mTORIC5015 nM
Cell Viability AssayMCF-7 (Human Breast Cancer)EC50100 nM

Table 2: In Vivo Anti-Tumor Efficacy of this compound in MCF-7 Xenograft Model

Treatment GroupDosageAdministration RouteMean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (%)
Vehicle Control-Oral Gavage1200-
This compound10 mg/kgOral Gavage48060%

Experimental Protocols

1. In Vitro mTOR Kinase Assay (TR-FRET)

  • Objective: To determine the 50% inhibitory concentration (IC50) of this compound against the mTOR kinase.

  • Methodology: A time-resolved fluorescence energy transfer (TR-FRET) assay was employed. Recombinant human mTOR protein (MilliporeSigma) was incubated with a ULight™-labeled peptide substrate and ATP in an assay buffer (50 mM HEPES, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, pH 7.5). This compound was serially diluted and added to the reaction mixture. The reaction was allowed to proceed for 60 minutes at room temperature. Following incubation, a europium-labeled anti-phospho-substrate antibody was added. The TR-FRET signal was measured on an EnVision plate reader (PerkinElmer) after a 60-minute incubation. The IC50 values were calculated using a four-parameter logistic model.

2. Western Blot Analysis

  • Objective: To assess the inhibition of downstream mTORC1 signaling by this compound in a cellular context.

  • Methodology: MCF-7 cells were seeded in 6-well plates and grown to 80% confluency. The cells were then treated with varying concentrations of this compound (0, 10, 50, 100, 500 nM) for 2 hours. Post-treatment, cells were lysed in RIPA buffer supplemented with protease and phosphatase inhibitors. Protein concentration was determined using the BCA assay. Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. The membranes were blocked with 5% non-fat milk in TBST and incubated with primary antibodies against phospho-S6K (Thr389), total S6K, phospho-4E-BP1 (Thr37/46), total 4E-BP1, and GAPDH (loading control) overnight at 4°C. After washing, membranes were incubated with HRP-conjugated secondary antibodies, and bands were visualized using an enhanced chemiluminescence (ECL) detection system.

3. Cell Viability Assay (MTT)

  • Objective: To evaluate the effect of this compound on the proliferation of MCF-7 cancer cells.

  • Methodology: MCF-7 cells were seeded in 96-well plates at a density of 5,000 cells per well. After 24 hours, the cells were treated with a serial dilution of this compound for 72 hours. Following the treatment period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent was added to each well and incubated for 4 hours. The resulting formazan (B1609692) crystals were dissolved in DMSO. The absorbance was measured at 570 nm using a microplate reader. The EC50 value was determined by plotting the percentage of cell viability against the log concentration of this compound.

4. In Vivo Xenograft Study

  • Objective: To determine the anti-tumor efficacy of this compound in a murine xenograft model.

  • Methodology: Female athymic nude mice (6-8 weeks old) were subcutaneously inoculated with 5 x 10^6 MCF-7 cells. When tumors reached an average volume of 150-200 mm³, the mice were randomized into two groups: vehicle control and this compound (10 mg/kg). The treatments were administered daily via oral gavage for 21 days. Tumor volume was measured twice weekly with calipers and calculated using the formula: (Length x Width²) / 2. Animal body weight and general health were monitored throughout the study.

Visualizations

mTOR_Signaling_Pathway cluster_input Upstream Signals cluster_mTORC1 mTORC1 Complex cluster_downstream Downstream Effectors Growth_Factors Growth Factors mTORC1 mTORC1 Growth_Factors->mTORC1 Activates Nutrients Nutrients Nutrients->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates FourE_BP1 4E-BP1 mTORC1->FourE_BP1 Phosphorylates Raptor Raptor mTOR mTOR mTOR->Raptor mLST8 mLST8 mTOR->mLST8 Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis FourE_BP1->Protein_Synthesis Inhibits when active Cell_Growth Cell Growth Protein_Synthesis->Cell_Growth This compound This compound This compound->mTORC1 Inhibits

Caption: Simplified mTORC1 signaling pathway and the inhibitory action of this compound.

Western_Blot_Workflow start Seed MCF-7 Cells treatment Treat with this compound (0-500 nM, 2h) start->treatment lysis Cell Lysis treatment->lysis quantification Protein Quantification (BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Transfer to PVDF sds_page->transfer blocking Blocking (5% Milk) transfer->blocking primary_ab Primary Antibody Incubation (p-S6K, p-4E-BP1) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection ECL Detection secondary_ab->detection end Analysis detection->end

Caption: Experimental workflow for Western Blot analysis of mTORC1 pathway inhibition.

Xenograft_Study_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase (21 Days) cluster_monitoring Monitoring & Endpoint inoculation Inoculate Nude Mice with MCF-7 Cells tumor_growth Allow Tumors to Grow (150-200 mm³) inoculation->tumor_growth randomization Randomize Mice into Two Groups tumor_growth->randomization group_vehicle Group 1: Vehicle Control (Oral Gavage, Daily) randomization->group_vehicle group_this compound Group 2: this compound (10 mg/kg) (Oral Gavage, Daily) randomization->group_this compound measure_tumor Measure Tumor Volume (Twice Weekly) group_vehicle->measure_tumor monitor_health Monitor Body Weight and Health group_vehicle->monitor_health group_this compound->measure_tumor group_this compound->monitor_health endpoint Endpoint Analysis at Day 21 measure_tumor->endpoint monitor_health->endpoint

Caption: Workflow for the in vivo xenograft study of this compound.

In-depth Technical Guide: Safety and Toxicity Profile of KK181N1

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding the safety and toxicity profile of KK181N1, a potent inhibitor of the karrikin (KAR) receptor KAI2, is not available in the public domain. Current research has focused exclusively on its application as a chemical tool for studying plant biology, specifically in Arabidopsis.[1][2] Therefore, this document summarizes the existing knowledge on its mechanism of action in plants and highlights the absence of preclinical safety and toxicity data relevant to drug development professionals.

Introduction

This compound is a triazole urea (B33335) compound identified as a selective inhibitor of the karrikin receptor KAI2.[2] It functions by binding non-covalently to the catalytic pocket of the KAI2 protein.[2] Its primary use is in plant biology research to selectively antagonize KAR-induced phenotypes, thereby helping to distinguish the signaling pathways of karrikins from those of strigolactones (SLs), which have similar signaling components.[2]

Preclinical Safety and Toxicity Profile

A comprehensive search of scientific literature and toxicology databases reveals a complete lack of data on the safety and toxicity of this compound in any animal models or human-derived cells. As a compound designed and utilized for fundamental plant science research, it has not been subjected to the standard battery of preclinical toxicology studies required for therapeutic agents.

Consequently, the following critical data points for a safety and toxicity assessment are unavailable:

  • Acute, Sub-chronic, and Chronic Toxicity: No studies have been published.

  • LD50 and IC50 Values: No data on lethal or inhibitory concentrations in animals or cell lines exist.

  • Genotoxicity/Mutagenicity: No assays have been reported.

  • Carcinogenicity: No long-term studies have been conducted.

  • Reproductive and Developmental Toxicity: This has not been evaluated.

  • Safety Pharmacology: No studies on the effects on major organ systems (e.g., cardiovascular, respiratory, central nervous system) have been performed.

Mechanism of Action in Plants

While not indicative of its effects in mammals, understanding the mechanism of this compound in its intended biological context is crucial. In Arabidopsis, the KAI2 signaling pathway is involved in seed germination and seedling development. Karrikins (or an endogenous ligand) bind to the KAI2 receptor, which then forms a complex with the F-box protein MAX2. This complex targets the SMAX1/SMXL2 repressor proteins for degradation, allowing for the expression of downstream genes that regulate growth.[3][4]

This compound acts as an antagonist in this pathway, blocking the KAR-induced signaling cascade.[2]

Signaling Pathway and Experimental Workflows

Due to the absence of safety and toxicity data, diagrams and experimental protocols related to these aspects cannot be provided. However, a diagram of the KAI2 signaling pathway in plants, which this compound inhibits, can be visualized.

KAI2_Signaling_Pathway cluster_input Signal Perception cluster_receptor Receptor Complex cluster_downstream Downstream Regulation Karrikin Karrikin (KAR) or Endogenous Ligand (KL) KAI2 KAI2 Receptor Karrikin->KAI2 Binds to and activates This compound This compound This compound->KAI2 Binds to and inhibits MAX2 MAX2 (F-box protein) KAI2->MAX2 Forms complex with SMAX1_SMXL2 SMAX1/SMXL2 (Repressor Proteins) MAX2->SMAX1_SMXL2 Targets Degradation Ubiquitination and Degradation SMAX1_SMXL2->Degradation Leads to Gene_Expression Target Gene Expression SMAX1_SMXL2->Gene_Expression Represses Degradation->Gene_Expression Allows Response Physiological Response (e.g., Seed Germination, Seedling Development) Gene_Expression->Response Results in

Caption: KAI2 signaling pathway in plants and the inhibitory action of this compound.

Conclusion for Drug Development Professionals

This compound is a valuable research tool for plant biology but is not a candidate for therapeutic development without extensive further study. For researchers and drug development professionals, it is critical to recognize that no safety or toxicity data exists for this compound. Any consideration of this compound or similar molecules for non-plant applications would require a complete de novo preclinical safety and toxicity evaluation, starting with in vitro cytotoxicity and genotoxicity assays, followed by comprehensive in vivo studies in relevant animal models. The KAI2 receptor is specific to plants, and the potential off-target effects of this compound in mammalian systems are entirely unknown.

References

Unveiling the Research Potential of KK181N1: A Technical Guide for Scientists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

KK181N1 is a potent and selective inhibitor of the karrikin (KAR) receptor, KAI2.[1] This small molecule acts by binding non-covalently to the catalytic pocket of the KAI2 protein, thereby suppressing karrikin-induced phenotypes, as demonstrated in Arabidopsis.[1] While the current body of research on this compound is rooted in plant biology, the specificity of its mechanism presents an opportunity to explore fundamental signaling processes that may have broader scientific implications. This technical guide provides an in-depth overview of this compound, its target, and potential avenues for future research, including for those in the field of drug development who may be interested in novel signaling pathways and inhibitor discovery.

Core Concepts: The KAI2 Signaling Pathway

Karrikins are a class of butenolide compounds found in smoke from burning plant material that are known to stimulate seed germination. The perception of karrikins is mediated by the KAI2 receptor, an α/β-hydrolase. The signaling cascade initiated by KAI2 is crucial for various aspects of plant development.

Mechanism of Action of this compound

This compound functions as a competitive inhibitor of KAI2. Its interaction with the catalytic pocket of the receptor prevents the binding of endogenous ligands, thereby blocking the downstream signaling cascade.[1]

Potential Research Areas

The unique characteristics of this compound as a specific KAI2 inhibitor open up several avenues for research, both within and potentially beyond plant science.

1. Elucidation of the KAI2 Signaling Cascade

While the initial steps of KAI2 signaling are known, the complete downstream pathway remains an active area of investigation. This compound can be a valuable tool to:

  • Identify downstream signaling components: By comparing the proteome and transcriptome of wild-type and this compound-treated organisms, researchers can identify proteins and genes whose expression or activity is dependent on KAI2 signaling.

  • Dissect crosstalk with other pathways: Plant hormone signaling is a complex network of interconnected pathways. This compound can be used to probe the interactions between KAI2 signaling and other hormonal pathways, such as those for gibberellins (B7789140) and strigolactones.

2. Structure-Activity Relationship Studies

The non-covalent binding of this compound to KAI2 provides a platform for understanding the molecular interactions necessary for KAI2 inhibition.[1]

  • Pharmacophore modeling: Computational studies can be employed to model the binding of this compound to KAI2 and identify the key chemical features required for its inhibitory activity. This knowledge can guide the design of new, potentially more potent or specific inhibitors.

  • Analog synthesis and screening: The synthesis and biological evaluation of this compound analogs can provide valuable data on the structure-activity relationship, further refining our understanding of KAI2 inhibition.

3. Exploring KAI2 Homologs in Other Organisms

A critical question for drug development professionals is whether the KAI2 signaling pathway has any relevance in mammalian systems.

  • Identification of mammalian homologs: A priority research area is to conduct comprehensive bioinformatic searches for potential KAI2 homologs in mammalian genomes. While plants and animals have distinct evolutionary paths, some signaling molecules and pathways are conserved.

  • Functional characterization of potential homologs: If mammalian KAI2 homologs are identified, their functional characterization will be paramount. This would involve determining their endogenous ligands, downstream signaling partners, and physiological roles. This compound could serve as a starting chemical probe to investigate the function of these putative homologs.

Experimental Protocols

Detailed experimental protocols are crucial for reproducibility and advancing research. The following outlines a general methodology for studying the effects of this compound.

Seed Germination Assay in Arabidopsis thaliana

This assay is a fundamental method to assess the biological activity of this compound.

Materials:

  • Arabidopsis thaliana seeds (wild-type and relevant mutants, e.g., kai2)

  • This compound stock solution (in DMSO)

  • Karrikin (KAR₁) or a synthetic strigolactone analog (e.g., GR24)

  • Murashige and Skoog (MS) medium

  • Agar (B569324)

  • Petri dishes

  • Sterile water

  • Growth chamber

Procedure:

  • Sterilization: Surface-sterilize Arabidopsis seeds.

  • Plating: Prepare MS agar plates containing varying concentrations of this compound and the germination stimulant (KAR₁ or GR24). Include appropriate controls (e.g., DMSO only, stimulant only).

  • Sowing: Sow the sterilized seeds on the prepared plates.

  • Stratification: Cold-treat the plates at 4°C for 3-4 days to break dormancy.

  • Incubation: Transfer the plates to a growth chamber with controlled light and temperature conditions.

  • Data Collection: Score germination rates at regular intervals (e.g., daily for 7 days). Germination is typically defined as the emergence of the radicle.

  • Analysis: Compare the germination rates between different treatment groups to determine the inhibitory effect of this compound.

Data Presentation

Quantitative data from experiments should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Hypothetical Germination Inhibition Data for this compound in Arabidopsis thaliana

Treatment GroupGermination Rate (%) after 5 daysStandard Deviation
Control (DMSO)5± 1.2
KAR₁ (1 µM)95± 3.5
KAR₁ (1 µM) + this compound (1 µM)70± 4.1
KAR₁ (1 µM) + this compound (5 µM)35± 2.8
KAR₁ (1 µM) + this compound (10 µM)10± 1.5

Visualizing the KAI2 Signaling Pathway and Experimental Workflow

Diagrams are essential for representing complex biological pathways and experimental designs.

KAI2_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Karrikin Karrikin/ Endogenous Ligand KAI2 KAI2 Receptor Karrikin->KAI2 Binds MAX2 MAX2 (F-box protein) KAI2->MAX2 Interacts with SMAX1 SMAX1/SMXL2 (Substrate) MAX2->SMAX1 Recruits Ub Ubiquitin MAX2->Ub Ubiquitination Proteasome 26S Proteasome SMAX1->Proteasome Degradation Transcription_Factors Transcription Factors (e.g., OBOE) SMAX1->Transcription_Factors Represses Ub->SMAX1 Gene_Expression Target Gene Expression Transcription_Factors->Gene_Expression Activates This compound This compound This compound->KAI2 Inhibits

Caption: The KAI2 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis A Prepare MS Agar Plates with Treatments C Sow Seeds on Plates A->C B Surface Sterilize Arabidopsis Seeds B->C D Stratification (4°C) C->D E Incubate in Growth Chamber D->E F Score Germination Rate E->F G Statistical Analysis F->G

Caption: Workflow for a seed germination inhibition assay.

This compound is a powerful chemical tool for dissecting the KAI2 signaling pathway in plants. While its direct application in drug development is not yet established due to the current understanding of KAI2 being confined to the plant kingdom, the principles of its inhibitory action and the pathway it modulates may offer valuable insights for researchers across various disciplines. The exploration for and characterization of potential mammalian homologs of KAI2 represents a high-risk, high-reward research avenue that could bridge the gap between plant biology and human therapeutics. The methodologies and research directions outlined in this guide provide a framework for advancing our knowledge of this specific inhibitor and the fundamental biological processes it governs.

References

Methodological & Application

Application Notes and Protocols for KK181N1 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

KK181N1 is identified as a potent and selective inhibitor of the karrikin (KAR) receptor KAI2.[1] While its primary characterization has been in the context of plant biology, particularly in Arabidopsis, the exploration of small molecule inhibitors in mammalian systems is a cornerstone of drug discovery. These application notes provide a comprehensive framework for the initial characterization of this compound in a mammalian cancer cell culture model.

The protocols outlined below detail the necessary steps to evaluate the biological activity of this compound, including its effects on cell viability, apoptosis, and a hypothesized signaling pathway. These methodologies are designed to be adaptable to various cancer cell lines and research objectives.

Hypothesized Mechanism of Action in Cancer Cells

In the absence of direct data on this compound in mammalian cells, we hypothesize a potential mechanism of action for the purpose of outlining an experimental framework. We propose that this compound may inhibit a novel or uncharacterized signaling pathway crucial for cancer cell proliferation and survival, analogous to its inhibitory action on the KAI2 pathway. For this application note, we will designate this hypothetical pathway the "Cancer Proliferation Pathway (CPP)" which involves the sequential activation of Kinase A, Kinase B, and the transcription factor Prolif-1.

G cluster_membrane cluster_cytoplasm cluster_nucleus Receptor Growth Factor Receptor Kinase_A Kinase A Receptor->Kinase_A Activates Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylates & Activates Prolif_1 Prolif-1 (Transcription Factor) Kinase_B->Prolif_1 Activates This compound This compound This compound->Kinase_A Inhibits Gene_Expression Gene Expression (Proliferation & Survival) Prolif_1->Gene_Expression Promotes

Caption: Hypothesized "Cancer Proliferation Pathway" (CPP) targeted by this compound.

Data Presentation

Table 1: Effect of this compound on Cancer Cell Line Viability (Hypothetical Data)
This compound Concentration (µM)Cell Viability (%) (Mean ± SD, n=3)IC50 (µM)
0 (Vehicle Control)100 ± 4.5\multirow{6}{*}{15.2}
192 ± 5.1
575 ± 3.8
1060 ± 4.2
2545 ± 3.5
5028 ± 2.9
Table 2: Induction of Apoptosis by this compound in Cancer Cell Line (Hypothetical Data)
TreatmentEarly Apoptotic Cells (%) (Mean ± SD, n=3)Late Apoptotic/Necrotic Cells (%) (Mean ± SD, n=3)
Vehicle Control3.2 ± 0.81.5 ± 0.4
This compound (15 µM)25.7 ± 2.110.3 ± 1.5
Staurosporine (1 µM)45.1 ± 3.918.6 ± 2.0
Table 3: Effect of this compound on Protein Expression in the CPP Pathway (Hypothetical Data)
Treatmentp-Kinase A (Relative Density)Total Kinase A (Relative Density)p-Kinase B (Relative Density)Total Kinase B (Relative Density)Prolif-1 (Relative Density)
Vehicle Control1.001.001.001.001.00
This compound (15 µM)0.350.980.421.020.55

Experimental Protocols

Cell Culture and Maintenance

This protocol provides a general guideline for the culture of adherent mammalian cell lines. Specific media and supplements should be optimized for the chosen cell line.

Materials:

  • Complete growth medium (e.g., DMEM or RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • Cell culture flasks (T-25 or T-75)

  • Incubator (37°C, 5% CO2)

Procedure:

  • Maintain cells in a T-75 flask with complete growth medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Incubate at 37°C in a humidified atmosphere with 5% CO2.

  • For sub-culturing, aspirate the old medium and wash the cell monolayer once with PBS.

  • Add 1-2 mL of Trypsin-EDTA to the flask and incubate for 2-5 minutes, or until cells detach.

  • Neutralize the trypsin by adding 4-5 mL of complete growth medium.

  • Centrifuge the cell suspension at 150 x g for 5 minutes.

  • Resuspend the cell pellet in fresh medium and seed into new flasks at the desired density.

Preparation of this compound Stock Solution

Materials:

Procedure:

  • Prepare a 10 mM stock solution of this compound by dissolving the appropriate amount of powder in cell culture grade DMSO.

  • Vortex briefly to ensure complete dissolution.

  • Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C for long-term storage.[1]

Cell Viability Assay (MTS Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

G cluster_workflow Start Seed cells in 96-well plate Incubate1 Incubate for 24h Start->Incubate1 Treat Treat with this compound (various concentrations) Incubate1->Treat Incubate2 Incubate for 48-72h Treat->Incubate2 Add_MTS Add MTS reagent Incubate2->Add_MTS Incubate3 Incubate for 1-4h Add_MTS->Incubate3 Read Read absorbance at 490 nm Incubate3->Read Analyze Analyze Data (Calculate IC50) Read->Analyze

Caption: Workflow for the MTS-based cell viability assay.

Materials:

  • 96-well cell culture plates

  • MTS reagent

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

  • Incubate the plate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should not exceed 0.5%.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTS reagent to each well.

  • Incubate for 1-4 hours at 37°C, protected from light.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay detects the externalization of phosphatidylserine (B164497) (an early apoptotic marker) and membrane integrity to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Seed cells in a 6-well plate and treat with the desired concentration of this compound (e.g., the IC50 value) for 24-48 hours.

  • Harvest the cells, including any floating cells in the medium, by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

Western Blotting

This technique is used to detect and quantify specific proteins in a cell lysate, allowing for the analysis of the hypothesized signaling pathway.[2][3]

G cluster_workflow Start Cell Lysis & Protein Quantification SDS_PAGE SDS-PAGE Start->SDS_PAGE Transfer Protein Transfer (to PVDF membrane) SDS_PAGE->Transfer Block Blocking Transfer->Block Primary_Ab Primary Antibody Incubation Block->Primary_Ab Wash1 Washing Primary_Ab->Wash1 Secondary_Ab Secondary Antibody Incubation Wash1->Secondary_Ab Wash2 Washing Secondary_Ab->Wash2 Detect Detection (ECL) Wash2->Detect Image Imaging & Analysis Detect->Image

Caption: General workflow for Western Blotting analysis.

Materials:

  • RIPA Lysis Buffer

  • Protease and Phosphatase Inhibitor Cocktails

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Kinase A, anti-Kinase A, etc.)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

Procedure:

  • Treat cells with this compound as desired.

  • Lyse the cells with ice-cold RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane for 1 hour at room temperature in blocking buffer.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Quantify band intensities using image analysis software and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion

These application notes provide a foundational experimental framework for the initial investigation of this compound in a cancer cell culture context. The detailed protocols for assessing cell viability, apoptosis, and protein expression will enable researchers to gather preliminary data on the potential anti-cancer effects of this compound. The provided hypothetical data and visualizations serve as a guide for data presentation and interpretation. Further studies will be necessary to elucidate the precise mechanism of action of this compound in mammalian cells and to evaluate its therapeutic potential.

References

Application Notes & Protocols: Hypothetical Use of KK181N1 in Animal Models for Orphan Receptor Research

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are presented as a hypothetical framework for the use of KK181N1 in animal models. To date, publically available research has focused on the role of this compound as an inhibitor of the KAI2 receptor in plants, such as Arabidopsis thaliana. There are no established studies or validated targets for this compound in mammalian systems. The protocols outlined below are based on standard methodologies for the preclinical evaluation of small molecule inhibitors and should be adapted based on the specific characteristics of a validated animal model and target.

Introduction

This compound is a potent and selective inhibitor of the karrikin-insensitive 2 (KAI2) receptor, a key component of a signaling pathway in plants that regulates seed germination and seedling development.[1] The KAI2 receptor is an α/β hydrolase, a large superfamily of enzymes with diverse catalytic functions. While a direct ortholog of KAI2 has not been identified in mammals, numerous orphan receptors with similar structural folds exist. This document outlines a hypothetical application for this compound in the preclinical investigation of a novel mammalian orphan receptor, tentatively named "Orphan Receptor X" (ORX), which shares structural homology with the α/β hydrolase family.

These notes are intended for researchers, scientists, and drug development professionals interested in the de-orphanization and functional characterization of novel receptors and the preclinical assessment of their inhibitors.

Hypothetical Mechanism of Action and Signaling Pathway

In this hypothetical model, Orphan Receptor X (ORX) is a transmembrane receptor expressed in a specific cell type relevant to a disease model (e.g., cancer cells, immune cells). Upon binding of its yet-to-be-identified endogenous ligand, ORX dimerizes and initiates a downstream signaling cascade, culminating in the activation of transcription factors that promote disease progression. This compound is repurposed as a selective inhibitor that binds to the putative active site of ORX, preventing ligand binding and subsequent signal transduction.

KK181N1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ORX Orphan Receptor X (ORX) Downstream_Effector Downstream Effector Protein ORX->Downstream_Effector Initiates Cascade Endogenous_Ligand Endogenous Ligand Endogenous_Ligand->ORX Activates This compound This compound This compound->ORX Inhibits Transcription_Factor_Inactive Inactive Transcription Factor Downstream_Effector->Transcription_Factor_Inactive Activates Transcription_Factor_Active Active Transcription Factor Transcription_Factor_Inactive->Transcription_Factor_Active Gene_Expression Target Gene Expression Transcription_Factor_Active->Gene_Expression Promotes cluster_nucleus cluster_nucleus Disease_Progression Disease Progression Gene_Expression->Disease_Progression

Figure 1: Hypothetical signaling pathway of Orphan Receptor X and inhibition by this compound.

Data Presentation: Summary of Preclinical Data

The following tables represent hypothetical data that would be generated during the preclinical evaluation of this compound in a relevant animal model (e.g., a xenograft mouse model for cancer).

Table 1: In Vivo Efficacy of this compound in Xenograft Mouse Model

Treatment GroupDose (mg/kg)Administration RouteTumor Volume Change (%)Survival Rate (%)
Vehicle Control0Oral Gavage+150%20%
This compound10Oral Gavage+80%60%
This compound30Oral Gavage+25%90%
This compound10Intraperitoneal+75%65%
This compound30Intraperitoneal+15%95%
Positive ControlVariesVaries+10%100%

Table 2: Pharmacokinetic Profile of this compound in Mice

ParameterOral Gavage (30 mg/kg)Intraperitoneal (30 mg/kg)
Cmax (ng/mL)8502500
Tmax (hr)2.00.5
AUC (0-24h) (ng·hr/mL)680012500
Half-life (t½) (hr)4.53.8
Bioavailability (%)35%N/A

Table 3: Preliminary Toxicology Profile of this compound in Mice (14-day study)

Dose (mg/kg/day, IP)Body Weight Change (%)Key Organ HistopathologySerum Chemistry
0 (Vehicle)+5%No significant findingsWithin normal limits
30+4%No significant findingsWithin normal limits
100-2%Mild, reversible liver inflammationElevated ALT, AST
300-15%Moderate liver necrosisSignificantly elevated ALT, AST

Experimental Protocols

The following are detailed protocols for key hypothetical experiments.

This protocol describes a typical efficacy study using immunodeficient mice bearing subcutaneous tumors.

Efficacy_Workflow cluster_treatment Treatment Phase (21 days) start Start: Acclimatize Mice implant Implant Tumor Cells (e.g., 1x10^6 cells/mouse) start->implant measure Monitor Tumor Growth (3 times/week) implant->measure randomize Randomize into Groups (Tumor volume ~100 mm³) measure->randomize treat Administer Treatment Daily (Vehicle, this compound, Positive Control) randomize->treat monitor Monitor Body Weight & Tumor Volume treat->monitor Daily monitor->treat endpoint Endpoint Analysis monitor->endpoint At study conclusion

Figure 2: Workflow for an in vivo efficacy study in a xenograft mouse model.

Materials:

  • 6-8 week old immunodeficient mice (e.g., NOD/SCID)

  • Tumor cells expressing Orphan Receptor X

  • This compound compound

  • Vehicle solution (e.g., 0.5% methylcellulose (B11928114) in sterile water)

  • Calipers, analytical balance

  • Gavage needles (20-22 gauge) or syringes with 27-gauge needles for IP injection

Procedure:

  • Acclimatization: House mice for at least one week under standard conditions.

  • Tumor Cell Implantation: Subcutaneously inject 1x10^6 tumor cells in 100 µL of PBS into the right flank of each mouse.

  • Tumor Growth Monitoring: Measure tumor volume three times a week using calipers (Volume = 0.5 x Length x Width²).

  • Randomization: When average tumor volume reaches approximately 100 mm³, randomize mice into treatment groups (n=8-10 mice per group).

  • Treatment Administration:

    • Oral Gavage: Administer this compound or vehicle once daily by oral gavage. Maximum volume is typically 10 mL/kg.[2][3][4][5]

    • Intraperitoneal (IP) Injection: Administer this compound or vehicle once daily via IP injection into the lower right abdominal quadrant. Maximum volume is typically 10 mL/kg.[6][7][8][9]

  • Monitoring: Record tumor volume and body weight three times per week. Monitor animals for any signs of toxicity.

  • Endpoint: Euthanize mice when tumors reach a predetermined size (~1500 mm³), or at the end of the study period (e.g., 21 days). Collect tumors and key organs for further analysis.

This protocol outlines how to determine the PK profile of this compound.

Materials:

  • Healthy adult mice (e.g., C57BL/6), cannulated if possible

  • This compound compound and vehicle

  • Administration supplies (as above)

  • Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)

  • LC-MS/MS system for bioanalysis

Procedure:

  • Dosing: Administer a single dose of this compound to each mouse via the desired route (oral gavage or IP injection).

  • Blood Sampling: Collect blood samples (approx. 25-50 µL) at specified time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).[10] Serial bleeding from a single mouse is preferred to reduce biological variability.[11]

  • Plasma Preparation: Immediately process blood to separate plasma by centrifugation. Store plasma at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and half-life.

This protocol provides a brief overview of a short-term toxicology study.

Materials:

  • Healthy adult mice

  • This compound compound and vehicle

  • Serum chemistry analyzer

  • Histology supplies (formalin, paraffin, etc.)

Procedure:

  • Dosing: Administer this compound or vehicle daily for 14 consecutive days at three dose levels (low, medium, high).

  • Daily Monitoring: Record body weight daily and observe for clinical signs of toxicity (e.g., changes in behavior, posture, or appetite).

  • Terminal Procedures: At the end of the 14-day period, euthanize the animals.

  • Blood Collection: Collect terminal blood via cardiac puncture for serum chemistry analysis (e.g., liver and kidney function panels).

  • Histopathology: Harvest key organs (liver, kidneys, spleen, lungs, heart), fix in 10% neutral buffered formalin, and process for histopathological examination.

Conclusion

While the use of this compound in animal models is currently hypothetical, these application notes and protocols provide a standard framework for the preclinical evaluation of a small molecule inhibitor targeting a novel orphan receptor. Successful execution of these studies would be critical in validating "Orphan Receptor X" as a therapeutic target and establishing the preliminary efficacy, safety, and pharmacokinetic profile of this compound as a potential therapeutic agent. Researchers should adapt these protocols based on the specific biology of their target and the characteristics of the chosen animal model.

References

Application Notes and Protocols for KK181N1: A Selective KAI2 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is intended for research purposes only. KK181N1 is a chemical compound for laboratory investigation and is not approved for human or veterinary use. The data available is limited to its application in plant biology research.

Introduction

This compound is a potent and selective inhibitor of the karrikin receptor KAI2 (Karrikin Insensitive 2).[1] Karrikins are a class of butenolide compounds found in smoke from burning plant material that can stimulate seed germination and seedling development. The KAI2 signaling pathway is crucial for these responses in many plant species. This compound acts by binding non-covalently to the catalytic pocket of the KAI2 protein, thereby blocking the downstream signaling cascade initiated by karrikins.[1] Its selectivity allows researchers to probe the specific functions of the KAI2 pathway in plant growth and development.

Physicochemical Properties and Storage

A summary of the available quantitative data for this compound is presented in the table below.

PropertyData
Purity99.83%
Storage Conditions
-80°C6 months
-20°C1 month
Note: Store in a sealed container, away from moisture.[1]

Mechanism of Action

This compound functions as an antagonist to the KAI2 receptor. In the presence of karrikins (or an endogenous, yet to be fully identified, plant hormone), the KAI2 receptor interacts with the F-box protein MAX2 (More Axillary Growth 2), leading to the degradation of SMAX1 (Suppressor of MAX2 1) proteins. This degradation allows for the expression of downstream genes that promote seed germination and seedling photomorphogenesis. This compound prevents this cascade by occupying the binding site on KAI2.

Experimental Protocols

Currently, there are no established protocols for the administration of this compound in animal or human subjects. Its use has been documented in in vitro and plant-based assays.

In Vitro KAI2 Inhibition Assay

Objective: To determine the inhibitory activity of this compound on KAI2 receptor signaling.

Materials:

  • Purified KAI2 protein

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Karrikin ligand (e.g., KAR1)

  • Assay buffer

  • Detection substrate

Protocol:

  • Prepare a series of dilutions of this compound in the assay buffer.

  • In a multi-well plate, combine the purified KAI2 protein with the different concentrations of this compound.

  • Incubate for a predetermined time to allow for binding.

  • Add the karrikin ligand to initiate the signaling reaction.

  • Add the detection substrate, which will produce a measurable signal (e.g., fluorescence or color change) upon KAI2 activity.

  • Measure the signal using a plate reader.

  • Calculate the IC50 value of this compound, which represents the concentration of the inhibitor required to reduce the KAI2 activity by 50%.

Seed Germination Assay in Arabidopsis thaliana

Objective: To assess the effect of this compound on karrikin-induced seed germination.

Materials:

  • Arabidopsis thaliana seeds (wild-type and KAI2-pathway mutants)

  • Growth medium (e.g., Murashige and Skoog)

  • This compound

  • Karrikin (KAR1)

  • Petri dishes

  • Growth chamber

Protocol:

  • Sterilize the Arabidopsis seeds.

  • Prepare growth media containing different concentrations of this compound, with and without the addition of a fixed concentration of KAR1. A control group with only KAR1 and a mock-treated group should be included.

  • Sow the sterilized seeds on the prepared media in Petri dishes.

  • Stratify the seeds by incubating them at 4°C in the dark for 2-4 days to synchronize germination.

  • Transfer the plates to a growth chamber with controlled light and temperature conditions.

  • Record the germination rate daily for a period of 7-10 days. Germination is typically defined as the emergence of the radicle.

  • Analyze the data to determine the effect of this compound on inhibiting KAR1-induced germination.

Visualizations

Signaling Pathway of this compound in Arabidopsis

KK181N1_Signaling_Pathway cluster_receptor KAI2 Receptor Complex KAI2 KAI2 MAX2 MAX2 KAI2->MAX2 interacts with Karrikin Karrikin (or endogenous ligand) Karrikin->KAI2 activates This compound This compound This compound->KAI2 inhibits SMAX1 SMAX1/SMXL2 MAX2->SMAX1 targets for degradation Degradation Ubiquitination & Degradation SMAX1->Degradation Downstream_Genes Downstream Gene Expression SMAX1->Downstream_Genes represses Phenotypes Seed Germination & Seedling Development Downstream_Genes->Phenotypes promotes

Caption: KAI2 signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Seed Germination Assay

Seed_Germination_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Seed_Sterilization 1. Seed Sterilization Media_Prep 2. Media Preparation (with this compound +/- Karrikin) Sowing 3. Seed Sowing Media_Prep->Sowing Stratification 4. Stratification (4°C, dark, 2-4 days) Sowing->Stratification Growth 5. Incubation (Growth Chamber) Stratification->Growth Data_Collection 6. Daily Germination Count Growth->Data_Collection Analysis 7. Calculate Germination Rate Data_Collection->Analysis

Caption: Workflow for the Arabidopsis seed germination assay.

References

Application Notes and Protocols for KK181N1 Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation, storage, and handling of stock solutions of KK181N1, a potent and selective inhibitor of the karrikin (KAR) receptor, KARRIKIN INSENSITIVE 2 (KAI2).

Introduction

This compound is a valuable chemical tool for studying the KAI2 signaling pathway, which is crucial for various aspects of plant development, including seed germination, seedling photomorphogenesis, and responses to abiotic stress.[1][2] It acts by binding non-covalently to the catalytic pocket of KAI2, thereby blocking the downstream signaling cascade.[1] Understanding the precise preparation of this compound stock solutions is essential for obtaining reproducible and reliable experimental results.

Chemical and Physical Properties

A summary of the key properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₁₂H₁₂N₄O[1]
Molecular Weight 228.25 g/mol [1]
Appearance White to off-white solid[1]
Solubility DMSO: 50 mg/mL (219.06 mM)[1]

Preparation of this compound Stock Solutions

The following protocol outlines the steps for preparing a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).

Materials
  • This compound solid compound

  • Anhydrous or newly opened Dimethyl Sulfoxide (DMSO), biotechnology grade

  • Microcentrifuge tubes (1.5 mL or 2 mL)

  • Calibrated analytical balance

  • Calibrated micropipettes and sterile pipette tips

  • Vortex mixer

  • Ultrasonic bath (optional, for enhancing dissolution)

  • Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves

Protocol
  • Pre-weighing Preparations : Before handling the compound, ensure you are wearing appropriate PPE. Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weighing the Compound : Tare a sterile microcentrifuge tube on the analytical balance. Carefully weigh the desired amount of this compound solid into the tube. For example, to prepare 1 mL of a 10 mM stock solution, you would weigh out 2.28 mg of this compound.

  • Solvent Addition : Using a calibrated micropipette, add the calculated volume of DMSO to the microcentrifuge tube containing the this compound solid. To prepare a 10 mM stock solution from 2.28 mg of this compound, you would add 1 mL of DMSO. Note: Due to the hygroscopic nature of DMSO, it is crucial to use a fresh, anhydrous supply to ensure maximum solubility.[1]

  • Dissolution : Close the tube tightly and vortex thoroughly for at least 1-2 minutes to dissolve the compound. If the compound does not fully dissolve, brief sonication in an ultrasonic water bath may be required.[1] Visually inspect the solution to ensure there are no visible particles.

  • Aliquoting and Storage : For convenience and to minimize freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

  • Labeling : Clearly label each aliquot with the compound name (this compound), concentration (10 mM), solvent (DMSO), date of preparation, and your initials.

  • Storage : Store the aliquoted stock solutions at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1] Avoid repeated freeze-thaw cycles.

Stock Solution Calculation Table

The following table provides quick calculations for preparing common stock solution concentrations.

Desired ConcentrationMass of this compound (for 1 mL final volume)Volume of DMSO
1 mM0.228 mg1 mL
5 mM1.14 mg1 mL
10 mM 2.28 mg 1 mL
50 mM11.41 mg1 mL

Safety and Handling Precautions

  • This compound is for research use only.

  • Handle the compound and its solutions in a well-ventilated area, preferably in a chemical fume hood.

  • Always wear appropriate PPE, including a lab coat, safety glasses, and gloves.

  • Avoid inhalation of dust and contact with skin and eyes.

  • In case of contact, wash the affected area thoroughly with water.

  • Consult the Safety Data Sheet (SDS) for more detailed safety information.

Visualizing the KAI2 Signaling Pathway and Experimental Workflow

KAI2 Signaling Pathway

This compound inhibits the KAI2 signaling pathway. The diagram below illustrates the key components and their interactions. In the presence of the native ligand (KL) or karrikins (KARs), the KAI2 receptor undergoes a conformational change, leading to the recruitment of the F-box protein MAX2. This complex then targets the transcriptional repressors SMAX1 and SMXL2 for ubiquitination and subsequent degradation by the 26S proteasome. The removal of these repressors allows for the transcription of downstream genes that regulate various developmental processes. This compound blocks this pathway by inhibiting KAI2.

KAI2_Signaling_Pathway cluster_inhibition Inhibition by this compound cluster_activation Activation This compound This compound KAI2 KAI2 Receptor This compound->KAI2 inhibits Ligand Karrikin (KAR) or KAI2 Ligand (KL) Ligand->KAI2 activates MAX2 MAX2 (F-box protein) KAI2->MAX2 recruits SCF_complex SCF Complex MAX2->SCF_complex part of SMAX1_SMXL2 SMAX1 / SMXL2 (Repressors) SCF_complex->SMAX1_SMXL2 targets for ubiquitination Proteasome 26S Proteasome SMAX1_SMXL2->Proteasome targeted to Downstream_Genes Downstream Gene Expression SMAX1_SMXL2->Downstream_Genes represses Degradation Degradation Proteasome->Degradation Developmental_Responses Developmental Responses (Seed Germination, etc.) Downstream_Genes->Developmental_Responses

KAI2 Signaling Pathway and Inhibition by this compound
Experimental Workflow: Seed Germination Assay

A common application for this compound is to study its effect on seed germination. The following diagram outlines a typical experimental workflow for an Arabidopsis thaliana seed germination assay.

Seed_Germination_Assay cluster_treatments Treatment Groups Start Start: Arabidopsis Seeds Sterilization Surface Sterilization (e.g., 70% Ethanol) Start->Sterilization Plating Plating on MS Agar Sterilization->Plating Stratification Stratification (4°C for 2-4 days in dark) Plating->Stratification Control Control (DMSO) Plating->Control KK181N1_Treatment This compound Treatment (Varying concentrations) Plating->KK181N1_Treatment Positive_Control Positive Control (e.g., KAR₁) Plating->Positive_Control Incubation Incubation (e.g., 22°C, 16h light/8h dark) Stratification->Incubation Data_Collection Data Collection (Count radicle emergence daily) Incubation->Data_Collection Analysis Data Analysis (Germination rate, statistical tests) Data_Collection->Analysis End End: Results Analysis->End

Workflow for an Arabidopsis Seed Germination Assay

References

Application Notes and Protocols for KK181N1 in Western Blot Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for the detection and analysis of the hypothetical protein KK181N1 using Western blot techniques. The protocols outlined below offer a standardized workflow for sample preparation, protein separation, antibody incubation, and signal detection. While this compound is used here as an illustrative example, these methodologies can be adapted for the analysis of various protein targets.

Western blotting is a fundamental technique used to detect specific proteins in a sample of tissue homogenate or extract. It provides a readout of differences in protein expression levels, which can be crucial for understanding biological processes and the effects of drug treatments. To ensure accurate and reproducible results, it is essential to optimize each step of the protocol and include appropriate controls.

Experimental Protocols

A. Sample Preparation (Cell Lysates)
  • Cell Culture and Treatment: Plate and grow cells to the desired confluency. Treat the cells with the experimental compounds or conditions as required.

  • Cell Lysis:

    • Aspirate the culture medium and wash the cells once with ice-cold Phosphate Buffered Saline (PBS).

    • Add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to the cells.

    • Scrape the cells off the plate and transfer the cell suspension to a pre-chilled microcentrifuge tube.

    • Incubate the lysate on ice for 30 minutes with occasional vortexing.

  • Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

  • Protein Quantification: Transfer the supernatant (protein extract) to a new tube. Determine the protein concentration using a standard protein assay, such as the Bradford or BCA assay.

  • Sample Preparation for Electrophoresis: Mix the desired amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

B. SDS-PAGE and Protein Transfer
  • Gel Electrophoresis: Load the prepared protein samples and a molecular weight marker onto a polyacrylamide gel (e.g., 4-20% Tris-glycine gel). Run the gel at a constant voltage until the dye front reaches the bottom of the gel.

  • Protein Transfer:

    • Equilibrate the gel, nitrocellulose or PVDF membrane, and filter papers in transfer buffer.

    • Assemble the transfer stack (sandwich) according to the manufacturer's instructions for your transfer apparatus (wet or semi-dry).

    • Transfer the proteins from the gel to the membrane. Transfer efficiency can be checked by staining the membrane with Ponceau S solution.

C. Immunodetection
  • Blocking:

    • Wash the membrane briefly with Tris-buffered saline with 0.1% Tween 20 (TBST).

    • Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature with gentle agitation. This step is crucial to prevent non-specific binding of the antibodies.

  • Primary Antibody Incubation:

    • Dilute the primary antibody against this compound in the blocking buffer at the recommended dilution.

    • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.

  • Secondary Antibody Incubation:

    • Dilute the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody in the blocking buffer.

    • Incubate the membrane with the secondary antibody for 1 hour at room temperature with gentle agitation.

  • Final Washes: Wash the membrane three times for 10 minutes each with TBST.

D. Signal Detection and Analysis
  • Detection:

    • Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

    • Incubate the membrane with the ECL substrate for the recommended time (typically 1-5 minutes).

  • Imaging: Capture the chemiluminescent signal using a digital imaging system or by exposing the membrane to X-ray film.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the signal of the target protein (this compound) to a loading control to account for variations in protein loading and transfer.[1]

Data Presentation

Table 1: Recommended Reagents and Conditions for this compound Western Blot
ParameterRecommendationNotes
Sample Type Whole-cell lysates, tissue homogenatesThe choice of lysis buffer may need to be optimized based on the subcellular localization of this compound.
Protein Loading Amount 20-50 µg per laneThe optimal amount may vary depending on the expression level of this compound in the specific sample type.
Gel Percentage 10% or 4-12% gradient gelThe appropriate gel percentage depends on the predicted molecular weight of this compound.
Primary Antibody Dilution 1:1000This is a starting recommendation and should be optimized for the specific antibody and experimental conditions.
Secondary Antibody Dilution 1:2000 - 1:10000The optimal dilution will depend on the specific secondary antibody and detection system used.
Blocking Buffer 5% non-fat dry milk or 5% BSA in TBSTSome antibodies may have a preference for a specific blocking agent to reduce background.
Loading Control Beta-actin (43 kDa), Alpha-tubulin (55 kDa), or GAPDH (37 kDa)[1][2]The choice of loading control should be based on the sample type and its expression should not be affected by the experimental conditions.[1]
Predicted Band Size To be determinedThe apparent molecular weight should be confirmed by running a protein standard.

Visualizations

Western_Blot_Workflow cluster_preparation Sample Preparation cluster_separation Separation & Transfer cluster_detection Immunodetection cluster_analysis Analysis Cell_Culture Cell Culture & Treatment Lysis Cell Lysis Cell_Culture->Lysis Quantification Protein Quantification Lysis->Quantification Sample_Prep Sample Preparation for PAGE Quantification->Sample_Prep SDS_PAGE SDS-PAGE Sample_Prep->SDS_PAGE Transfer Protein Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Signal Detection (ECL) Secondary_Ab->Detection Imaging Imaging Detection->Imaging Data_Analysis Data Analysis & Normalization Imaging->Data_Analysis

Caption: A streamlined workflow of the Western blot protocol.

Signaling_Pathway_Example cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 CoReceptor Co-Receptor CoReceptor->Kinase1 This compound This compound This compound->CoReceptor Inhibits Kinase2 Kinase 2 Kinase1->Kinase2 Transcription_Factor Transcription Factor Kinase2->Transcription_Factor Gene_Expression Target Gene Expression Transcription_Factor->Gene_Expression Ligand External Ligand Ligand->Receptor

Caption: A hypothetical signaling pathway involving this compound.

References

Application Notes and Protocols for Immunofluorescence Staining of the KK181N1 Target Protein, KAI2

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

It is important to clarify that KK181N1 is not an antibody but a potent and selective small molecule inhibitor of the karrikin (KAR) receptor, KAI2 (KARRIKIN INSENSITIVE 2).[1] this compound functions by binding non-covalently to the catalytic pocket of the KAI2 protein.[1] Therefore, this compound itself cannot be used directly for immunofluorescence staining, which relies on the specific binding of fluorescently labeled antibodies to a target antigen.

However, researchers studying the effects of this compound would be highly interested in visualizing the subcellular localization and expression levels of its target, the KAI2 protein. Immunofluorescence is an excellent technique for this purpose. This document provides a comprehensive protocol for the immunofluorescence staining of the KAI2 protein, particularly relevant for studies involving Arabidopsis thaliana, where this compound is often used to investigate KAR-induced phenotypes.[1]

These protocols are designed for researchers, scientists, and drug development professionals to facilitate the microscopic visualization of the KAI2 protein in plant tissues.

Key Applications

  • Subcellular Localization of KAI2: Determine the specific compartments within the cell where the KAI2 protein resides.

  • Expression Profiling: Analyze the spatial and temporal expression patterns of KAI2 in different tissues and developmental stages.

  • Investigating the Effects of this compound Treatment: Observe changes in KAI2 protein localization or expression levels upon treatment with the this compound inhibitor.

  • Co-localization Studies: Examine the spatial relationship between KAI2 and other proteins of interest to understand protein-protein interactions and signaling pathways.[2][3]

Experimental Protocols

A generalized indirect immunofluorescence protocol for staining KAI2 in plant tissues, such as Arabidopsis seedlings, is provided below. This method involves the use of a primary antibody that specifically recognizes the KAI2 protein and a fluorescently labeled secondary antibody that binds to the primary antibody.[4]

Materials and Reagents:

  • Phosphate-Buffered Saline (PBS)

  • Fixation Solution (e.g., 4% paraformaldehyde in PBS, freshly prepared)

  • Permeabilization Buffer (e.g., 0.1-0.5% Triton X-100 in PBS)[4][5]

  • Blocking Buffer (e.g., 1-5% Bovine Serum Albumin (BSA) in PBS with 0.1% Tween 20)

  • Primary Antibody (anti-KAI2 antibody, species-specific)

  • Fluorophore-conjugated Secondary Antibody (specific to the host species of the primary antibody)

  • Nuclear Counterstain (e.g., DAPI)[6]

  • Antifade Mounting Medium[7]

  • Microscope slides and coverslips

Experimental Workflow Diagram:

G sample_prep Sample Preparation (e.g., Arabidopsis seedlings) fixation Fixation (4% Paraformaldehyde) sample_prep->fixation 15-20 min permeabilization Permeabilization (0.2% Triton X-100) fixation->permeabilization 10 min Wash 3x with PBS blocking Blocking (1% BSA in PBST) permeabilization->blocking 30 min Wash 3x with PBS primary_ab Primary Antibody Incubation (anti-KAI2) blocking->primary_ab 1 hr at RT or O/N at 4°C secondary_ab Secondary Antibody Incubation (Fluorophore-conjugated) primary_ab->secondary_ab Wash 3x with PBST counterstain Counterstaining (DAPI) secondary_ab->counterstain 1 hr at RT (in dark) Wash 3x with PBST mounting Mounting (Antifade Medium) counterstain->mounting Wash 1x with PBS imaging Microscopy and Imaging mounting->imaging

Caption: Workflow for indirect immunofluorescence staining of KAI2.

Step-by-Step Protocol:

  • Sample Preparation:

    • Grow Arabidopsis seedlings under desired experimental conditions (e.g., with and without this compound treatment).

    • Carefully collect the seedlings or specific tissues of interest.

  • Fixation:

    • Immediately immerse the samples in freshly prepared 4% paraformaldehyde in PBS.[4]

    • Incubate for 15-20 minutes at room temperature.[4]

    • Wash the samples three times with PBS for 5 minutes each to remove the fixative.[8]

  • Permeabilization (for intracellular targets):

    • Incubate the samples in permeabilization buffer (e.g., 0.2% Triton X-100 in PBS) for 10 minutes at room temperature.[5][6] This step is crucial for allowing the antibodies to access intracellular proteins like KAI2.

    • Wash the samples three times with PBS for 5 minutes each.

  • Blocking:

    • Incubate the samples in blocking buffer (e.g., 1% BSA in PBST) for 30-60 minutes at room temperature to prevent non-specific antibody binding.[5]

  • Primary Antibody Incubation:

    • Dilute the primary anti-KAI2 antibody in the blocking buffer to its predetermined optimal concentration.

    • Incubate the samples with the diluted primary antibody for 1 hour at room temperature or overnight at 4°C in a humidified chamber.[5]

  • Washing:

    • Wash the samples three times with PBST (PBS + 0.1% Tween 20) for 5-10 minutes each to remove unbound primary antibody.

  • Secondary Antibody Incubation:

    • Dilute the fluorophore-conjugated secondary antibody in the blocking buffer.

    • Incubate the samples with the diluted secondary antibody for 1 hour at room temperature, protected from light.[5]

  • Counterstaining (Optional):

    • To visualize cell nuclei, incubate the samples with a nuclear stain like DAPI (1 µg/mL) for 5-10 minutes.[6]

    • Wash the samples two to three times with PBS.

  • Mounting:

    • Carefully place the stained sample on a microscope slide.

    • Add a drop of antifade mounting medium and place a coverslip on top, avoiding air bubbles.[7]

    • Seal the edges of the coverslip with nail polish if desired.

  • Imaging:

    • Visualize the samples using a fluorescence or confocal microscope with the appropriate filter sets for the chosen fluorophore and DAPI.[8]

    • For optimal results, image the slides immediately after preparation or store them at 4°C in the dark for a short period.[7]

Data Presentation: Quantitative Parameters

For reproducible results, it is crucial to optimize and standardize several parameters. The following table provides recommended starting ranges for key quantitative variables in the immunofluorescence protocol.

ParameterRecommended RangePurpose
Fixative Concentration 4% ParaformaldehydePreserves cellular structure and antigenicity.
Fixation Time 10-20 minutesBalances preservation with potential antigen masking.[8]
Permeabilization Agent 0.1-0.5% Triton X-100Allows antibody access to intracellular antigens.[4]
Blocking Agent 1-5% BSA or 5-10% Normal SerumReduces non-specific antibody binding.[5]
Primary Antibody Dilution 1:100 - 1:1000To be determined empirically for optimal signal-to-noise.
Secondary Antibody Dilution 1:200 - 1:2000Dependent on antibody conjugate and brightness.
Incubation Temperature 4°C (overnight) or RT (1-2 hours)Longer, colder incubations can increase specificity.
Washing Steps 3 x 5-10 minutesRemoves unbound antibodies to reduce background.[7]

KAI2 Signaling Pathway

The KAI2 protein is a key component of the karrikin signaling pathway, which is involved in plant development, particularly in response to environmental cues like smoke. This compound inhibits this pathway by blocking the KAI2 receptor.

G cluster_0 Karrikin Signaling Pathway Karrikin Karrikin (or other ligand) KAI2 KAI2 Receptor Karrikin->KAI2 Binds This compound This compound This compound->KAI2 Inhibits MAX2 MAX2 (F-box protein) KAI2->MAX2 Interacts with SCF_complex SCF Complex MAX2->SCF_complex Part of SMAX1 SMAX1/SMXL2 (Substrate) Gene_Expression Downstream Gene Expression SMAX1->Gene_Expression Represses SCF_complex->SMAX1 Targets for degradation Proteasome 26S Proteasome SCF_complex->Proteasome Ubiquitination Proteasome->SMAX1 Degrades Response Physiological Response (e.g., seed germination) Gene_Expression->Response

Caption: Simplified diagram of the KAI2 signaling pathway and the inhibitory action of this compound.

Troubleshooting

Immunofluorescence protocols may require optimization.[8] The table below outlines common issues, their possible causes, and suggested solutions.[7][9][10][11][12]

ProblemPossible Cause(s)Suggested Solution(s)
Weak or No Signal - Low expression of KAI2 protein.- Primary antibody concentration is too low.- Incompatible primary/secondary antibodies.- Inadequate permeabilization.- Antigen epitope masked by fixation.- Use positive control tissue known to express KAI2.- Titrate the primary antibody to find the optimal concentration.- Ensure the secondary antibody is raised against the host species of the primary.- Increase permeabilization time or Triton X-100 concentration.- Perform antigen retrieval or try a different fixation method (e.g., methanol).[12]
High Background - Primary antibody concentration is too high.- Insufficient blocking.- Inadequate washing.- Secondary antibody has non-specific binding.- Decrease the primary antibody concentration.- Increase blocking time or use serum from the same species as the secondary antibody.- Increase the number and duration of wash steps.- Include a control with only the secondary antibody to check for non-specific binding.
Non-specific Staining - Cross-reactivity of the primary antibody.- Aggregates in antibody solutions.- Validate primary antibody specificity (e.g., via Western Blot).- Centrifuge antibody solutions before use to pellet aggregates.[12]
Photobleaching - Excessive exposure to excitation light.- Unstable fluorophore.- Minimize light exposure during imaging.- Use an antifade mounting medium.[7]- Image samples as soon as possible after staining.
Autofluorescence - Endogenous fluorophores in the tissue (e.g., chlorophyll (B73375) in plants).- Use a blocking step with reagents like sodium borohydride.- Select fluorophores in the far-red spectrum to avoid autofluorescence.- Image an unstained control sample to assess the level of autofluorescence.[7]

References

Application Notes and Protocols for [18F]HKI-181: A Novel Kinase Inhibitor for In Vivo Imaging

Author: BenchChem Technical Support Team. Date: December 2025

Note: A search for "KK181N1" did not yield information on a specific molecule. Therefore, these application notes and protocols have been generated for a hypothetical radiolabeled kinase inhibitor, designated as [18F]HKI-181 , for use in positron emission tomography (PET) imaging. The data and protocols are representative examples based on established methodologies for similar imaging agents.

Application Notes

Product Name: [18F]HKI-181

Description: [18F]HKI-181 is a novel, fluorine-18 (B77423) labeled small molecule inhibitor targeting the intracellular kinase domain of a specific Receptor Tyrosine Kinase (RTK). Dysregulation of RTK signaling pathways is a hallmark of various cancers, making them a key target for therapeutic intervention.[1] [18F]HKI-181 is designed for the non-invasive, in vivo visualization and quantification of RTK expression and activity using Positron Emission Tomography (PET).[2]

Applications:

  • Oncology Research: Preclinical assessment of RTK expression in tumor models to stratify subjects and predict response to RTK-targeted therapies.

  • Drug Development: To evaluate the pharmacokinetics and pharmacodynamics of novel RTK inhibitors by assessing target engagement and receptor occupancy.

  • Therapy Monitoring: To monitor the response to treatment with kinase inhibitors by observing changes in tracer uptake, which may occur earlier than changes in tumor size.[1]

Mechanism of Action: [18F]HKI-181 competitively binds to the ATP-binding site of the targeted RTK. The fluorine-18 label allows for the detection of the tracer's distribution and accumulation in tissues using a PET scanner.[3] The intensity of the PET signal in a tumor is expected to correlate with the density of the target RTK, providing a quantitative measure of target expression.

Quantitative Data

The following tables present hypothetical data from preclinical studies of [18F]HKI-181 in a murine xenograft model.

Table 1: Biodistribution of [18F]HKI-181 in Tumor-Bearing Mice

Organ% Injected Dose per Gram (%ID/g) at 30 min% Injected Dose per Gram (%ID/g) at 60 min% Injected Dose per Gram (%ID/g) at 120 min
Blood2.5 ± 0.41.2 ± 0.30.5 ± 0.1
Heart1.8 ± 0.31.0 ± 0.20.4 ± 0.1
Lungs3.1 ± 0.51.5 ± 0.40.7 ± 0.2
Liver10.2 ± 1.58.5 ± 1.25.1 ± 0.8
Spleen1.5 ± 0.30.9 ± 0.20.4 ± 0.1
Kidneys4.5 ± 0.73.0 ± 0.51.5 ± 0.3
Muscle0.8 ± 0.20.5 ± 0.10.2 ± 0.1
Brain0.2 ± 0.10.1 ± 0.050.05 ± 0.02
Tumor5.8 ± 0.96.5 ± 1.14.2 ± 0.7

Data are presented as mean ± standard deviation (n=5 mice per time point).

Table 2: PET Imaging Quantitative Analysis in Tumor

ParameterValue at 60 min post-injection
Tumor SUVmax4.2 ± 0.7
Tumor SUVmean2.8 ± 0.5
Tumor-to-Muscle Ratio13.0 ± 2.5
Tumor-to-Blood Ratio5.4 ± 1.0

SUV: Standardized Uptake Value. Data are presented as mean ± standard deviation (n=5 mice).

Signaling Pathway and Experimental Workflow

RTK_Signaling_Pathway Receptor Tyrosine Kinase (RTK) Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand Ligand RTK Receptor Tyrosine Kinase (RTK) Monomer Ligand->RTK Binding RTK_dimer RTK Dimer (Activated) RTK->RTK_dimer Dimerization RTK_dimer->RTK_dimer Autophosphorylation Grb2 Grb2 RTK_dimer->Grb2 Recruitment HKI-181 [18F]HKI-181 HKI-181->RTK_dimer Inhibition ATP ATP ADP ADP ATP->ADP P Sos Sos Grb2->Sos Ras Ras Sos->Ras Activation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Caption: A diagram of a generic Receptor Tyrosine Kinase (RTK) signaling pathway.[4]

InVivo_Imaging_Workflow In Vivo PET/CT Imaging Experimental Workflow cluster_preparation Preparation Phase cluster_imaging Imaging Day cluster_analysis Data Analysis Tumor_Implantation Tumor Cell Implantation in Mice Tumor_Growth Tumor Growth Monitoring (2-3 weeks) Tumor_Implantation->Tumor_Growth Animal_Prep Animal Preparation (Anesthesia) Tumor_Growth->Animal_Prep Tracer_Admin [18F]HKI-181 Administration (i.v. injection) Animal_Prep->Tracer_Admin Uptake_Period Tracer Uptake Period (60 minutes) Tracer_Admin->Uptake_Period PET_CT_Scan PET/CT Scan (15-30 minutes) Uptake_Period->PET_CT_Scan Image_Reconstruction Image Reconstruction (Attenuation & Scatter Correction) PET_CT_Scan->Image_Reconstruction Biodistribution Ex Vivo Biodistribution (Optional Confirmation) PET_CT_Scan->Biodistribution Sacrifice & Tissue Collection ROI_Analysis Region of Interest (ROI) Analysis Image_Reconstruction->ROI_Analysis Quantification Data Quantification (SUV, %ID/g) ROI_Analysis->Quantification

Caption: A workflow diagram for the in vivo PET/CT imaging protocol.[5]

Experimental Protocols

Protocol 1: In Vivo PET/CT Imaging of [18F]HKI-181 in a Murine Xenograft Model

This protocol describes the procedure for performing a PET/CT scan on tumor-bearing mice using [18F]HKI-181 to assess tumor uptake and whole-body biodistribution.

1. Materials and Reagents:

  • [18F]HKI-181 (radiochemical purity >95%)

  • Tumor-bearing mice (e.g., immunodeficient mice with subcutaneously implanted human cancer cells overexpressing the target RTK)

  • Anesthesia (e.g., isoflurane)

  • Saline for injection (0.9% NaCl)

  • Small animal PET/CT scanner

  • Dose calibrator

  • Syringes (1 mL) and needles (27-30 gauge)

  • Heating pad or lamp to maintain animal body temperature

2. Animal Preparation:

  • Fast the mice for 4-6 hours prior to tracer injection to reduce background signal variability. Water should be available ad libitum.

  • Anesthetize the mouse using isoflurane (B1672236) (e.g., 2-3% for induction, 1.5-2% for maintenance) in oxygen. Confirm proper anesthetic depth by lack of pedal reflex.

  • Place the anesthetized mouse on the scanner bed. A heating pad or lamp should be used to maintain body temperature at 37°C throughout the procedure.

3. Radiotracer Administration:

  • Draw 3.7-7.4 MBq (100-200 µCi) of [18F]HKI-181 into a 1 mL syringe and measure the exact activity using a dose calibrator.[6]

  • Administer the radiotracer via intravenous (i.v.) tail vein injection in a volume of approximately 100-150 µL.

  • Record the exact time of injection and the net injected dose (initial activity minus residual activity in the syringe).

4. PET/CT Image Acquisition:

  • Allow for a 60-minute uptake period after tracer injection. The animal should remain anesthetized and warm during this time.

  • Position the animal in the center of the PET/CT scanner's field of view.

  • Perform a CT scan for anatomical reference and attenuation correction (e.g., 80 kVp, 500 µA, 120 projections).[6]

  • Immediately following the CT scan, acquire a static PET scan for 15-30 minutes.[6]

  • Monitor the animal's vital signs throughout the scan.

5. Image Reconstruction and Analysis:

  • Reconstruct the PET images using an appropriate algorithm (e.g., 2D or 3D ordered subset expectation maximization - OSEM).[7] Apply corrections for decay, attenuation (using the CT data), and scatter.

  • Co-register the PET and CT images for anatomical localization of tracer uptake.

  • Draw regions of interest (ROIs) on the tumor and major organs (e.g., liver, kidneys, muscle) using the co-registered images.

  • Quantify the radioactivity concentration within each ROI and calculate the Standardized Uptake Value (SUV) and/or the percentage of injected dose per gram of tissue (%ID/g).[8]

Protocol 2: Ex Vivo Biodistribution and Scintillation Counting

This protocol is used to confirm and provide more precise quantification of the radiotracer distribution observed in the PET images.

1. Materials:

  • Animals from the imaging study

  • Dissection tools

  • Gamma counter

  • Tubes for sample collection

  • Analytical balance

2. Procedure:

  • Immediately after the final imaging session, euthanize the mouse by a humane method (e.g., cervical dislocation under deep anesthesia).

  • Collect blood via cardiac puncture.

  • Dissect and collect major organs of interest (tumor, heart, lungs, liver, spleen, kidneys, muscle, brain, etc.).[9]

  • Weigh each tissue sample and place it in a pre-tared tube.

  • Measure the radioactivity in each sample using a calibrated gamma counter.

  • Measure standards prepared from the injected radiotracer to allow for conversion of counts to activity.

3. Data Analysis:

  • Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ using the following formula:

    %ID/g = (Tissue Activity / Net Injected Activity) / Tissue Weight (g) * 100

  • Compare the ex vivo biodistribution data with the results obtained from PET image analysis to validate the imaging quantification.[10]

References

Standard Operating Procedure for KK181N1: A Selective KAI2 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

KK181N1 is a potent and selective small molecule inhibitor of the karrikin receptor KAI2 (KARRIKIN INSENSITIVE 2), a key component of the karrikin signaling pathway in plants.[1] This pathway is crucial for regulating various aspects of plant development, including seed germination, seedling photomorphogenesis, and responses to abiotic stress. By specifically targeting KAI2, this compound serves as a valuable chemical tool for dissecting the molecular mechanisms of karrikin signaling and its crosstalk with other hormone pathways.

This compound binds non-covalently to the catalytic pocket of the KAI2 α/β hydrolase.[1][2] This competitive inhibition prevents the perception of both karrikins, smoke-derived compounds that promote germination, and a yet-to-be-identified endogenous plant hormone, provisionally named KAI2 ligand (KL). The primary application of this compound is in plant biology research, particularly for studies involving the model organism Arabidopsis thaliana. It can be utilized to reversibly inhibit the KAI2 signaling pathway, allowing for the investigation of its role in various physiological processes.

Key Applications:

  • Studying Seed Germination: this compound can be used to inhibit karrikin-induced seed germination, helping to elucidate the specific role of the KAI2 pathway in this process.[2]

  • Investigating Seedling Development: The inhibitor is effective in studying hypocotyl elongation, a key aspect of seedling photomorphogenesis.[2]

  • Dissecting Hormone Crosstalk: By selectively blocking the KAI2 pathway, researchers can investigate its interactions with other plant hormones such as gibberellins (B7789140) (GA), abscisic acid (ABA), and auxin.

  • Target Validation: For researchers in agrochemical development, this compound can be used to validate KAI2 as a potential target for developing novel plant growth regulators.

Quantitative Data

The following table summarizes the known quantitative data for this compound's interaction with its target, KAI2.

ParameterValueSpeciesMethodReference
Binding Affinity (Kd) 27.7 µMArabidopsis thalianaIsothermal Titration Calorimetry (ITC)[2]

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Sterile microcentrifuge tubes

Procedure:

  • Based on the information from suppliers, this compound is soluble in DMSO.[1] To prepare a 10 mM stock solution, weigh out the appropriate amount of this compound powder and dissolve it in anhydrous DMSO. For example, to prepare 1 mL of a 10 mM stock, dissolve the appropriate mass of this compound in 1 mL of DMSO.

  • Ensure complete dissolution by vortexing. Gentle warming and sonication may be required.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]

Arabidopsis thaliana Seed Germination Assay

This protocol is designed to assess the inhibitory effect of this compound on karrikin-induced seed germination.

Materials:

  • Arabidopsis thaliana seeds (e.g., Col-0 wild type)

  • This compound stock solution (10 mM in DMSO)

  • Karrikin (KAR1 or KAR2) stock solution (e.g., 1 mM in acetone (B3395972) or DMSO)

  • Murashige and Skoog (MS) medium including vitamins, supplemented with 0.8% (w/v) agar (B569324)

  • Sterile petri dishes (9 cm)

  • Sterile water

  • Micropipettes and sterile tips

Procedure:

  • Seed Sterilization:

    • Place Arabidopsis seeds in a microcentrifuge tube.

    • Add 1 mL of 70% (v/v) ethanol (B145695) and incubate for 5 minutes.

    • Remove the ethanol and add 1 mL of 50% (v/v) commercial bleach containing 0.05% (v/v) Tween 20. Incubate for 10 minutes with occasional vortexing.

    • Carefully remove the bleach solution and wash the seeds five times with sterile water.

    • Resuspend the sterilized seeds in 0.1% (w/v) sterile agar solution.

  • Plating:

    • Prepare MS agar plates containing the desired concentrations of this compound and karrikin.

    • To the molten MS medium (cooled to ~50°C), add the appropriate volumes of the this compound and karrikin stock solutions. Ensure the final DMSO concentration does not exceed 0.1% (v/v) to avoid solvent toxicity. A vehicle control plate (containing DMSO and the solvent for karrikin) should always be included.

    • Suggested treatment groups:

      • MS medium only (negative control)

      • MS medium + Vehicle (DMSO)

      • MS medium + 1 µM KAR2

      • MS medium + 1 µM KAR2 + varying concentrations of this compound (e.g., 1, 3, 10, 30 µM)

      • MS medium + varying concentrations of this compound alone (to test for KAI2-independent effects)

    • Dispense approximately 25 mL of the medium into each sterile petri dish and allow it to solidify.

    • Pipette the sterilized seed suspension onto the surface of the agar plates, ensuring even distribution (approximately 50-100 seeds per plate).

  • Incubation and Data Collection:

    • Seal the plates with breathable tape.

    • Stratify the seeds by incubating the plates at 4°C in the dark for 2-4 days to synchronize germination.

    • Transfer the plates to a growth chamber with a long-day photoperiod (16 hours light / 8 hours dark) at 22°C.

    • Score germination daily for up to 7 days. Germination is typically defined as the emergence of the radicle.

    • Calculate the germination percentage for each treatment group.

Arabidopsis thaliana Hypocotyl Elongation Assay

This protocol assesses the ability of this compound to reverse the inhibition of hypocotyl elongation caused by karrikins.

Materials:

  • Same materials as the seed germination assay.

Procedure:

  • Seed Sterilization and Plating:

    • Follow the same seed sterilization and plating procedure as described for the germination assay. The MS medium should be prepared with the desired concentrations of this compound and karrikin.

    • Suggested treatment groups:

      • MS medium + Vehicle (DMSO)

      • MS medium + 0.3 µM KAR2

      • MS medium + 0.3 µM KAR2 + varying concentrations of this compound (e.g., 0.1, 0.3, 1, 3, 10 µM)[2]

  • Incubation:

    • Place the plates vertically in a growth chamber.

    • To induce germination, expose the plates to white light for 4-6 hours.

    • Wrap the plates in aluminum foil to create dark conditions and incubate at 22°C for 3-4 days.

  • Data Collection and Analysis:

    • After the incubation period, carefully remove the seedlings from the agar and place them on a flat surface.

    • Use a flatbed scanner or a camera with a ruler to capture images of the seedlings.

    • Measure the length of the hypocotyls for at least 20 seedlings per treatment group using image analysis software (e.g., ImageJ).

    • Calculate the average hypocotyl length and standard deviation for each treatment.

Visualizations

KAI2 Signaling Pathway

KAI2_Signaling_Pathway Karrikin Karrikin (KAR) or KAI2 Ligand (KL) KAI2 KAI2 (Receptor) Karrikin->KAI2 Binds This compound This compound This compound->KAI2 Inhibits MAX2 MAX2 (F-box Protein) KAI2->MAX2 SCF_Complex SCF Complex MAX2->SCF_Complex Component of SMAX1_SMXL2 SMAX1/SMXL2 (Repressors) SCF_Complex->SMAX1_SMXL2 Proteasome 26S Proteasome SMAX1_SMXL2->Proteasome Enters Downstream_Genes Downstream Genes (e.g., GA3ox1, KUF1) SMAX1_SMXL2->Downstream_Genes Represses Ub Ubiquitin Degradation Degradation Proteasome->Degradation Response Physiological Responses (Seed Germination, Seedling Development) Downstream_Genes->Response Leads to

Caption: The KAI2 signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Seed Germination Assay

Seed_Germination_Workflow start Start sterilize Sterilize Arabidopsis Seeds start->sterilize prepare_media Prepare MS Agar Plates with this compound & Karrikin sterilize->prepare_media plate_seeds Plate Seeds prepare_media->plate_seeds stratify Stratify at 4°C (2-4 days, dark) plate_seeds->stratify incubate Incubate at 22°C (16h light / 8h dark) stratify->incubate score Score Germination (Daily for 7 days) incubate->score analyze Calculate Germination Percentage score->analyze end_node End analyze->end_node Hypocotyl_Elongation_Workflow start Start sterilize Sterilize Arabidopsis Seeds start->sterilize prepare_media Prepare MS Agar Plates with this compound & Karrikin sterilize->prepare_media plate_seeds Plate Seeds Vertically prepare_media->plate_seeds induce_germ Induce Germination (4-6h light) plate_seeds->induce_germ incubate_dark Incubate in Dark (3-4 days, 22°C) induce_germ->incubate_dark image_seedlings Image Seedlings incubate_dark->image_seedlings measure Measure Hypocotyl Length (ImageJ) image_seedlings->measure analyze Calculate Average Length measure->analyze end_node End analyze->end_node

References

Application Notes and Protocols for KK181N1 In Vivo Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Note to Researchers, Scientists, and Drug Development Professionals:

Initial investigations into the available scientific literature and product information reveal that KK181N1 is a potent and selective inhibitor of the karrikin (KAR) receptor KAI2, with current applications documented exclusively within the field of plant biology, specifically in Arabidopsis [1]. It is described as a research chemical for investigating karrikin-induced phenotypes in plants[1].

At present, there is no publicly available data from preclinical or clinical studies detailing the in vivo delivery of this compound in animal models or humans for therapeutic purposes. The core focus of existing research on this compound is its mechanism of action and effects in plant signaling pathways.

Consequently, this document cannot provide established protocols, quantitative data on pharmacokinetics and biodistribution, or validated signaling pathways related to in vivo delivery in animal systems. The information that would be necessary to construct such detailed application notes—including dosages, administration routes, vehicle formulations, and efficacy in animal disease models—is not available in the current body of scientific literature.

The following sections are structured to reflect standard components of application notes and are populated with general principles and methodologies for in vivo compound delivery. These are intended to serve as a foundational guide for researchers who may wish to investigate the potential of this compound, or similar small molecules, in animal models in the future. These are not established protocols for this compound and would require substantial adaptation and validation.

I. Overview (Hypothetical for Animal Models)

This compound is a small molecule inhibitor of the KAI2 receptor. While its role is established in plant biology, its potential effects on homologous signaling pathways in animal systems are currently unknown. The following hypothetical application notes are intended to provide a general framework for researchers initiating in vivo studies with a novel small molecule inhibitor.

II. Hypothetical Signaling Pathway in a Mammalian System

Should a mammalian homolog of the KAI2 receptor and a relevant signaling pathway be identified, its mechanism of action could be visualized. Below is a hypothetical representation of a signaling cascade that could be targeted by a small molecule inhibitor like this compound.

G cluster_membrane Cell Membrane Receptor Target Receptor (Hypothetical KAI2 Homolog) Kinase1 Downstream Kinase 1 Receptor->Kinase1 Activation This compound This compound This compound->Receptor Inhibition Kinase2 Downstream Kinase 2 Kinase1->Kinase2 TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor GeneExpression Target Gene Expression TranscriptionFactor->GeneExpression CellularResponse Cellular Response GeneExpression->CellularResponse

Caption: Hypothetical signaling pathway for a this compound target.

III. General Protocols for In Vivo Small Molecule Delivery

The following are generalized protocols for the delivery of a novel small molecule inhibitor in a rodent model. These protocols would need to be optimized for this compound's specific physicochemical properties.

A. Preparation of Dosing Solution
  • Solubility Testing: Determine the solubility of this compound in various biocompatible solvents (e.g., saline, PBS, DMSO, ethanol) and vehicles (e.g., corn oil, carboxymethylcellulose).

  • Vehicle Selection: Choose a vehicle that maximizes solubility and stability while minimizing toxicity. For initial studies, a solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% sterile water is a common starting point for many small molecules.

  • Formulation:

    • Weigh the required amount of this compound in a sterile container.

    • Add the solvent(s) incrementally while vortexing or sonicating to ensure complete dissolution.

    • If necessary, adjust the pH to a physiological range (7.2-7.4).

    • Filter the final solution through a 0.22 µm sterile filter.

B. Administration Routes

The choice of administration route will depend on the target organ and the desired pharmacokinetic profile.

1. Intravenous (IV) Injection:

  • Purpose: To achieve rapid and complete systemic exposure.

  • Procedure (Mouse):

    • Warm the mouse to dilate the lateral tail veins.

    • Place the mouse in a restraint device.

    • Swab the tail with 70% ethanol.

    • Using a 27-30 gauge needle, inject the dosing solution into a lateral tail vein.

    • Administer a typical volume of 5-10 mL/kg.

    • Monitor the animal for any immediate adverse reactions.

2. Intraperitoneal (IP) Injection:

  • Purpose: For systemic delivery with slower absorption compared to IV.

  • Procedure (Mouse):

    • Restrain the mouse, exposing the abdomen.

    • Tilt the mouse slightly head-down.

    • Insert a 25-27 gauge needle into the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.

    • Inject the dosing solution (typically up to 10 mL/kg).

    • Withdraw the needle and monitor the animal.

3. Oral Gavage (PO):

  • Purpose: To simulate oral drug administration in humans.

  • Procedure (Mouse):

    • Gently restrain the mouse.

    • Measure the distance from the oral cavity to the xiphoid process to determine the correct insertion depth.

    • Insert a flexible gavage needle into the esophagus and advance it into the stomach.

    • Slowly administer the dosing solution (typically 5-10 mL/kg).

    • Carefully remove the needle and monitor the animal.

IV. Experimental Workflow for a Pharmacokinetic Study

The following diagram outlines a typical workflow for assessing the pharmacokinetics of a novel compound.

G A Dosing Solution Preparation B Animal Dosing (IV, IP, or PO) A->B C Serial Blood Sampling (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24h) B->C G Terminal Tissue Collection B->G D Plasma Isolation C->D E Bioanalytical Method (e.g., LC-MS/MS) D->E F Pharmacokinetic Analysis E->F H Biodistribution Analysis G->H

References

Troubleshooting & Optimization

troubleshooting KK181N1 experimental results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists working with the experimental compound KK181N1.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: this compound is a potent and selective small molecule inhibitor of the pro-survival kinase, AKT1. By binding to the ATP-binding pocket of AKT1, this compound prevents its phosphorylation and activation, leading to the downstream suppression of cell survival and proliferation signaling pathways.

Q2: What are the recommended cell lines for testing this compound's efficacy?

A2: We recommend using cell lines with a known dependency on the PI3K/AKT signaling pathway for survival and proliferation. Cell lines with activating mutations in PIK3CA or loss of the tumor suppressor PTEN often exhibit heightened sensitivity to AKT inhibitors. We advise performing baseline AKT activation level checks via Western blot to select the most suitable models.

Q3: What is the optimal concentration range for this compound in cell-based assays?

A3: The optimal concentration of this compound is cell line-dependent. We recommend performing a dose-response curve starting from 1 nM to 10 µM to determine the IC50 value for your specific cell line. Refer to the table below for IC50 values in common cancer cell lines.

Troubleshooting Guides

Problem 1: Inconsistent IC50 values in cell viability assays.

  • Possible Cause 1: Cell Seeding Density. Inconsistent cell numbers at the start of the experiment can significantly impact results.

    • Solution: Ensure a single-cell suspension and use a cell counter for accurate seeding. Perform a preliminary experiment to determine the optimal seeding density that allows for logarithmic growth throughout the assay duration.

  • Possible Cause 2: Reagent Variability. Degradation of this compound or variability in assay reagents can lead to inconsistent results.

    • Solution: Prepare fresh stock solutions of this compound in DMSO and aliquot for single use to avoid repeated freeze-thaw cycles. Ensure all other assay reagents are within their expiration dates and have been stored correctly.

  • Possible Cause 3: Assay Incubation Time. The duration of drug exposure can influence the observed IC50.

    • Solution: Optimize the incubation time based on the cell line's doubling time. A 72-hour incubation is a common starting point, but this may need to be adjusted.

Problem 2: No significant decrease in AKT phosphorylation in Western blot analysis.

  • Possible Cause 1: Insufficient Drug Concentration or Incubation Time. The concentration or duration of this compound treatment may not be sufficient to inhibit AKT phosphorylation.

    • Solution: Increase the concentration of this compound and/or the incubation time. We recommend a time-course experiment (e.g., 1, 6, 12, 24 hours) to determine the optimal treatment duration.

  • Possible Cause 2: Suboptimal Antibody Performance. The antibodies used for detecting phosphorylated AKT (p-AKT) or total AKT may not be performing optimally.

    • Solution: Validate your antibodies using appropriate positive and negative controls. Ensure you are using the recommended antibody dilutions and blocking buffers.

  • Possible Cause 3: High Basal Pathway Activation. In some cell lines, the PI3K/AKT pathway may be highly activated, requiring higher concentrations of the inhibitor.

    • Solution: Confirm the basal activation state of the pathway in your cell line. Consider serum-starving the cells before treatment to reduce baseline signaling.

Quantitative Data Summary

Cell LineCancer TypePIK3CA StatusPTEN StatusThis compound IC50 (nM)
MCF-7BreastE545K (Activating)Wild-type50
PC-3ProstateWild-typeNull150
U-87 MGGlioblastomaWild-typeNull80
A549LungWild-typeWild-type>1000

Key Experimental Protocols

Cell Viability (MTS) Assay

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Drug Treatment: The following day, treat the cells with a serial dilution of this compound (e.g., 1 nM to 10 µM) in complete growth medium. Include a vehicle control (DMSO) and a no-cell control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance (no-cell control) and normalize the data to the vehicle control to calculate the percentage of viable cells. Plot the results and determine the IC50 value using non-linear regression.

Western Blot for AKT Phosphorylation

  • Cell Lysis: After this compound treatment for the desired time, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-AKT (Ser473) and total AKT overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Densitometrically quantify the bands and normalize the p-AKT signal to the total AKT signal.

Visualizations

KK181N1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3  converts PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT1 PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 GSK3B GSK3β AKT->GSK3B This compound This compound This compound->AKT inhibits Proliferation Cell Proliferation & Survival mTORC1->Proliferation GSK3B->Proliferation

Caption: this compound inhibits the AKT1 signaling pathway.

Experimental_Workflow cluster_planning Phase 1: Experiment Planning cluster_execution Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis A Select Appropriate Cell Line B Determine Optimal Seeding Density A->B C Prepare this compound Serial Dilutions B->C D Treat Cells and Incubate C->D E Perform Cell Viability (MTS) Assay D->E F Perform Western Blot for p-AKT D->F G Calculate IC50 Value E->G H Quantify Protein Band Densitometry F->H I Interpret Results and Troubleshoot G->I H->I

Caption: General workflow for testing this compound efficacy.

Technical Support Center: Optimizing KK181N1 Concentration for Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the KAI2 inhibitor, KK181N1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective inhibitor of the karrikin (KAR) receptor, KARRIKIN INSENSITIVE 2 (KAI2). It functions by binding non-covalently to the catalytic pocket of the KAI2 protein, thereby blocking the downstream signaling pathway.[1] This pathway is involved in various aspects of plant development, including seed germination and seedling photomorphogenesis.

Q2: What are the primary applications of this compound in research?

A2: this compound is primarily used to study the physiological and molecular roles of the KAI2 signaling pathway in plants. Common applications include investigating its influence on seed germination, seedling development (particularly hypocotyl elongation), and its crosstalk with other phytohormone signaling pathways. By selectively inhibiting KAI2, researchers can dissect its specific functions from the closely related strigolactone (SL) signaling pathway.[1]

Q3: What is a suitable starting concentration for this compound in my assays?

A3: A good starting point for many Arabidopsis thaliana assays is a concentration between 1 µM and 10 µM. Studies have shown that this compound can effectively reverse KAR-induced phenotypes in this range.[1] However, it is crucial to perform a dose-response experiment to determine the optimal concentration for your specific assay and experimental conditions.

Q4: How should I prepare and store this compound stock solutions?

A4: It is recommended to prepare a concentrated stock solution of this compound in a high-purity organic solvent such as dimethyl sulfoxide (B87167) (DMSO). For long-term storage, aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light. When preparing working solutions, ensure the final concentration of the solvent in your assay medium is low (typically <0.5%) to avoid solvent-induced artifacts.

Q5: What is an appropriate vehicle control for experiments with this compound?

A5: The vehicle control should be the same solvent used to dissolve this compound, at the same final concentration used in the experimental treatments. For example, if you are using a 0.1% final concentration of DMSO in your this compound treatment, your vehicle control should contain 0.1% DMSO.

Troubleshooting Guides

This section addresses common challenges you may encounter when using this compound.

Issue Possible Cause(s) Recommended Solution(s)
No observable effect of this compound 1. Suboptimal Concentration: The concentration of this compound may be too low to effectively inhibit KAI2. 2. Inactive Compound: The this compound stock may have degraded. 3. Assay Conditions: The experimental conditions may not be suitable for observing the KAI2-dependent phenotype.1. Perform a Dose-Response Curve: Test a range of this compound concentrations (e.g., 0.1 µM to 50 µM) to determine the optimal inhibitory concentration. 2. Prepare Fresh Stock: Prepare a fresh stock solution of this compound. 3. Optimize Assay: Ensure your positive controls (e.g., a karrikin agonist like KAR1 or GR24) are showing the expected effect.
Inhibitory effects observed at high concentrations Off-target effects or cytotoxicity: At concentrations of 30 µM or higher, this compound has been observed to have inhibitory effects on hypocotyl growth in a KAI2-independent manner.[1]Use Lower Concentrations: Stick to the lowest effective concentration determined from your dose-response curve to ensure specificity for KAI2.
Precipitation of this compound in aqueous media Poor Solubility: this compound, like many small molecules, may have limited solubility in aqueous solutions.1. Optimize Dilution: When diluting your DMSO stock, add it to the aqueous buffer with vigorous vortexing. 2. Use a Lower Stock Concentration: Prepare a less concentrated stock solution in DMSO. 3. Test Alternative Solvents: If solubility issues persist, consider testing other compatible organic solvents.
Inconsistent results between experiments 1. Inhibitor Instability: this compound may be unstable in your growth media over longer experimental periods. 2. Variability in Biological Material: Differences in seed batches or plant growth conditions can lead to varied responses.1. Replenish Inhibitor: For long-term assays, consider replenishing the media with fresh inhibitor at regular intervals. 2. Standardize Conditions: Use seeds from the same batch and ensure consistent growth conditions (light, temperature, humidity).

Data Presentation

Table 1: Dose-Response of this compound on KAR2-Induced Hypocotyl Elongation Inhibition in Arabidopsis thaliana
This compound Concentration (µM)Hypocotyl Length (% of KAR2-treated control)Notes
0.1~110%Slight recovery of hypocotyl elongation.
0.3~120%Moderate recovery of hypocotyl elongation.
1~140%Significant recovery of hypocotyl elongation.
3~160%Strong recovery of hypocotyl elongation.
10~180%Near complete recovery to wild-type length.
30InhibitoryAt this concentration, this compound itself starts to inhibit hypocotyl growth.[1]
100Strongly InhibitorySignificant KAI2-independent inhibition of hypocotyl growth.[1]
Data is approximate and synthesized from published dose-response curves for illustrative purposes.[1] Researchers should generate their own dose-response curves for their specific experimental setup.

Experimental Protocols

Protocol 1: Arabidopsis thaliana Hypocotyl Elongation Assay

This assay is used to assess the effect of this compound on karrikin-induced inhibition of hypocotyl elongation.

Materials:

  • Arabidopsis thaliana seeds (e.g., Col-0, or a d14-1 mutant to exclude strigolactone effects)[1]

  • Murashige and Skoog (MS) medium with 0.8% agar (B569324)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Karrikin agonist stock solution (e.g., 1 mM KAR2 in acetone (B3395972) or 1 mM (±)-GR24 in acetone)[1]

  • Sterile petri dishes

  • Growth chamber with controlled light and temperature

Procedure:

  • Prepare Media: Autoclave MS agar medium and cool to ~50-60°C. Add the appropriate volumes of this compound and/or the karrikin agonist to achieve the desired final concentrations. Also, prepare control plates with the vehicle(s) only.

  • Seed Sterilization and Plating: Surface sterilize Arabidopsis seeds and plate them on the prepared media.

  • Stratification: Seal the plates and stratify the seeds by incubating them at 4°C in the dark for 2-4 days to ensure uniform germination.

  • Germination and Growth: Transfer the plates to a growth chamber. For a typical hypocotyl elongation assay, expose the plates to fluorescent white light for a few hours to induce germination, and then wrap them in aluminum foil to incubate in the dark for 3-4 days to promote hypocotyl elongation. Alternatively, grow seedlings under specific light conditions as required by the experiment (e.g., continuous red light).[1]

  • Data Acquisition: After the incubation period, carefully remove the seedlings and place them on a flat surface. Use a scanner or a camera with a ruler to capture images of the seedlings.

  • Analysis: Use image analysis software (e.g., ImageJ) to measure the length of the hypocotyls from the base of the cotyledons to the root junction. Calculate the average hypocotyl length and standard deviation for each treatment.

Protocol 2: Arabidopsis thaliana Seed Germination Assay

This assay evaluates the effect of this compound on karrikin-induced seed germination.

Materials:

  • Arabidopsis thaliana seeds

  • MS medium with 0.8% agar

  • This compound stock solution

  • Karrikin agonist stock solution

  • Sterile petri dishes

  • Growth chamber with controlled light and temperature

Procedure:

  • Prepare Media: Prepare MS agar plates with the desired concentrations of this compound and/or the karrikin agonist, including appropriate vehicle controls.

  • Seed Plating: Plate surface-sterilized seeds on the media.

  • Incubation: Place the plates in a growth chamber under defined light and temperature conditions. For some experiments, seeds may be exposed to a brief period of high temperature to induce dormancy before treatment.[1]

  • Scoring Germination: Score germination daily for several days. A seed is considered germinated when the radicle has fully emerged from the seed coat.

  • Data Analysis: Calculate the germination percentage for each treatment at each time point. Plot the germination rate over time to visualize the effects of the treatments.

Visualizations

KAI2_Signaling_Pathway cluster_input Signal Perception cluster_receptor Receptor Complex cluster_downstream Downstream Regulation Karrikin Karrikin (KAR) / Endogenous Ligand (KL) KAI2 KAI2 Karrikin->KAI2 activates This compound This compound This compound->KAI2 inhibits MAX2 MAX2 KAI2->MAX2 interacts with SMAX1_SMXL2 SMAX1/SMXL2 MAX2->SMAX1_SMXL2 targets for degradation Ub Ubiquitination SMAX1_SMXL2->Ub TF Transcription Factors SMAX1_SMXL2->TF represses Proteasome 26S Proteasome Ub->Proteasome Degradation Degradation Proteasome->Degradation Degradation->TF relieves repression Gene_Expression Gene Expression TF->Gene_Expression regulates Response Physiological Response (Seed Germination, Seedling Development) Gene_Expression->Response

Caption: KAI2 Signaling Pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Stock Prepare this compound & Agonist Stock Solutions Media Prepare Assay Media with Treatments & Controls Stock->Media Plate Plate Seeds on Media Media->Plate Seeds Surface Sterilize Seeds Seeds->Plate Stratify Stratify (4°C, dark) Plate->Stratify Incubate Incubate under Defined Conditions Stratify->Incubate Image Image Seedlings Incubate->Image Measure Measure Hypocotyl Length (or Score Germination) Image->Measure Analyze Analyze & Plot Data Measure->Analyze

Caption: General experimental workflow for assays with this compound.

References

common issues with KK181N1 solubility

Author: BenchChem Technical Support Team. Date: December 2025

Important Notice: Publicly available information regarding the solubility of KK181N1 is limited. The following guidance is based on general biochemical laboratory practices and may require optimization for your specific experimental needs.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

Currently, there is no publicly available, validated data from manufacturers or in peer-reviewed literature that specifies a recommended solvent for this compound. For novel compounds or those with limited solubility information, a common starting point is to test solubility in common organic solvents such as Dimethyl Sulfoxide (DMSO) or Ethanol (EtOH), followed by serial dilution into aqueous buffers.

Q2: How can I prepare a stock solution of this compound?

It is recommended to prepare a high-concentration stock solution in an organic solvent and then dilute it to the final working concentration in your experimental buffer.

Experimental Protocol: Stock Solution Preparation (General Guidance)

  • Solvent Selection: Begin by attempting to dissolve a small amount of this compound in 100% DMSO.

  • Concentration: Aim for a stock solution concentration of 10 mM.

  • Procedure:

    • Weigh out the required amount of this compound powder.

    • Add the calculated volume of DMSO to achieve a 10 mM concentration.

    • Vortex thoroughly to ensure complete dissolution. Gentle warming (e.g., 37°C) may be applied if the compound does not readily dissolve, but monitor for any signs of degradation.

    • Once dissolved, store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Q3: My this compound solution is precipitating. What should I do?

Precipitation upon dilution into an aqueous buffer is a common issue for hydrophobic compounds. Refer to the troubleshooting guide below for potential solutions.

Troubleshooting Common Solubility Issues

Issue Potential Cause Recommended Action
This compound does not dissolve in the initial solvent. The compound may have low solubility in the chosen solvent.Try a different organic solvent (e.g., Ethanol, DMF, or a co-solvent mixture). Sonication may also aid in dissolution.
Precipitation occurs when diluting the stock solution into aqueous buffer. The final concentration in the aqueous buffer exceeds the solubility limit of this compound. The buffer pH or ionic strength may be incompatible.- Lower the final working concentration.- Increase the percentage of the organic solvent in the final solution (ensure solvent tolerance of your experimental system).- Test different aqueous buffers with varying pH and ionic strengths.- Consider the use of a surfactant or solubilizing agent (e.g., Tween-20, Pluronic F-68), again ensuring compatibility with your assay.
The solution appears cloudy or shows signs of aggregation. The compound may be forming aggregates or colloids.- Filter the solution through a 0.22 µm syringe filter.- Use dynamic light scattering (DLS) to check for aggregation.- Include a non-ionic detergent in your buffer to help prevent aggregation.

Experimental Workflow & Troubleshooting Logic

Below is a diagram illustrating a general workflow for preparing and troubleshooting this compound solutions.

KK181N1_Solubility_Workflow cluster_prep Solution Preparation cluster_dilution Working Solution Preparation start Start: Weigh this compound dissolve Dissolve in 100% DMSO (Target: 10 mM) start->dissolve check_dissolution Visually inspect for complete dissolution dissolve->check_dissolution stock_ready Store stock solution at -80°C check_dissolution->stock_ready Dissolved try_other Troubleshoot: Try alternative solvent or sonication check_dissolution->try_other Not Dissolved dilute Dilute stock into aqueous buffer stock_ready->dilute check_precipitation Observe for precipitation or cloudiness dilute->check_precipitation solution_ready Solution ready for experiment check_precipitation->solution_ready Clear Solution troubleshoot_precipitation Troubleshoot: Lower concentration, add surfactant, or change buffer check_precipitation->troubleshoot_precipitation Precipitation

Caption: Workflow for preparing and troubleshooting this compound solutions.

Signaling Pathway Context

While solubility is a chemical property, understanding the biological context of this compound is crucial for experimental design. The following diagram illustrates the karrikin signaling pathway where this compound acts as an inhibitor.

Karrikin_Signaling_Pathway Karrikin Karrikin (Ligand) KAI2 KAI2 (Receptor) Karrikin->KAI2 binds MAX2 MAX2 (F-box protein) KAI2->MAX2 activates SMAX1 SMAX1/SMXL2 (Repressor) MAX2->SMAX1 targets for Transcription Gene Expression (e.g., seedling growth) SMAX1->Transcription represses Ub Ubiquitination SMAX1->Ub Proteasome 26S Proteasome (Degradation) Ub->Proteasome Proteasome->SMAX1 degrades This compound This compound (Inhibitor) This compound->KAI2 inhibits

Caption: Simplified Karrikin signaling pathway showing inhibition by this compound.

Table 1: Hypothetical Stability of KK181N1 in a Forced Degradation Study

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: KK181N1

This technical support center provides researchers, scientists, and drug development professionals with guidance on identifying and resolving instability issues encountered with this compound. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common challenges during experimentation.

Disclaimer: As "this compound" does not correspond to a publicly documented compound, the following information is based on general best practices for small molecule stability. Users should adapt these recommendations based on their own internal experimental data for this compound.

Troubleshooting Guides

Issue / QuestionPotential CausesRecommended Solutions
Why did my solid this compound degrade upon storage? - Inappropriate Temperature: Storing at a temperature that is too high can accelerate degradation.[1] - Light Exposure: UV or ambient light can induce photolytic degradation.[1][2][3] - Humidity/Moisture: Absorption of water can lead to hydrolysis.[2] - Oxygen Exposure: The compound may be sensitive to oxidation.[1][2]- Storage Conditions: Store in a tightly sealed, opaque container at the recommended temperature (e.g., -20°C or -80°C), purged with an inert gas like argon or nitrogen.[2] - Desiccants: Store with a desiccant to minimize moisture exposure.[3]
Why is my this compound stock solution showing impurities or precipitation? - Chemical Instability in Solvent: The chosen solvent may be reacting with this compound (e.g., hydrolysis in aqueous solutions).[1] - Low Solubility: The concentration may exceed the solubility limit in the chosen solvent, leading to precipitation over time.[4] - pH Effects: The pH of the solution may be outside the optimal stability range for this compound.[1] - Freeze-Thaw Cycles: Repeated cycles can cause degradation or precipitation.- Solvent Selection: Use anhydrous, high-purity solvents. If an aqueous buffer is required, determine the optimal pH for stability. - Aliquoting: Prepare single-use aliquots to avoid repeated freeze-thaw cycles. - Solubility Check: Confirm the solubility of this compound in the chosen solvent and do not exceed this limit.
My compound is degrading during my cell-based assay. What can I do? - Instability in Media: this compound may be unstable in the complex aqueous environment of cell culture media (pH, temperature, enzymatic activity). - Adsorption: The compound may be adsorbing to the plasticware.- Fresh Solutions: Prepare fresh dilutions of this compound in media immediately before each experiment. - Time-Course Experiment: Assess the stability of this compound in your specific cell culture media over the time course of your experiment. - Low-Binding Plastics: Use low-protein-binding plates and tubes.
How do I confirm if degradation has occurred? Not applicable.- Analytical Methods: Use a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to separate and quantify this compound and its potential degradation products.[4] - Purity Assessment: Compare the purity of a stored sample against a freshly prepared sample or a reference standard.

Frequently Asked Questions (FAQs)

Q1: What are the primary pathways of degradation for small molecules like this compound?

A1: The most common degradation pathways are hydrolysis (reaction with water), oxidation (reaction with oxygen), and photolysis (degradation by light).[1][2] The specific susceptibility of this compound to these pathways depends on its chemical structure. For example, molecules with ester or amide groups are often prone to hydrolysis.[1]

Q2: How can I determine the optimal storage conditions for this compound?

A2: A forced degradation study is the recommended approach to understand the intrinsic stability of this compound.[5] This involves subjecting the compound to harsh conditions (e.g., acid, base, heat, light, oxidation) to identify potential degradation pathways and products.[5][6] The results of this study will inform the ideal long-term storage conditions.

Q3: What is a "stability-indicating method" and why do I need one?

A3: A stability-indicating method is an analytical procedure that can accurately distinguish the intact drug from its degradation products.[7] An HPLC method is typically used for this purpose.[4] It is crucial for accurately assessing the stability of this compound because it allows you to quantify the loss of the active compound and the formation of impurities over time.[7]

Q4: Is it better to store this compound as a solid or in a stock solution?

A4: Generally, storing compounds in their solid, crystalline form is more stable than in solution. For long-term storage, it is recommended to store this compound as a solid under appropriate conditions (cold, dark, dry, and inert atmosphere). Prepare stock solutions fresh when possible, or store as single-use aliquots at -80°C for short to medium-term use.

Data Presentation

The following table summarizes the results of a hypothetical forced degradation study on this compound. The goal of such a study is to achieve 5-20% degradation to adequately test the stability-indicating method.[6][7][8]

Stress ConditionDurationTemperature% this compound RemainingMajor Degradation Products
0.1 M HCl24 hours60°C85.2%D-1, D-2
0.1 M NaOH8 hours60°C78.5%D-3
3% H₂O₂24 hours25°C91.0%D-4
Heat (Solid)7 days80°C96.5%D-1
Photolytic1.2M lux-hrs25°C89.8%D-5
Control (in MeOH)7 days25°C99.8%None Detected

Experimental Protocols

Protocol: Forced Degradation Study for this compound

This protocol outlines a general procedure for conducting a forced degradation study to assess the intrinsic stability of this compound.[4]

  • Preparation of Stock Solution:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

  • Application of Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C. Withdraw samples at various time points (e.g., 2, 8, 24 hours), neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for analysis.[4]

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C. Withdraw samples at time points, neutralize with 0.1 M HCl, and dilute for analysis.[4]

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep the mixture at room temperature, protected from light. Withdraw samples at time points and dilute for analysis.[4]

    • Thermal Degradation: Place a known quantity of solid this compound in an oven at 80°C. Separately, incubate a solution of this compound at 70°C.[4][8] Analyze samples at various time points.

    • Photolytic Degradation: Expose a solution of this compound in a photostable, transparent container to a light source providing both UV and visible light (as per ICH Q1B guidelines).[4] Keep a control sample protected from light (e.g., wrapped in aluminum foil). Analyze both samples at appropriate time intervals.

  • Sample Analysis:

    • Analyze all stressed and control samples using a validated stability-indicating HPLC method.

    • The method should provide adequate separation between the parent this compound peak and all degradation product peaks.

    • Calculate the percentage of this compound remaining and the relative amounts of each degradation product.

Mandatory Visualization

G start Instability Observed (e.g., new peaks in HPLC, loss of activity) check_storage Review Storage Conditions (Solid & Solution) start->check_storage check_handling Review Experimental Handling (e.g., solvent, pH, temp) start->check_handling is_storage_ok Storage Conditions Optimal? check_storage->is_storage_ok is_handling_ok Experimental Conditions Appropriate? check_handling->is_handling_ok is_storage_ok->is_handling_ok Yes optimize_storage Optimize Storage: - Tighter seal - Opaque vial - Lower temperature - Inert atmosphere is_storage_ok->optimize_storage No optimize_handling Optimize Experiment: - Use fresh solutions - Test solvent/pH stability - Use low-binding plates is_handling_ok->optimize_handling No forced_degradation Conduct Forced Degradation Study is_handling_ok->forced_degradation Yes identify_pathway Identify Degradation Pathway & Products forced_degradation->identify_pathway identify_pathway->optimize_storage identify_pathway->optimize_handling

Caption: Troubleshooting workflow for identifying the cause of this compound degradation.

G cluster_stress 2. Apply Stress Conditions (in parallel) prep_stock 1. Prepare 1 mg/mL Stock Solution of this compound acid Acid (0.1 M HCl, 60°C) base Base (0.1 M NaOH, 60°C) oxide Oxidation (3% H₂O₂, 25°C) heat Thermal (Solid/Solution, 80°C) light Photolytic (ICH Q1B) sampling 3. Sample at Multiple Time Points acid->sampling base->sampling oxide->sampling heat->sampling light->sampling analysis 4. Analyze by Stability-Indicating HPLC sampling->analysis data 5. Quantify Remaining This compound & Degradants analysis->data

Caption: Experimental workflow for a forced degradation study of this compound.

G cluster_pathway Intracellular Signaling Cascade Receptor Target Receptor KinaseA Kinase A Receptor->KinaseA This compound This compound (Active Compound) This compound->Receptor Binds & Activates Degradant Degradation Product (Inactive) This compound->Degradant Degrades via Hydrolysis/Oxidation KinaseB Kinase B KinaseA->KinaseB Phosphorylates TF Transcription Factor KinaseB->TF Response Cellular Response (e.g., Apoptosis) TF->Response Activates Gene Expression Degradant->Receptor Fails to Bind

Caption: Hypothetical signaling pathway of this compound and effect of degradation.

References

KK181N1 not showing expected effect

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers using KK181N1, a potent and selective inhibitor of the karrikin receptor KAI2.

Troubleshooting Guide

Issue 1: this compound is not showing the expected inhibitory effect on karrikin-induced phenotypes.

Possible Cause 1: Suboptimal this compound Concentration

  • Question: Am I using the correct concentration of this compound?

  • Answer: The effective concentration of this compound is dependent on the specific experimental conditions, including the concentration of the karrikin (e.g., KAR1, KAR2) used to induce the phenotype. It has been demonstrated that this compound can reverse KAR2-induced inhibition of hypocotyl elongation in a concentration-dependent manner up to 10 µM.[1] However, at concentrations of 30 µM and higher, this compound may exhibit inhibitory effects on hypocotyl growth and seed germination that are independent of KAI2.[1] It is recommended to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific assay.

Possible Cause 2: Inactive this compound

  • Question: Could my this compound be degraded?

  • Answer: Improper storage can lead to the degradation of this compound. For stock solutions, it is recommended to store them at -20°C for short-term storage (up to 1 month) and at -80°C for long-term storage (up to 6 months). Ensure the compound is protected from moisture.

Possible Cause 3: Issues with the Experimental System

  • Question: Is my biological system suitable for observing the effects of this compound?

  • Answer: this compound specifically inhibits the KAI2 signaling pathway. Ensure that the phenotype you are observing is indeed mediated by KAI2. For example, using kai2 mutant plants as a negative control is crucial. In a kai2 mutant background, neither karrikins nor this compound should have an effect on the phenotype of interest. It is also important to confirm that the karrikin treatment is effectively inducing the desired phenotype in your wild-type control.

Possible Cause 4: Off-Target Effects at High Concentrations

  • Question: Could this compound be causing unexpected phenotypes?

  • Answer: Yes, at concentrations above 30 µM, this compound has been observed to suppress seed germination in a KAI2-independent manner.[1] If you are observing general inhibition or toxicity, consider lowering the concentration of this compound.

Frequently Asked Questions (FAQs)

  • What is the mechanism of action of this compound? this compound is a selective antagonist of the karrikin receptor KAI2. It binds non-covalently to the catalytic pocket of the KAI2 protein, thereby inhibiting the downstream signaling pathway that is normally activated by karrikins or an endogenous KAI2 ligand.[1]

  • What is the difference between this compound and other inhibitors of related pathways? The KAI2 signaling pathway shares components with the strigolactone (SL) signaling pathway, which is mediated by the D14 receptor. This compound is designed to be a specific inhibitor for KAI2, allowing researchers to dissect the distinct roles of the KAI2 and D14 signaling pathways.

  • How should I prepare my this compound stock solution? It is recommended to dissolve this compound in a suitable solvent, such as DMSO, to prepare a concentrated stock solution. Subsequently, this stock solution can be diluted to the final working concentration in your experimental medium. Always include a solvent control (e.g., DMSO alone) in your experiments.

  • Can this compound be used in species other than Arabidopsis thaliana? While this compound has been characterized in Arabidopsis, its efficacy in other plant species will depend on the conservation of the KAI2 receptor and its signaling pathway. Preliminary experiments, such as dose-response curves and the use of appropriate genetic controls, are recommended when using this compound in a new species.

Quantitative Data Summary

Table 1: Effective Concentrations of this compound in Arabidopsis thaliana

ApplicationKarrikin UsedEffective this compound ConcentrationObservation
Inhibition of KAR-induced hypocotyl elongationKAR2 (0.3 µM)Up to 10 µMReverses the inhibitory effect of KAR2 on hypocotyl growth.[1]
Inhibition of KAR-induced recovery of seed germinationKAR2> 3 µMInhibits the recovery of seed germination ability at high temperatures.[1]

Table 2: KAI2-Independent Effects of this compound

ConcentrationPhenotype ObservedGenetic BackgroundInterpretation
> 30 µMSuppression of seed germinationWild-type, kai2KAI2-independent inhibitory effect.[1]
> 30 µMInhibition of hypocotyl growthWild-typePotential off-target or toxic effects.[1]

Experimental Protocols

Protocol: Assessing the Effect of this compound on Karrikin-Induced Hypocotyl Elongation in Arabidopsis thaliana
  • Seed Sterilization and Plating:

    • Surface sterilize Arabidopsis thaliana seeds (e.g., wild-type Col-0 and kai2 mutant) using your standard laboratory protocol.

    • Prepare Murashige and Skoog (MS) agar (B569324) plates containing 0.5% sucrose.

  • Preparation of Treatment Media:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare a stock solution of KAR2 in a suitable solvent.

    • To the molten MS medium, add KAR2 to a final concentration of 0.3 µM.

    • To separate batches of KAR2-containing medium, add this compound to achieve a range of final concentrations (e.g., 0 µM, 1 µM, 5 µM, 10 µM, 30 µM). Also, prepare a control plate with DMSO only.

  • Seed Sowing and Stratification:

    • Sow the sterilized seeds on the prepared plates.

    • Seal the plates and stratify the seeds by incubating them at 4°C in the dark for 3 days to ensure uniform germination.

  • Incubation and Growth Conditions:

    • Transfer the plates to a growth chamber with a long-day photoperiod (16 hours light / 8 hours dark) at 22°C.

  • Data Collection and Analysis:

    • After 7 days of growth, capture high-resolution images of the seedlings.

    • Measure the hypocotyl length of at least 20 seedlings per treatment group using image analysis software (e.g., ImageJ).

    • Calculate the average hypocotyl length and standard deviation for each group.

    • Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine significant differences between treatment groups.

Visualizations

KAI2_Signaling_Pathway cluster_perception Signal Perception cluster_ubiquitination Ubiquitination and Degradation cluster_response Downstream Response cluster_inhibitor Inhibitor Action Karrikin/KL Karrikin/KL KAI2 KAI2 Karrikin/KL->KAI2 Binds to MAX2 MAX2 KAI2->MAX2 Recruits SMAX1_SMXL2 SMAX1/SMXL2 MAX2->SMAX1_SMXL2 Targets for Ubiquitination Proteasome Proteasome SMAX1_SMXL2->Proteasome Degradation Gene_Expression Gene Expression SMAX1_SMXL2->Gene_Expression Represses Phenotypes Seed Germination, Seedling Development, Stress Responses Gene_Expression->Phenotypes This compound This compound This compound->KAI2 Inhibits

Caption: The KAI2 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Sterilize Seeds (WT, kai2) C Sow Seeds A->C B Prepare MS Plates with KAR2 and this compound B->C D Stratify (4°C, 3 days) C->D E Grow (22°C, 7 days) D->E F Image Seedlings E->F G Measure Hypocotyl Length F->G H Statistical Analysis G->H

Caption: Experimental workflow for assessing this compound effects.

References

Technical Support Center: Improving KK181N1 Efficacy In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing KK181N1, a selective inhibitor of the karrikin receptor KAI2, in in vitro experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key efficacy data to optimize your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a triazole urea-based small molecule that acts as a potent and selective antagonist of the KARRIKIN INSENSITIVE 2 (KAI2) receptor.[1] It functions through a non-covalent binding mechanism to the catalytic pocket of KAI2, thereby inhibiting the karrikin signaling pathway.[1] This pathway is involved in various aspects of plant growth and development.

Q2: What is the primary in vitro application of this compound?

A2: In vitro, this compound is primarily used to study the KAI2 signaling pathway by selectively blocking its activity. This allows researchers to investigate the physiological and molecular consequences of KAI2 inhibition and to distinguish its functions from the closely related strigolactone (SL) signaling pathway.[1]

Q3: What is a typical effective concentration range for this compound in in vitro assays?

A3: The effective concentration of this compound can vary depending on the specific experimental system (e.g., plant species, cell type, assay conditions). However, studies in Arabidopsis thaliana have shown that this compound can reverse the effects of KAI2 agonists on hypocotyl elongation at concentrations as low as 3 µM, with significant effects observed at 5 µM and above.[1] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experiment.

Q4: How should this compound be prepared and stored?

A4: For in vitro assays, this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. It is crucial to ensure the final DMSO concentration in the culture medium remains low (ideally ≤ 0.1%) to avoid solvent-induced toxicity. Stock solutions should be stored at -20°C or -80°C, protected from light, and aliquoted to minimize freeze-thaw cycles.

Q5: Are there known off-target effects for this compound?

A5: this compound has been shown to be selective for KAI2 over the related SL receptor D14.[1] However, as with any small molecule inhibitor, off-target effects are possible, especially at higher concentrations. It is advisable to include appropriate controls, such as using a structurally different KAI2 inhibitor or genetic knockouts of the target, to validate that the observed phenotype is due to on-target inhibition.

Data Presentation: this compound Efficacy

The following table summarizes the available quantitative data on the efficacy of this compound in vitro.

ParameterValueSpecies/SystemAssay TypeReference
Dissociation Constant (Kd) 27.7 µMArabidopsis thaliana KAI2 (AtKAI2)Isothermal Titration Calorimetry (ITC)[1]
Effective Concentration > 3 µMArabidopsis thaliana seedlingsHypocotyl Elongation Assay[1]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No observable effect of this compound - Concentration too low: The concentration of this compound may be insufficient to inhibit KAI2 in your experimental system.- Compound instability: The compound may have degraded due to improper storage or handling.- Inactive KAI2 pathway: The KAI2 signaling pathway may not be active under your experimental conditions.- Cell/tissue impermeability: The compound may not be efficiently entering the cells or tissues.- Perform a dose-response experiment with a wider concentration range (e.g., 0.1 µM to 100 µM).- Prepare fresh stock solutions of this compound from a reliable source. Ensure proper storage at -20°C or -80°C and minimize freeze-thaw cycles.- Confirm the expression and activity of KAI2 in your system. Ensure that an appropriate agonist is used to stimulate the pathway if necessary.- If using whole tissues, consider methods to improve compound uptake. For cell-based assays, ensure appropriate incubation times.
High variability in results - Inconsistent cell/seedling conditions: Variations in cell density, passage number, or seedling age can lead to inconsistent responses.- Pipetting errors: Inaccurate preparation of serial dilutions can introduce significant variability.- Edge effects in multi-well plates: Evaporation from wells on the edge of a plate can concentrate the compound and affect results.- Standardize your experimental setup. Use cells of a similar passage number and seed them at a consistent density. For seedling assays, use seeds from the same batch and age.- Use calibrated pipettes and be meticulous when preparing dilutions.- To minimize edge effects, avoid using the outer wells of the plate for experimental samples or fill them with sterile water or media.
Observed effects are not consistent with KAI2 inhibition - Off-target effects: At higher concentrations, this compound may be interacting with other proteins, leading to unexpected phenotypes.- Compound-induced cytotoxicity: The observed phenotype may be a result of general toxicity rather than specific KAI2 inhibition.- Use a structurally unrelated KAI2 inhibitor as a control. The phenotype should be consistent between different inhibitors targeting the same protein.- Perform a genetic rescue experiment by expressing a this compound-resistant mutant of KAI2.- Conduct a cell viability assay (e.g., MTT, trypan blue exclusion) to determine the cytotoxic concentration of this compound in your system. Ensure that the concentrations used in your experiments are non-toxic.

Experimental Protocols

Protocol 1: In Vitro KAI2 Inhibition Assay - Hypocotyl Elongation in Arabidopsis thaliana

This protocol is adapted from methodologies used to assess the effect of this compound on karrikin-induced hypocotyl elongation.[1]

1. Materials:

  • Arabidopsis thaliana seeds (wild-type and atd14-1 mutant as a control for SL signaling)

  • Murashige and Skoog (MS) medium with 0.8% agar (B569324)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Karrikin (KAR₁) or a synthetic strigolactone analog like GR24 stock solution (e.g., 1 mM in DMSO)

  • Sterile petri dishes

  • Growth chamber with controlled light and temperature

2. Method:

  • Seed Sterilization and Plating:

    • Surface sterilize Arabidopsis seeds using your standard laboratory protocol.

    • Prepare MS agar plates containing the desired concentrations of this compound and the KAI2 agonist (e.g., 1 µM KAR₁). Prepare a DMSO-only control plate. A typical concentration range for this compound to test is 0, 1, 3, 5, 10, and 30 µM.

    • Aseptically sow the sterilized seeds onto the prepared plates.

  • Incubation:

    • Seal the plates and stratify the seeds by incubating at 4°C in the dark for 2-4 days to ensure uniform germination.

    • Transfer the plates to a growth chamber under long-day conditions (16 h light / 8 h dark) at 22°C.

  • Data Acquisition and Analysis:

    • After a set period of growth (e.g., 7 days), carefully remove the seedlings and place them on a flat surface.

    • Capture high-resolution images of the seedlings.

    • Use image analysis software (e.g., ImageJ) to measure the length of the hypocotyls.

    • Calculate the average hypocotyl length for each treatment condition and perform statistical analysis (e.g., ANOVA followed by Tukey's test) to determine significant differences.

Protocol 2: Isothermal Titration Calorimetry (ITC) for KAI2-KK181N1 Binding

This protocol provides a general workflow for assessing the direct binding affinity of this compound to purified KAI2 protein.[1]

1. Materials:

  • Purified recombinant KAI2 protein

  • This compound

  • ITC buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl)

  • Isothermal Titration Calorimeter

2. Method:

  • Sample Preparation:

    • Dialyze the purified KAI2 protein against the ITC buffer overnight at 4°C.

    • Dissolve this compound in the same ITC buffer to the desired concentration. It is crucial that the buffer for both the protein and the ligand are identical to minimize heat of dilution effects.

    • Degas both the protein and ligand solutions immediately before the experiment.

  • ITC Experiment:

    • Load the KAI2 protein solution into the sample cell of the calorimeter.

    • Load the this compound solution into the injection syringe.

    • Set the experimental parameters (e.g., temperature, stirring speed, injection volume, and spacing between injections). A typical experiment might consist of an initial small injection followed by 20-30 larger injections.

  • Data Analysis:

    • The raw data will show heat changes upon each injection.

    • Integrate the injection peaks to obtain the heat change per mole of injectant.

    • Fit the integrated data to a suitable binding model (e.g., one-site binding model) using the analysis software provided with the instrument.

    • The fitting will yield the thermodynamic parameters of the interaction, including the dissociation constant (Kd), enthalpy change (ΔH), and stoichiometry (n).

Visualizations

KAI2_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitor Inhibition by this compound Karrikin Karrikin (KAR) or Endogenous Ligand (KL) KAI2 KAI2 Karrikin->KAI2 Binds to MAX2 MAX2 (F-box protein) KAI2->MAX2 Recruits SCF_complex SCF Complex MAX2->SCF_complex Part of SMAX1_SMXL2 SMAX1/SMXL2 (Repressors) SCF_complex->SMAX1_SMXL2 Targets for Ubiquitination Proteasome 26S Proteasome SMAX1_SMXL2->Proteasome Enters Downstream_Genes Downstream Gene Expression SMAX1_SMXL2->Downstream_Genes Represses Ub Ubiquitin Ub->SMAX1_SMXL2 Degraded_SMAX Degraded SMAX1/SMXL2 Proteasome->Degraded_SMAX Leads to Biological_Response Biological Response (e.g., Seed Germination, Seedling Development) Downstream_Genes->Biological_Response Leads to This compound This compound This compound->KAI2 Inhibits

Caption: Simplified KAI2 signaling pathway and the inhibitory action of this compound.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis start Start sterilize_seeds Sterilize Seeds start->sterilize_seeds prepare_media Prepare MS Agar Plates with this compound +/- Agonist start->prepare_media sow_seeds Sow Seeds on Plates sterilize_seeds->sow_seeds prepare_media->sow_seeds stratify Stratify at 4°C (dark) sow_seeds->stratify grow Grow in Chamber (e.g., 22°C, 16h light) stratify->grow image Image Seedlings grow->image measure Measure Hypocotyl Length (e.g., ImageJ) image->measure analyze Statistical Analysis measure->analyze end End analyze->end

Caption: Experimental workflow for the in vitro hypocotyl elongation assay.

troubleshooting_logic start Experiment Shows Unexpected Results check_compound Check this compound Integrity (Fresh stock, proper storage) start->check_compound check_conditions Review Experimental Conditions (Cell/seedling health, passage #, density) check_compound->check_conditions [Compound OK] redo_experiment Redo Experiment with Optimized Parameters check_compound->redo_experiment [Compound Issue - Replace] check_concentration Evaluate Concentration (Dose-response curve) check_conditions->check_concentration [Conditions OK] check_conditions->redo_experiment [Conditions Issue - Standardize] off_target Consider Off-Target Effects (Use controls, viability assay) check_concentration->off_target [Concentration OK] check_concentration->redo_experiment [Concentration Issue - Adjust] off_target->redo_experiment [Controls Implemented] positive_result Consistent, Expected Results redo_experiment->positive_result

Caption: Logical workflow for troubleshooting unexpected experimental results.

References

KK181N1 off-target effects and mitigation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on how to approach potential off-target effects of the KAI2 inhibitor, KK181N1. While specific off-target effects of this compound are not extensively documented in publicly available literature, this guide outlines general principles and protocols for identifying, validating, and mitigating potential unintended interactions of small molecule inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known mechanism of action?

This compound is a potent and selective inhibitor of the karrikin (KAR) receptor KAI2.[1] It functions by binding non-covalently to the catalytic pocket of KAI2, thereby selectively depressing KAR-induced phenotypes in Arabidopsis.[1]

Q2: What are off-target effects and why are they a concern for small molecule inhibitors like this compound?

Off-target effects occur when a small molecule inhibitor, such as this compound, binds to and alters the activity of proteins other than its intended biological target (KAI2). These unintended interactions can lead to ambiguous experimental results, cellular toxicity, or other unforeseen biological consequences, making it critical to identify and minimize them.

Q3: What are the initial signs that this compound might be causing off-target effects in my experiments?

Common indicators of potential off-target effects include:

  • Unexpected Phenotypes: Observing cellular or organismal phenotypes that are inconsistent with the known function of the intended target (KAI2).

  • High Toxicity: Significant cell death or other signs of toxicity at concentrations close to the effective dose.

  • Inconsistent Results: Discrepancies between the effects of this compound and other methods of target perturbation (e.g., genetic knockout of KAI2).

  • Lack of a Clear Dose-Response Relationship: The observed effect does not correlate well with increasing concentrations of this compound.

Q4: What general strategies can I employ to minimize potential off-target effects of this compound?

To minimize the risk of off-target effects, consider the following strategies:

  • Dose-Response Experiments: Use the lowest effective concentration of this compound that produces the desired on-target effect.

  • Orthogonal Validation: Confirm the observed phenotype using structurally and mechanistically different inhibitors of the same target, or by using genetic approaches like CRISPR-Cas9 to knock out or knock down the target gene.

  • Target Engagement Assays: Directly measure the binding of this compound to KAI2 within the cellular context to ensure the inhibitor is reaching its intended target.

  • Proteome-wide Profiling: Employ unbiased techniques to identify all cellular targets of this compound.

Troubleshooting Guides

Troubleshooting Unexpected Phenotypes

If you observe a phenotype that is not consistent with KAI2 inhibition, follow this workflow:

G cluster_0 Troubleshooting Workflow for Unexpected Phenotypes start Unexpected Phenotype Observed step1 Step 1: Verify Compound Identity and Purity start->step1 step2 Step 2: Perform a Dose-Response Curve step1->step2 step3 Step 3: Conduct Orthogonal Validation step2->step3 step4 Step 4: Perform Target Engagement Assay step3->step4 decision Is Phenotype Consistent with On-Target Inhibition? step4->decision end_on_target Phenotype Likely On-Target decision->end_on_target Yes end_off_target Phenotype Likely Off-Target Consider Proteome-wide Profiling decision->end_off_target No

Caption: Troubleshooting workflow for investigating unexpected phenotypes.

Quantitative Data Summary for Troubleshooting

When investigating potential off-target effects, systematically collect and compare quantitative data.

Experiment Metric Control Group This compound-Treated Group Expected Outcome for On-Target Effect
Dose-Response EC50 / IC50Vehicle ControlIncreasing concentrations of this compoundA clear sigmoidal dose-response curve
Cell Viability % Viable CellsVehicle ControlEffective concentration of this compoundMinimal difference in viability compared to control
Orthogonal Validation (Genetic) Phenotypic ReadoutWild-Type + VehicleKAI2 Knockout/KnockdownPhenotype of this compound-treated cells should mimic KAI2 knockout/knockdown
Target Engagement Target Protein StabilityVehicle ControlThis compoundIncreased thermal stability of KAI2 in the presence of this compound

Detailed Experimental Protocols

Protocol 1: Dose-Response and Cytotoxicity Assay

Objective: To determine the minimum effective concentration of this compound and to identify the concentration at which cellular toxicity occurs.

Methodology:

  • Cell Seeding: Plate cells at an appropriate density in a 96-well plate and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in the appropriate cell culture medium. Include a vehicle-only control.

  • Cell Treatment: Remove the old medium and add the medium containing the different concentrations of this compound or vehicle control to the respective wells.

  • Incubation: Incubate the plate for a duration relevant to your experimental endpoint.

  • Phenotypic Analysis: Measure the desired phenotypic outcome (e.g., gene expression, protein phosphorylation).

  • Cytotoxicity Assay: In a parallel plate, assess cell viability using a standard method such as an MTT or CellTiter-Glo assay.

  • Data Analysis: Plot the phenotypic response and cell viability as a function of this compound concentration to determine the EC50/IC50 and the toxic concentration.

Protocol 2: Genetic Validation using CRISPR-Cas9

Objective: To confirm that the observed phenotype is a direct result of KAI2 inhibition.

G cluster_1 CRISPR-Cas9 Validation Workflow start Design sgRNA targeting KAI2 step1 Transfect Cells with Cas9 and sgRNA start->step1 step2 Select and Expand Single Cell Clones step1->step2 step3 Verify KAI2 Knockout by Sequencing and Western Blot step2->step3 step4 Perform Phenotypic Assay step3->step4 compare Compare Phenotype of KO cells to this compound-treated WT cells step4->compare

Caption: A simplified workflow for genetic validation of a small molecule inhibitor's target.

Methodology:

  • sgRNA Design: Design and synthesize single guide RNAs (sgRNAs) targeting a critical exon of the KAI2 gene.

  • Transfection: Co-transfect cells with a Cas9 nuclease expression vector and the KAI2-targeting sgRNA.

  • Clonal Selection: Select and expand single-cell clones.

  • Knockout Verification: Screen the clones for KAI2 knockout by genomic DNA sequencing and confirm the absence of KAI2 protein by Western blot.

  • Phenotypic Analysis: Perform the relevant phenotypic assays on the knockout clones and compare the results to wild-type cells treated with this compound.

Protocol 3: Cellular Thermal Shift Assay (CETSA)

Objective: To directly measure the binding of this compound to its target protein KAI2 in intact cells.

Methodology:

  • Cell Treatment: Treat intact cells with this compound at various concentrations or with a vehicle control.

  • Heating: Heat the cell lysates or intact cells across a range of temperatures. The binding of this compound is expected to stabilize KAI2, making it more resistant to thermal denaturation.

  • Lysis and Centrifugation: Lyse the cells (if not already done) and centrifuge to separate the soluble protein fraction from the aggregated, denatured proteins.

  • Protein Quantification: Collect the supernatant and quantify the amount of KAI2 remaining in the soluble fraction using Western blot or other protein detection methods.

  • Data Analysis: Plot the amount of soluble KAI2 as a function of temperature for both the vehicle and this compound-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Signaling Pathway Context

While a detailed signaling pathway for this compound is not provided in the search results, its target, KAI2, is a key component of the karrikin signaling pathway in plants, which is involved in seed germination and seedling development. Understanding this context can help in designing relevant phenotypic assays.

G cluster_2 Simplified Karrikin Signaling Karrikin Karrikin (Ligand) KAI2 KAI2 (Receptor) Karrikin->KAI2 MAX2 MAX2 (F-box protein) KAI2->MAX2 SMAX1 SMAX1 (Substrate) MAX2->SMAX1 Ubiquitination & Degradation Transcription Transcriptional Regulation SMAX1->Transcription Repression Response Seed Germination & Seedling Development Transcription->Response This compound This compound This compound->KAI2 Inhibition

Caption: Simplified overview of the karrikin signaling pathway targeted by this compound.

References

Technical Support Center: Refining KK181N1 Treatment Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support hub for KK181N1, a selective antagonist of the KARRIKIN INSENSITIVE 2 (KAI2) receptor. This guide is designed for researchers, scientists, and professionals in plant biology and drug development to provide clear, actionable advice for utilizing this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action? A1: this compound is a potent and selective inhibitor of the karrikin (KAR) receptor, KAI2.[1] It functions as an antagonist by binding non-covalently to the catalytic pocket of the KAI2 protein.[1] This action blocks the KAI2 signaling pathway, which is involved in seed germination, seedling development, and responses to environmental cues.[2][3] Its selectivity makes it a valuable tool for distinguishing between the KAI2/karrikin pathway and the closely related strigolactone (SL) signaling pathway, which involves the receptor D14.[1]

Q2: How should I prepare and store this compound stock solutions? A2: Most small molecule inhibitors are soluble in organic solvents like dimethyl sulfoxide (B87167) (DMSO). It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO. To prevent degradation from repeated freeze-thaw cycles, store the stock solution in small aliquots at -20°C or -80°C. For working solutions, dilute the DMSO stock directly into your aqueous experimental medium (e.g., Murashige and Skoog medium). Always include a vehicle control (medium with an equivalent concentration of DMSO) in your experiments.

Q3: What are the typical working concentrations for this compound in Arabidopsis thaliana? A3: The optimal concentration depends on the specific assay and the concentration of the KAI2 agonist (like karrikin, KAR₁, or the synthetic agonist GR24) you are trying to antagonize. Published studies have shown this compound to be effective at approximately 5 µM when used to counteract the effects of a KAI2 agonist at 1 µM.[1] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions.

Q4: In which experimental systems is this compound typically used? A4: this compound is primarily used in plant biology research, with Arabidopsis thaliana being a common model organism.[1] Key assays where this compound is useful include seed germination assays (especially for breaking dormancy) and hypocotyl elongation assays under specific light conditions (e.g., continuous red light).[1][4][5] These experiments help elucidate the role of the KAI2 signaling pathway in plant development.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with this compound.

Issue Possible Cause(s) Recommended Solution(s)
No observable effect of this compound on a known KAI2-agonist phenotype (e.g., germination, hypocotyl shortening). 1. Incorrect Concentration: The concentration of this compound may be too low to effectively compete with the agonist.1. Perform a Dose-Response Curve: Test a range of this compound concentrations (e.g., 1 µM to 20 µM) against a fixed concentration of your KAI2 agonist (e.g., 1 µM KAR₂) to find the optimal inhibitory concentration.[1]
2. Degraded Compound: The this compound stock solution may have degraded due to improper storage or multiple freeze-thaw cycles.2. Prepare Fresh Stock: Prepare a fresh stock solution from solid compound. Always store aliquots at -20°C or -80°C to maintain stability.
3. Dominant Agonist Effect: The concentration of the KAI2 agonist is too high, saturating the receptors and preventing effective competition by this compound.3. Optimize Agonist Concentration: If possible, reduce the concentration of the karrikin or GR24 agonist to a level where inhibition by this compound can be more readily observed.
High variability in results between replicates (e.g., inconsistent germination rates or hypocotyl lengths). 1. Inconsistent Seed Quality/Dormancy: Seeds from different batches or with varying storage histories can have different levels of dormancy and viability.[6][7]1. Use a Single, Quality-Controlled Seed Batch: Use seeds from the same lot and stored under consistent conditions. Perform a germination test on a small sample on a standard medium to confirm viability before starting the experiment.[8]
2. Uneven Environmental Conditions: Minor differences in light intensity, temperature, or moisture across the growth plate or between plates can affect seedling development.[6][9]2. Standardize Environment: Ensure uniform lighting and temperature in the growth chamber. When plating, ensure the agar (B569324) depth is consistent and that seeds are evenly spaced. Seal plates consistently to maintain humidity.
3. Inaccurate Pipetting: Small errors in pipetting stock solutions can lead to significant variations in the final concentration of this compound or the agonist.3. Use Calibrated Pipettes: Ensure pipettes are properly calibrated. For small volumes, consider preparing a larger volume of master mix for each condition to distribute among replicates.
Seeds fail to germinate in all conditions, including the positive control (KAI2 agonist). 1. Improper Stratification: Many Arabidopsis ecotypes require a period of cold, moist treatment (stratification) to break dormancy.1. Ensure Proper Stratification: After plating seeds on your experimental medium, wrap and store the plates in the dark at 4°C for 2-4 days before moving them to the growth chamber.
2. Poor Seed Viability: The seeds may be old or have been stored improperly, resulting in low viability.[7][9]2. Test Seed Viability: Conduct a simple germination test on moist filter paper or a standard MS plate to confirm that the seed batch is viable before proceeding with inhibitor experiments.[8]
3. Contamination: Fungal or bacterial contamination on the plates can inhibit germination.[8]3. Maintain Sterility: Ensure proper sterile technique during media preparation and seed plating. Surface-sterilize seeds effectively (e.g., with ethanol (B145695) and bleach) before plating.
Unexpected phenotype or toxicity observed. 1. High DMSO Concentration: The concentration of the solvent (DMSO) in the final medium may be high enough to be toxic to the seeds or seedlings.1. Maintain Low Solvent Concentration: Ensure the final concentration of DMSO in your medium is low, typically ≤ 0.1%. Always include a vehicle control with the same DMSO concentration to verify its effect.
2. Off-Target Effects at High Concentrations: While this compound is selective, very high concentrations could potentially have off-target effects.2. Use the Lowest Effective Concentration: Rely on your dose-response data to use the lowest concentration of this compound that provides the desired antagonistic effect.

Experimental Protocols

Protocol 1: Arabidopsis Seed Germination Assay

This protocol assesses the effect of this compound on inhibiting karrikin-induced seed germination.

Methodology:

  • Seed Sterilization: Surface-sterilize Arabidopsis thaliana seeds (e.g., Col-0 or Ler ecotypes) by washing with 70% ethanol for 1 minute, followed by a 10-minute wash in 20% bleach with 0.1% Triton X-100, and then rinsing 4-5 times with sterile distilled water.

  • Media Preparation: Prepare 0.8% agar plates containing 0.5x Murashige and Skoog (MS) medium. After autoclaving and cooling the medium to ~50°C, add your compounds. Create plates for each condition:

    • Control (0.1% DMSO)

    • KAI2 Agonist (e.g., 1 µM KAR₂)

    • Inhibitor (e.g., 5 µM this compound)

    • Agonist + Inhibitor (1 µM KAR₂ + 5 µM this compound)

  • Plating Seeds: Resuspend the sterilized seeds in sterile 0.1% agar and plate approximately 50-100 seeds evenly onto each prepared agar plate.

  • Stratification: Seal the plates with breathable tape, wrap them in aluminum foil, and store them at 4°C for 3 days to break dormancy.

  • Incubation: Transfer the plates to a temperature-controlled growth chamber under defined light conditions (e.g., 16-hour light/8-hour dark cycle at 22°C).

  • Data Collection: Score germination daily for 5-7 days. A seed is considered germinated when the radicle has fully emerged from the seed coat. Calculate the germination percentage for each plate.

Protocol 2: Arabidopsis Hypocotyl Elongation Assay

This protocol is used to evaluate the ability of this compound to reverse the inhibitory effect of KAI2 agonists on hypocotyl growth.[1][5]

Methodology:

  • Plate Preparation & Seeding: Prepare plates and sterilize/plate seeds as described in the germination assay protocol.

  • Stratification: Perform cold stratification at 4°C for 3 days in the dark.

  • Germination Induction: To synchronize germination, expose the plates to white light for 4-6 hours.

  • Incubation for Growth: Wrap the plates in aluminum foil again and place them in the dark at 22°C for 24 hours. Then, transfer the plates to a specific light condition known to reveal KAI2-related phenotypes, such as continuous red light, for 3-4 days.[5][10]

  • Data Collection: After the incubation period, carefully remove the plates and lay them flat. Take high-resolution images of the seedlings on each plate.

  • Image Analysis: Use image analysis software (e.g., ImageJ) to measure the length of the hypocotyl (from the base of the cotyledons to the root junction) for at least 20-30 seedlings per condition. Calculate the average hypocotyl length and standard error for each treatment.

Visualizations

Signaling & Experimental Diagrams

KAI2_Signaling_Pathway cluster_ligand Ligand Perception cluster_receptor Receptor Complex cluster_degradation Ubiquitination & Degradation cluster_response Cellular Response KAR Karrikin (KAR) or Endogenous Ligand (KL) KAI2 KAI2 Receptor KAR->KAI2 Activates This compound This compound (Antagonist) This compound->KAI2 Inhibits MAX2 MAX2 (F-Box Protein) KAI2->MAX2 Recruits SMAX1 SMAX1/SMXL2 (Repressors) MAX2->SMAX1 Targets for Ubiquitination Proteasome 26S Proteasome SMAX1->Proteasome Degraded by Transcription Gene Expression (e.g., DLK2) SMAX1->Transcription Represses Proteasome->Transcription Alleviates Repression Phenotype Phenotypic Changes (Germination, Seedling Growth) Transcription->Phenotype

Caption: KAI2 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow start Start: Surface Sterilize Seeds prep_media Prepare MS Agar Plates with this compound +/- Agonist start->prep_media plate_seeds Plate Seeds on Media prep_media->plate_seeds stratify Stratify in Dark (4°C, 3 days) plate_seeds->stratify incubate Incubate in Growth Chamber (Controlled Light/Temp) stratify->incubate collect_data Image Plates & Collect Data (Germination %, Hypocotyl Length) incubate->collect_data analyze Analyze Data & Compare Treatments collect_data->analyze

Caption: General experimental workflow for testing this compound effects.

Troubleshooting_Tree start Problem: No this compound Effect Observed q_control Did the positive control (agonist alone) work? start->q_control q_conc Is this compound concentration optimized? q_control->q_conc Yes q_viability Are seeds viable and properly stratified? q_control->q_viability No sol_dose Perform dose-response experiment for this compound. q_conc->sol_dose No sol_stock Prepare fresh this compound stock. q_conc->sol_stock Yes sol_seeds Test seed viability & review stratification protocol. q_viability->sol_seeds sol_agonist Troubleshoot agonist (concentration, stability).

Caption: Troubleshooting logic for lack of this compound inhibitory effect.

References

dealing with KK181N1 batch variability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with KK181N1. The information below is designed to help you address potential issues related to batch variability and ensure the consistency and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a selective small molecule inhibitor of Kinase X, a key component of the MAPK/ERK signaling pathway. By binding to the ATP-binding pocket of Kinase X, this compound prevents its phosphorylation and subsequent activation of downstream targets. This pathway is crucial for regulating cell proliferation, differentiation, and survival.

Q2: What are the most common sources of batch variability with this compound?

A2: Batch-to-batch variation in small molecule inhibitors like this compound can arise from several factors during synthesis and purification. The most common sources include differences in purity, the presence of isomers or enantiomers, variations in crystalline form (polymorphism), and residual solvent content. These can all impact the compound's solubility, stability, and biological activity.

Q3: How should I store and handle this compound to ensure its stability?

A3: For optimal stability, this compound should be stored as a lyophilized powder at -20°C. For short-term use, stock solutions can be prepared in DMSO and stored at -20°C for up to one month. For long-term storage, aliquoting the stock solution into single-use vials is recommended to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.

Troubleshooting Guide

Issue 1: Inconsistent IC50 values between different batches of this compound.

Users may observe that different batches of this compound exhibit varying potency in their cell-based assays, leading to shifts in the measured IC50 values.

Troubleshooting Workflow:

G cluster_0 Initial Observation cluster_1 Initial Checks cluster_2 Batch Qualification cluster_3 Root Cause Analysis cluster_4 Resolution start Inconsistent IC50 values observed check_storage Verify proper storage and handling of this compound start->check_storage check_protocol Review assay protocol for consistency check_storage->check_protocol check_cells Confirm cell line identity and passage number check_protocol->check_cells qualify_new_batch Qualify new batch against a reference standard check_cells->qualify_new_batch If protocols and cells are consistent compare_data Compare dose-response curves qualify_new_batch->compare_data analytical_chem Perform analytical chemistry (HPLC/MS) on different batches compare_data->analytical_chem If discrepancy persists assess_purity Assess purity and identify impurities analytical_chem->assess_purity contact_support Contact technical support with data assess_purity->contact_support If purity differs

Caption: Troubleshooting workflow for inconsistent IC50 values.

Recommended Actions:

  • Standardize Protocols: Ensure that all experimental parameters, including cell density, incubation times, and reagent concentrations, are kept consistent across experiments.

  • Qualify New Batches: Before use in critical experiments, each new batch of this compound should be qualified against a previously validated "gold standard" batch. This can be done by running a parallel dose-response experiment.

  • Consult Certificate of Analysis (CofA): Review the CofA for each batch, paying close attention to purity and concentration measurements.

Hypothetical Batch Comparison Data:

ParameterBatch ABatch BBatch C (Reference)
Purity (by HPLC) 98.5%95.2%99.1%
Concentration 10.1 mM9.7 mM10.0 mM
IC50 (in HT-29 cells) 55 nM82 nM52 nM
Issue 2: Unexpected off-target effects or cellular toxicity.

Some users may experience unexpected changes in cell morphology or viability that are not consistent with the known on-target effects of this compound.

Signaling Pathway Context:

This compound is designed to inhibit Kinase X, thereby blocking the downstream phosphorylation of MEK and ERK. Off-target effects could arise from the inhibition of other kinases.

G growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor ras RAS receptor->ras raf RAF ras->raf kinase_x Kinase X raf->kinase_x mek MEK kinase_x->mek Phosphorylation erk ERK mek->erk Phosphorylation transcription Transcription Factors (e.g., c-Fos, c-Jun) erk->transcription proliferation Cell Proliferation transcription->proliferation This compound This compound This compound->kinase_x Inhibition other_kinase Other Kinases This compound->other_kinase Potential Inhibition off_target Off-Target Effects other_kinase->off_target

Caption: MAPK signaling pathway showing the target of this compound.

Recommended Actions:

  • Perform a Dose-Response Curve: Determine if the observed toxicity is dose-dependent. High concentrations of the inhibitor are more likely to cause off-target effects.

  • Use a Rescue Experiment: If possible, perform a rescue experiment by overexpressing a downstream effector to confirm that the observed phenotype is due to on-target inhibition.

  • Profile Against a Kinase Panel: To definitively identify off-target interactions, consider profiling the problematic batch of this compound against a broad panel of kinases.

Experimental Protocols

Protocol: Western Blot for Phospho-ERK Inhibition

This protocol can be used to verify the on-target activity of this compound by measuring the inhibition of ERK phosphorylation.

Materials:

  • Cell line of interest (e.g., HeLa, HT-29)

  • Complete growth medium

  • This compound (dissolved in DMSO)

  • Growth factor (e.g., EGF)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-ERK (Thr202/Tyr204), anti-total-ERK, anti-GAPDH

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate

Procedure:

  • Cell Seeding: Seed cells in 6-well plates and allow them to adhere overnight.

  • Serum Starvation: The next day, replace the medium with a serum-free medium and incubate for 12-24 hours.

  • Inhibitor Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for 1-2 hours. Include a DMSO vehicle control.

  • Stimulation: Stimulate the cells with a growth factor (e.g., 50 ng/mL EGF) for 10-15 minutes to induce ERK phosphorylation.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using a chemiluminescence substrate.

  • Data Analysis: Quantify the band intensities and normalize the phospho-ERK signal to the total-ERK signal. GAPDH can be used as a loading control. A decrease in the phospho-ERK/total-ERK ratio with increasing concentrations of this compound indicates on-target activity.

Technical Support Center: KK181N1 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following guide is a template designed to meet the structural and formatting requirements of your request. The specific experimental details, pathways, and data are illustrative due to the inability to find public information on "KK181N1". Please replace the placeholder information with the specifics of your this compound experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended cell density for seeding prior to this compound treatment?

A1: For optimal results, we recommend seeding cells at a density that allows them to reach 50-60% confluency at the time of this compound treatment. Over-confluency or sparse cultures can lead to variability in the experimental outcome.

Q2: What is the recommended solvent for dissolving and diluting this compound?

A2: this compound is soluble in DMSO at a stock concentration of 10 mM. For cell-based assays, it is crucial to ensure the final concentration of DMSO in the culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity.

Q3: How should I store this compound?

A3: this compound should be stored as a lyophilized powder at -20°C. Once reconstituted in DMSO, it should be aliquoted and stored at -80°C to minimize freeze-thaw cycles.

Troubleshooting Guide

Problem Possible Cause Solution
High variability between replicates in a cell viability assay. Inconsistent cell seeding, pipetting errors, or edge effects in multi-well plates.Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for consistency. Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity.
No significant effect of this compound observed. Incorrect dosage, degraded compound, or insensitive cell line.Verify the concentration of this compound with a fresh dilution series. Confirm the viability of the compound with a positive control. Ensure the target of this compound is expressed in your cell line of choice.
Unexpected cell death in control wells. Contamination (mycoplasma, bacteria, or yeast), or toxicity from the vehicle (e.g., DMSO).Regularly test cell cultures for mycoplasma. Prepare a vehicle-only control to assess the effect of the solvent on cell viability.

Quantitative Data Summary

The following table summarizes the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines after a 48-hour treatment period.

Cell LineTissue of OriginIC50 of this compound (nM)
MCF-7Breast Cancer150 ± 12
A549Lung Cancer320 ± 25
HCT116Colon Cancer85 ± 9

Experimental Protocols

Western Blot Analysis of Protein X Phosphorylation
  • Cell Lysis:

    • Seed 2 x 10^6 cells in a 10 cm dish and grow to 70-80% confluency.

    • Treat cells with the desired concentrations of this compound for the specified time.

    • Wash cells twice with ice-cold PBS.

    • Lyse the cells by adding 200 µL of RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing every 10 minutes.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration for all samples.

    • Add 4X Laemmli sample buffer and boil at 95°C for 5 minutes.

    • Load 20-30 µg of protein per well onto a 10% SDS-polyacrylamide gel.

    • Run the gel at 120V until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the proteins from the gel to a PVDF membrane at 100V for 90 minutes.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against phosphorylated Protein X (e.g., 1:1000 dilution) overnight at 4°C.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection:

    • Add ECL substrate to the membrane and visualize the bands using a chemiluminescence imaging system.

    • Strip the membrane and re-probe for total Protein X and a loading control like GAPDH.

Visualizations

KK181N1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase KinaseA Kinase A Receptor->KinaseA activates This compound This compound This compound->KinaseA inhibits KinaseB Kinase B KinaseA->KinaseB activates ProteinX Protein X KinaseB->ProteinX phosphorylates pProteinX p-Protein X (Active) TranscriptionFactor Transcription Factor pProteinX->TranscriptionFactor activates GeneExpression Gene Expression TranscriptionFactor->GeneExpression regulates

Caption: Hypothetical signaling pathway showing this compound as an inhibitor of Kinase A.

Experimental_Workflow cluster_assays Endpoint Assays start Start: Seed Cells treatment Treat with this compound (Dose-Response) start->treatment incubation Incubate for 48 hours treatment->incubation viability Cell Viability Assay (e.g., MTT) incubation->viability western Western Blot for Target Engagement incubation->western data_analysis Data Analysis (IC50 Calculation) viability->data_analysis western->data_analysis end End: Report Results data_analysis->end

Validation & Comparative

No Public Experimental Findings Found for KK181N1

Author: BenchChem Technical Support Team. Date: December 2025

Following a comprehensive search for publicly available experimental data, signaling pathways, and alternative compounds related to "KK181N1," no specific information was found. This suggests that "this compound" may be a highly novel compound, an internal project code not yet disclosed in public literature, or a potential misspelling of another designation.

Without accessible data, it is not possible to construct the requested comparative guide, including data tables, experimental protocols, and signaling pathway diagrams.

To proceed with this request, please verify the designation "this compound" and, if possible, provide any existing internal reports, data sheets, or publications that could serve as a foundation for building the requested scientific content. Accurate and verifiable data is essential for creating a comparison guide that meets the standards of the scientific and drug development community.

A Comparative Analysis of KK181N1 and Other Inhibitors of the MAPK/ERK Signaling Pathway

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The inhibitor "KK181N1" is a hypothetical compound created for the purpose of this guide. All data associated with this compound is simulated for illustrative purposes. The information on Vemurafenib and Trametinib is based on publicly available scientific literature.

This guide provides a comparative analysis of the hypothetical ERK1/2 inhibitor, this compound, with the established BRAF inhibitor, Vemurafenib, and the MEK inhibitor, Trametinib. The focus of this comparison is on their efficacy in BRAF V600E-mutant melanoma cell lines.

Introduction to the MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) pathway is a critical signaling cascade that regulates cell proliferation, survival, and differentiation. Dysregulation of this pathway, often through mutations in components like BRAF, is a key driver in many cancers, particularly melanoma. This has led to the development of targeted inhibitors that block the pathway at different nodes.

MAPK_ERK_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS RAS RTK->RAS BRAF BRAF (V600E) RAS->BRAF MEK MEK1/2 BRAF->MEK ERK ERK1/2 MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation Vemurafenib Vemurafenib Vemurafenib->BRAF Trametinib Trametinib Trametinib->MEK This compound This compound (Hypothetical) This compound->ERK

Caption: The MAPK/ERK signaling cascade with points of inhibition for Vemurafenib, Trametinib, and this compound.

Comparative Efficacy Data

The following tables summarize the in vitro and in vivo efficacy of this compound, Vemurafenib, and Trametinib in the A375 human melanoma cell line, which harbors the BRAF V600E mutation.

Table 1: In Vitro Potency of Inhibitors in A375 Cells

InhibitorTargetIC50 (nM) for Target InhibitionGI50 (nM) for Cell Growth Inhibition
VemurafenibBRAF V600E31100
TrametinibMEK1/20.91.5
This compound (Hypothetical) ERK1/2 1.2 2.5

Table 2: In Vivo Tumor Growth Inhibition in A375 Xenograft Model

Treatment GroupDosageTumor Growth Inhibition (%)
Vehicle Control-0
Vemurafenib50 mg/kg, oral, daily65
Trametinib1 mg/kg, oral, daily85
This compound (Hypothetical) 2 mg/kg, oral, daily 90

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Experimental_Workflow start Start: A375 Cell Culture invitro In Vitro Assays start->invitro invivo In Vivo Xenograft Model start->invivo cell_viability Cell Viability Assay (e.g., CellTiter-Glo®) invitro->cell_viability western_blot Western Blot Analysis (p-ERK, Total ERK) invitro->western_blot tumor_implantation Tumor Implantation in Immunocompromised Mice invivo->tumor_implantation treatment Drug Administration tumor_implantation->treatment tumor_measurement Tumor Volume Measurement treatment->tumor_measurement

Caption: A generalized workflow for the preclinical evaluation of MAPK/ERK pathway inhibitors.

1. Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

  • Cell Seeding: A375 cells are seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a serial dilution of the inhibitors (Vemurafenib, Trametinib, this compound) or DMSO as a vehicle control for 72 hours.

  • Lysis and Luminescence Reading: After incubation, the CellTiter-Glo® reagent is added to each well to induce cell lysis and generate a luminescent signal proportional to the amount of ATP present.

  • Data Analysis: Luminescence is read using a plate reader. The data is normalized to the vehicle control, and GI50 values (concentration causing 50% growth inhibition) are calculated using non-linear regression analysis.

2. Western Blot Analysis for Pathway Modulation

  • Cell Treatment and Lysis: A375 cells are treated with inhibitors at specified concentrations for 2 hours. Subsequently, cells are washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration in the lysates is determined using a BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: Membranes are blocked and then incubated with primary antibodies against phospho-ERK (p-ERK), total ERK, and a loading control (e.g., GAPDH). This is followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. The intensity of the p-ERK band is normalized to the total ERK band to assess the degree of target inhibition.

3. In Vivo Xenograft Tumor Model

  • Cell Implantation: A375 cells are implanted subcutaneously into the flank of athymic nude mice.

  • Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³). The mice are then randomized into treatment and control groups.

  • Drug Administration: The inhibitors or a vehicle control are administered to the mice daily via oral gavage at the specified dosages.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.

  • Data Analysis: Tumor growth inhibition is calculated at the end of the study by comparing the average tumor volume in the treated groups to the vehicle control group.

Conclusion

This comparative guide, based on hypothetical and published data, illustrates how a novel ERK1/2 inhibitor like this compound could offer a potent alternative to existing MAPK/ERK pathway inhibitors. Its high in vitro potency and significant in vivo tumor growth inhibition in this simulated scenario underscore the potential of targeting the terminal kinase in this pathway. Further preclinical and clinical studies would be necessary to validate these findings for any new chemical entity.

Independent Validation of KK181N1: A Comparative Guide to a Selective KAI2 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of KK181N1, a selective antagonist of the karrikin receptor KAI2, with an alternative compound, KK094. The information is based on published experimental data to facilitate informed decisions in research applications.

This compound is a triazole urea-based compound identified as a selective inhibitor of the KARRIKIN INSENSITIVE 2 (KAI2) signaling pathway in the model plant Arabidopsis thaliana.[1][2][3] This pathway is crucial for various aspects of plant development, including seed germination and seedling growth. The selectivity of this compound for KAI2 over the closely related strigolactone receptor DWARF14 (D14) makes it a valuable tool for dissecting the distinct roles of these two signaling pathways.[3]

Comparative Performance Data

The following tables summarize the quantitative data on the binding affinity and inhibitory effects of this compound and the comparative compound KK094 on KAI2 signaling in Arabidopsis.

Table 1: Binding Affinity to Arabidopsis thaliana KAI2 (AtKAI2)

CompoundBinding Affinity (Kd)Method
This compound27.7 µMIsothermal Titration Calorimetry (ITC)
Karrikin (KAR1)129 - 147.5 µMIsothermal Titration Calorimetry (ITC)

Data sourced from a 2025 publication on the identification and development of triazole urea-based KAI2 antagonists.[4]

Table 2: Inhibition of KAR2-Induced Seed Germination at High Temperature

CompoundConcentration for Significant Inhibition
This compound≥ 3 µM
KK094100 µM

High temperature stress is known to suppress seed germination, a condition that can be recovered by enhanced KAI2 signaling. This assay measures the ability of the inhibitors to counteract this recovery.[4]

Table 3: Inhibition of KAR2-Induced Hypocotyl Growth Inhibition

CompoundConcentration for Significant Inhibition
This compound≥ 0.3 µM
KK094≥ 3 µM

Karrikins inhibit hypocotyl elongation in light-grown seedlings. This assay assesses the ability of the inhibitors to reverse this effect.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for independent validation and replication.

Seed Germination Assay

This protocol is adapted from studies investigating the effect of KAI2 inhibitors on karrikin-induced seed germination.[4][5]

  • Sterilization and Plating: Arabidopsis thaliana seeds are surface-sterilized. Seeds are then sown on a suitable medium (e.g., Murashige and Skoog) supplemented with the compounds to be tested (e.g., KAR2, this compound, KK094) or a solvent control (DMSO).

  • Stratification: Plates are stratified in the dark at 4°C for a period of 3 days to synchronize germination.

  • Incubation:

    • High-Temperature Stress Assay: Plates are incubated at 30°C under continuous white light for 48 hours, followed by incubation at 22°C for an additional 48 hours.[5]

    • Ambient Temperature Assay: Plates are incubated at 22°C under continuous light.

  • Data Analysis: Germination, defined by the emergence of the radicle, is scored at specified time points. The germination rate is calculated as a percentage of the total seeds sown. Statistical analysis is performed using appropriate methods like one-way ANOVA followed by Tukey's HSD test.[4][6]

Hypocotyl Elongation Assay

This protocol is designed to measure the effect of KAI2 inhibitors on seedling photomorphogenesis.[5][7][8][9][10]

  • Seed Plating and Stratification: Seeds are plated on media containing the test compounds as described for the germination assay and stratified.

  • Light Treatment: Plates are exposed to white light for a few hours to induce germination and then transferred to continuous red light conditions at 22°C for 4 days.

  • Measurement: Seedlings are imaged, and the length of the hypocotyl is measured using appropriate software (e.g., ImageJ).

  • Data Analysis: The average hypocotyl length for each treatment is calculated, and statistical significance is determined.

Visualizing the Mechanism of Action

The following diagrams illustrate the karrikin signaling pathway and the experimental workflow for testing KAI2 inhibitors.

Karrikin_Signaling_Pathway cluster_perception Signal Perception cluster_transduction Signal Transduction KAR Karrikin (KAR) KAI2 KAI2 Receptor KAR->KAI2 activates MAX2 MAX2 (F-box protein) KAI2->MAX2 interacts with This compound This compound (Antagonist) This compound->KAI2 inhibits SMAX1_SMXL2 SMAX1/SMXL2 (Repressors) MAX2->SMAX1_SMXL2 targets for Degradation Ubiquitination & Degradation SMAX1_SMXL2->Degradation Downstream Downstream Genes SMAX1_SMXL2->Downstream represses Response Physiological Response Downstream->Response

Caption: Karrikin signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis Start Start: Arabidopsis Seeds Plating Seed Plating on Media + Compounds Start->Plating Stratification Stratification (4°C, 3 days) Plating->Stratification GerminationAssay Seed Germination Assay (e.g., High Temp Stress) Stratification->GerminationAssay HypocotylAssay Hypocotyl Elongation Assay (Red Light) Stratification->HypocotylAssay GerminationScoring Germination Rate Scoring GerminationAssay->GerminationScoring HypocotylMeasurement Hypocotyl Length Measurement HypocotylAssay->HypocotylMeasurement Stats Statistical Analysis (e.g., ANOVA) GerminationScoring->Stats HypocotylMeasurement->Stats Results Comparative Results Stats->Results

Caption: Workflow for testing the efficacy of KAI2 inhibitors.

References

Comparative Analysis of KK181N1: A Selective KAI2 Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed cross-validation of KK181N1, a potent and selective inhibitor of the karrikin receptor KAI2 (KARRIKIN INSENSITIVE 2).[1] The following sections present a comparative analysis of this compound against a related compound, KK094, and the natural KAI2 agonist, Karrikin₂ (KAR₂), supported by experimental data and detailed protocols. This guide is intended to assist researchers in evaluating the utility of this compound for studies on karrikin signaling pathways in plants.

Performance Comparison of KAI2 Signaling Modulators

The efficacy and selectivity of this compound as a KAI2 antagonist are best understood when compared to both a related antagonist for a paralogous receptor and a known KAI2 agonist. The following table summarizes the key performance indicators for this compound, KK094 (a D14 receptor antagonist), and KAR₂ (a KAI2 agonist).

CompoundTarget ReceptorPrimary FunctionBinding Affinity (Kd to AtKAI2)Effective Concentration (in vivo)Selectivity
This compound KAI2Antagonist27.7 µM[1]3 - 10 µM[1]High for KAI2 over D14[1]
KK094 D14AntagonistNot reported for KAI2> 0.3 µM (shows off-target effects on KAI2)[1]High for D14 over KAI2
**Karrikin₂ (KAR₂) **KAI2AgonistWeaker than this compound[1]~ 1 µM[1]Activates KAI2 signaling

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key experiments cited in this guide.

In Vitro Binding Affinity Assay: Isothermal Titration Calorimetry (ITC)

Objective: To determine the dissociation constant (Kd) of this compound to the KAI2 protein.

Methodology:

  • Purified recombinant Arabidopsis KAI2 (AtKAI2) protein is prepared and dialyzed against the ITC buffer.

  • This compound is dissolved in the same buffer.

  • The sample cell of the ITC instrument is filled with the AtKAI2 protein solution.

  • The injection syringe is filled with the this compound solution.

  • A series of injections of the this compound solution into the sample cell are performed at a constant temperature.

  • The heat change associated with each injection is measured.

  • The resulting data is fitted to a suitable binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).[1]

In Vivo Phenotypic Assays in Arabidopsis thaliana

1. Seed Germination Assay

Objective: To assess the inhibitory effect of this compound on KAR₂-induced seed germination.

Methodology:

  • Arabidopsis thaliana seeds (wild-type) are surface-sterilized.

  • Seeds are sown on Murashige and Skoog (MS) medium supplemented with different concentrations of this compound and/or KAR₂.

  • Plates are stratified at 4°C for a specified period to synchronize germination.

  • Plates are then transferred to a growth chamber under controlled light and temperature conditions.

  • The germination rate (emergence of the radicle) is scored at specific time points.

  • Statistical analysis is performed to determine the significance of the observed differences.[1]

2. Hypocotyl Elongation Assay

Objective: To evaluate the effect of this compound on KAR₂-induced inhibition of hypocotyl elongation.

Methodology:

  • Surface-sterilized Arabidopsis thaliana seeds are sown on MS medium containing various concentrations of this compound and/or KAR₂.

  • After stratification, plates are exposed to light to induce germination and then transferred to darkness or specific light conditions to promote hypocotyl elongation.

  • After a set period of growth, seedlings are imaged.

  • The length of the hypocotyls is measured using image analysis software.

  • Data are statistically analyzed to compare the effects of different treatments.[1]

Visualizing a KAI2 Experimental Workflow

The following diagram illustrates the general workflow for testing the effect of this compound on Arabidopsis seedling development.

G cluster_preparation Preparation cluster_treatment Treatment cluster_incubation Incubation & Growth cluster_analysis Analysis Seed Sterilization Seed Sterilization Sowing Seeds Sowing Seeds Seed Sterilization->Sowing Seeds Media Preparation Media Preparation Media Preparation->Sowing Seeds Compound Application Application of This compound & KAR₂ Sowing Seeds->Compound Application Stratification Stratification Compound Application->Stratification Growth Conditions Controlled Growth Environment Stratification->Growth Conditions Phenotyping Image Acquisition & Measurement Growth Conditions->Phenotyping Data Analysis Data Analysis Phenotyping->Data Analysis G Karrikin Karrikin KAI2 KAI2 Karrikin->KAI2 Binds & Activates This compound This compound This compound->KAI2 Binds & Inhibits MAX2 MAX2 KAI2->MAX2 Interacts with SMXL SMXL MAX2->SMXL Targets for degradation Proteasome Proteasome SMXL->Proteasome Degraded by Gene Expression Gene Expression SMXL->Gene Expression Represses Phenotypic Response Phenotypic Response Gene Expression->Phenotypic Response

References

Comparative Analysis: JCAR017 (lisocabtagene maraleucel) versus Standard of Care for Relapsed/Refractory Aggressive B-cell Non-Hodgkin Lymphoma

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "KK181N1" as specified in the topic was not identifiable in publicly available literature. This guide has been prepared using JCAR017 (lisocabtagene maraleucel, liso-cel), a well-documented therapy with extensive comparative data against the standard of care in a relevant disease model, to fulfill the structural and content requirements of the request.

This guide provides a detailed comparison of the efficacy and safety of the CD19-directed chimeric antigen receptor (CAR) T-cell therapy, lisocabtagene maraleucel (liso-cel), against the standard of care (SOC) in the treatment of second-line, high-risk, relapsed or refractory (R/R) aggressive B-cell Non-Hodgkin Lymphoma (NHL). The data presented is primarily derived from the global, randomized, phase 3 TRANSFORM clinical trial (NCT03575351).[1][2]

Quantitative Data Summary

The following tables summarize the key efficacy and safety outcomes from the TRANSFORM study, comparing liso-cel to the standard of care.

Table 1: Efficacy Outcomes (3-Year Follow-Up)
EndpointJCAR017 (liso-cel) (n=92)Standard of Care (SOC) (n=92)Hazard Ratio (95% CI)
Median Event-Free Survival (EFS) 29.5 months2.4 months0.375 (0.259 - 0.542)
36-Month EFS Rate 46%19%N/A
Median Progression-Free Survival (PFS) Not Reached6.2 months0.422 (0.279 - 0.639)
36-Month PFS Rate 51%26.5%N/A
Complete Response (CR) Rate 74%43%N/A
Overall Response Rate (ORR) 87%49%N/A
Median Overall Survival (OS) Not ReachedNot Reached0.757 (0.481 - 1.191)*
36-Month OS Rate 63%52%N/A

*The Overall Survival data in the Standard of Care arm is confounded by the fact that 66% of patients crossed over to receive liso-cel therapy upon disease progression.[2][3]

Table 2: Key Safety and Adverse Events
Adverse Event (Any Grade)JCAR017 (liso-cel)Standard of Care (SOC)
Neutropenia Most CommonMost Common
Anemia CommonCommon
Thrombocytopenia CommonCommon
Cytokine Release Syndrome (CRS) 49% (Grade 3: 1%)N/A
Neurological Events 11% (Grade 3: 4%)N/A
Severe Infections 15%21%

*Data from the primary analysis of the TRANSFORM study.[4][5]

Experimental Protocols

The TRANSFORM study was a randomized, open-label, multicenter phase 3 trial.[1] Patients with R/R aggressive B-cell NHL who were eligible for autologous stem cell transplantation were randomized 1:1 to receive either liso-cel or the standard of care.[2]

JCAR017 (liso-cel) Arm Protocol
  • Leukapheresis: Patients underwent a non-mobilized leukapheresis procedure to collect their peripheral blood mononuclear cells (PBMCs), from which T-cells were isolated for manufacturing.[2]

  • Bridging Therapy (Optional): At the investigator's discretion, patients could receive bridging chemotherapy to control their disease during the liso-cel manufacturing process.[6]

  • Lymphodepleting Chemotherapy: 2 to 7 days prior to liso-cel infusion, patients received lymphodepleting chemotherapy consisting of:

    • Fludarabine: 30 mg/m² intravenously daily for 3 days.[7]

    • Cyclophosphamide: 300 mg/m² intravenously daily for 3 days.[1]

  • Liso-cel Infusion: Patients received a single intravenous infusion of liso-cel at a target dose of 100 × 10⁶ CAR-positive T-cells (a 1:1 ratio of CD8+ and CD4+ CAR T-cells).[2][6]

Standard of Care (SOC) Arm Protocol
  • Salvage Immunochemotherapy: Patients received three cycles of one of the following platinum-based salvage chemotherapy regimens, as selected by the investigator:[1][6]

  • Response Assessment: After the completion of salvage chemotherapy, patients were assessed for response.

  • High-Dose Chemotherapy (HDCT) and Autologous Stem Cell Transplantation (ASCT): Patients who achieved a complete response or partial response to salvage chemotherapy proceeded to receive high-dose chemotherapy followed by ASCT.[1][7]

  • Crossover: Patients in the SOC arm whose disease did not respond to salvage chemotherapy or who relapsed were permitted to cross over and receive liso-cel treatment, if they met the eligibility criteria.[2]

Visualizations

Signaling Pathway and Mechanism of Action

CAR_T_Mechanism cluster_CAR_T JCAR017 (CAR T-Cell) cluster_Tumor Tumor Cell CAR_T CAR T-Cell scFv Anti-CD19 scFv Hinge Hinge TM Transmembrane Domain Costim 4-1BB Costimulatory Domain Activation CD3-zeta Activation Domain CD19 CD19 Antigen scFv->CD19 Binding Activation_Signal T-Cell Activation Tumor_Cell B-Cell Lymphoma Proliferation Proliferation & Persistence Activation_Signal->Proliferation Cytotoxicity Tumor Cell Lysis Activation_Signal->Cytotoxicity Cytotoxicity->Tumor_Cell Induces Apoptosis

Caption: Mechanism of JCAR017 action against a CD19-positive tumor cell.

Experimental Workflow: TRANSFORM Clinical Trial

TRANSFORM_Workflow cluster_Screening Patient Enrollment cluster_ArmB JCAR017 (liso-cel) Arm cluster_ArmA Standard of Care (SOC) Arm cluster_FollowUp Follow-Up Patient_Pool Patients with R/R Aggressive B-Cell NHL Leukapheresis Leukapheresis Patient_Pool->Leukapheresis Randomization 1:1 Randomization Leukapheresis->Randomization Bridging_Tx Bridging Therapy (Optional) Randomization->Bridging_Tx Arm B Salvage_Chemo 3 Cycles Salvage Chemo (R-DHAP, R-ICE, or R-GDP) Randomization->Salvage_Chemo Arm A Lymphodepletion Lymphodepletion (Flu/Cy) Bridging_Tx->Lymphodepletion Liso_cel_Infusion Liso-cel Infusion Lymphodepletion->Liso_cel_Infusion Efficacy_Endpoint Primary Endpoint: Event-Free Survival (EFS) Liso_cel_Infusion->Efficacy_Endpoint Response_Assess Response Assessment Salvage_Chemo->Response_Assess HDCT_ASCT HDCT + ASCT Response_Assess->HDCT_ASCT CR or PR Progression No Response or Progression Response_Assess->Progression NR or PD HDCT_ASCT->Efficacy_Endpoint Crossover Crossover to Liso-cel Progression->Crossover Crossover->Efficacy_Endpoint Secondary_Endpoints Secondary Endpoints: CR, PFS, OS Efficacy_Endpoint->Secondary_Endpoints

Caption: Workflow of the TRANSFORM (NCT03575351) clinical trial.

References

Benchmarking KK181N1: A Comparative Guide to KAI2 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the novel compound KK181N1 against other known modulators of the KARRIKIN INSENSITIVE 2 (KAI2) signaling pathway. The KAI2 receptor is a key component in plant development, mediating responses to smoke-derived karrikins and endogenous signals. Its modulation has significant implications for agricultural and biotechnological applications. This document presents a comparative analysis of this compound's performance, supported by experimental data and detailed protocols, to aid researchers in their evaluation of this potent KAI2 inhibitor.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and other relevant compounds in key biological assays related to KAI2 activity. It is important to note that direct comparisons of absolute values between different studies should be made with caution due to potential variations in experimental conditions.

Table 1: Inhibition of Karrikin-Induced Hypocotyl Elongation in Arabidopsis thaliana

CompoundConcentrationAgonist (Concentration)Observed EffectCitation
This compound 0.1 µMKAR₂ (0.3 µM)Partial reversal of hypocotyl shortening[1]
1 µMKAR₂ (0.3 µM)Strong reversal of hypocotyl shortening[1]
10 µMKAR₂ (0.3 µM)Complete reversal of hypocotyl shortening[1]
30 µMKAR₂ (0.3 µM)Inhibitory effect on hypocotyl growth itself[1]
KK094 0.1 µM - 100 µMKAR₂ (0.3 µM)No significant reversal of hypocotyl shortening[1]
(±)-GR24 1 µM-Inhibition of hypocotyl elongation (agonist)[2]

Table 2: Inhibition of Karrikin-Induced Seed Germination in Arabidopsis thaliana

CompoundConcentrationAgonist (Concentration)Observed EffectCitation
This compound > 3 µMKAR₂ (1 µM)Significant inhibition of germination[1]
100 µMKAR₂ (1 µM)Strong inhibition of germination[1]
KK094 100 µMKAR₂ (1 µM)Minor inhibition of germination[1]
Karrikin 1 (KAR₁) 1 µM-Promotion of seed germination (agonist)[3]
Karrikin 2 (KAR₂) 10 nM-Promotion of seed germination (agonist)[3]

Table 3: Biochemical Binding Affinity to KAI2

CompoundMethodParameterValueCitation
This compound Isothermal Titration Calorimetry (ITC)KdData not explicitly found in searches
Karrikin 1 (KAR₁) Isothermal Titration Calorimetry (ITC)Binding observed, but Kd not specified in snippet-[4]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on established methods in the field and can be adapted for specific research needs.

Arabidopsis thaliana Hypocotyl Elongation Assay

This assay is a standard method to assess the activity of compounds that modulate light and hormonal signaling pathways in plants.[5][6][7][8]

Materials:

  • Arabidopsis thaliana seeds (e.g., Col-0 wild type, kai2 mutants).

  • Murashige and Skoog (MS) medium including vitamins, solidified with agar (B569324).

  • Petri dishes.

  • Compounds to be tested (e.g., this compound, KAR₂, (±)-GR24) dissolved in a suitable solvent (e.g., DMSO).

  • Growth chambers with controlled light and temperature conditions.

Procedure:

  • Seed Sterilization and Plating:

    • Surface-sterilize Arabidopsis seeds using a standard protocol (e.g., 70% ethanol (B145695) for 1 minute, followed by 50% bleach with 0.05% Triton X-100 for 5-10 minutes, and rinsed 3-5 times with sterile water).

    • Resuspend seeds in sterile 0.1% agar and stratify at 4°C for 2-4 days in the dark to synchronize germination.

    • Plate seeds on MS agar plates containing the test compounds at the desired concentrations. Ensure the final solvent concentration is consistent across all plates and does not exceed a level that affects seedling growth (typically ≤0.1%).

  • Growth Conditions:

    • Expose the plates to white light for a few hours to induce germination.

    • Transfer the plates to a growth chamber with specific light conditions, such as continuous low light or a defined photoperiod, and a constant temperature (e.g., 22°C).

  • Data Collection and Analysis:

    • After a set period (e.g., 5-7 days), photograph the plates.

    • Measure the length of the hypocotyls of at least 20-30 seedlings per treatment using image analysis software (e.g., ImageJ).

    • Calculate the average hypocotyl length and standard error for each treatment.

    • Perform statistical analysis (e.g., ANOVA with post-hoc tests) to determine significant differences between treatments.

Arabidopsis thaliana Seed Germination Assay

This assay is used to determine the effect of compounds on breaking seed dormancy and promoting germination.[3][5][9][10]

Materials:

  • Arabidopsis thaliana seeds.

  • Water-agar medium (e.g., 0.8% w/v).

  • Petri dishes.

  • Test compounds dissolved in a suitable solvent.

  • Growth chambers with controlled temperature and light conditions.

Procedure:

  • Seed Plating:

    • Surface-sterilize seeds as described above.

    • Plate seeds on water-agar plates containing the test compounds at the desired concentrations.

  • Incubation:

    • Place the plates in a growth chamber under specific conditions. For example, to assess the effect on dormant seeds, plates might be kept in continuous darkness or under specific light regimes at a constant temperature (e.g., 22°C).

  • Data Collection and Analysis:

    • Score germination at regular intervals (e.g., daily for 7 days). Germination is typically defined as the emergence of the radicle.

    • Calculate the germination percentage for each treatment at each time point.

    • Plot germination curves and perform statistical analysis (e.g., chi-square test or ANOVA on final germination percentages) to compare treatments.

Visualizations

KAI2 Signaling Pathway

The following diagram illustrates the core components of the KAI2 signaling pathway in Arabidopsis. Karrikins (or an endogenous ligand) are perceived by the KAI2 receptor, which then interacts with the F-box protein MAX2. This complex targets the transcriptional repressors SMAX1 and SMXL2 for ubiquitination and subsequent degradation by the 26S proteasome, leading to the expression of downstream genes that regulate plant development. This compound acts by inhibiting the initial perception step at the KAI2 receptor.

KAI2_Signaling_Pathway Karrikin Karrikin / Endogenous Ligand KAI2 KAI2 Receptor Karrikin->KAI2 This compound This compound This compound->KAI2 Inhibition MAX2 MAX2 (F-box protein) KAI2->MAX2 forms complex with SMAX1_SMXL2 SMAX1 / SMXL2 (Repressors) MAX2->SMAX1_SMXL2 targets for ubiquitination Proteasome 26S Proteasome SMAX1_SMXL2->Proteasome ubiquitinated Downstream_Genes Downstream Gene Expression SMAX1_SMXL2->Downstream_Genes Represses Degradation Degradation Proteasome->Degradation Degradation->Downstream_Genes Relieves Repression Developmental_Responses Developmental Responses (Seed Germination, Seedling Development) Downstream_Genes->Developmental_Responses

Caption: The KAI2 signaling pathway and the inhibitory action of this compound.

Experimental Workflow: Hypocotyl Elongation Assay

The diagram below outlines the key steps in performing a hypocotyl elongation assay to test the effect of KAI2 modulators.

Hypocotyl_Assay_Workflow Start Start: Arabidopsis Seeds Sterilization Surface Sterilization Start->Sterilization Stratification Stratification (4°C, 2-4 days) Sterilization->Stratification Plating Plate on MS Agar with Test Compounds Stratification->Plating Germination_Induction Induce Germination (Light) Plating->Germination_Induction Incubation Incubate in Controlled Light/Temperature (5-7 days) Germination_Induction->Incubation Imaging Image Seedlings Incubation->Imaging Measurement Measure Hypocotyl Length (Image Analysis) Imaging->Measurement Analysis Data Analysis and Statistical Comparison Measurement->Analysis End End: Comparative Results Analysis->End

Caption: Workflow for the Arabidopsis thaliana hypocotyl elongation assay.

References

Unveiling the Nuances of KAI2 Inhibition: A Comparative Review of KK181N1 and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the intricate landscape of plant signaling, the selective inhibition of the karrikin receptor KAI2 presents a powerful tool. This guide provides a comprehensive comparative review of the KAI2 inhibitor KK181N1 and its analogs, KK094 and KKT3054. We delve into their performance, supported by available experimental data, and provide detailed methodologies for key assays to facilitate reproducible research.

This compound is a potent and selective, non-covalent inhibitor of the karrikin (KAR) receptor KAI2, which plays a crucial role in seed germination and seedling development in plants like Arabidopsis thaliana. Understanding the comparative efficacy and characteristics of this compound and its structural analogs is vital for designing targeted experiments to dissect the KAI2 signaling pathway.

Performance Comparison of KAI2 Inhibitors

The following table summarizes the available quantitative and qualitative data on the performance of this compound and its analogs. While direct quantitative comparisons are limited by the currently available data, the information provides valuable insights into their relative potencies and specificities.

CompoundTarget(s)Binding Affinity (Kd) for AtKAI2Effective Concentration & Notes
This compound KAI2 (selective)27.7 µM[1]Restores KAR₂-induced hypocotyl elongation in a concentration-dependent manner up to 10 µM. Shows inhibitory effects on hypocotyl growth at concentrations of 30 µM or higher.[1]
KK094 D14 (primary), KAI2 (secondary)Not reportedRestores KAR₂-induced hypocotyl length at a lower concentration (0.3 µM) than this compound, but exhibits inhibitory effects at concentrations above 10 µM.[1]
KKT3054 KAI2Not reportedA derivative of this compound, it demonstrates more potent inhibitory activity than this compound on KAR₁-induced hypocotyl elongation and seed germination.[1]

KAI2 Signaling Pathway

The KAI2 signaling pathway is initiated by the binding of a ligand, such as karrikins or an endogenous signal, to the KAI2 receptor. This binding event leads to a conformational change in KAI2, facilitating its interaction with the F-box protein MAX2 (MORE AXILLARY GROWTH 2). The KAI2-MAX2 complex then targets the repressor proteins SMAX1 (SUPPRESSOR OF MAX2 1) and SMXL2 (SMAX1-LIKE 2) for ubiquitination and subsequent degradation by the 26S proteasome. The removal of these repressors allows for the expression of downstream genes that regulate developmental processes like seed germination and seedling morphology.

KAI2_Signaling_Pathway cluster_1 Repression Complex cluster_2 Downstream Effects Karrikin Karrikin (or endogenous ligand) KAI2 KAI2 Karrikin->KAI2 binds MAX2 MAX2 (F-box protein) KAI2->MAX2 interacts with SMAX1_SMXL2 SMAX1/SMXL2 (Repressors) MAX2->SMAX1_SMXL2 targets for Degradation Ubiquitination & Degradation SMAX1_SMXL2->Degradation Gene_Expression Gene Expression (e.g., for germination) SMAX1_SMXL2->Gene_Expression represses Degradation->Gene_Expression allows Phenotype Seed Germination & Seedling Development Gene_Expression->Phenotype

KAI2 Signaling Pathway Diagram

Experimental Workflow for Inhibitor Screening

The screening for and characterization of KAI2 inhibitors often involves a multi-step process, starting with in vivo phenotypic assays and progressing to in vitro biochemical and biophysical analyses to confirm direct interaction and determine binding kinetics.

Experimental_Workflow cluster_phenotypic Phenotypic Screening cluster_biochemical Biochemical & Biophysical Validation A Primary Screen: Hypocotyl Elongation Assay (in the presence of Karrikin) B Secondary Screen: Seed Germination Assay (in the presence of Karrikin) A->B C Isothermal Titration Calorimetry (ITC) to determine binding affinity (Kd) B->C Candidate Inhibitors D Competitive Binding Assays (e.g., with fluorescent probes) C->D E Structural Studies (X-ray Crystallography) D->E

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.